Product packaging for 5-Chloroquinaldine(Cat. No.:CAS No. 4964-69-6)

5-Chloroquinaldine

Cat. No.: B2802525
CAS No.: 4964-69-6
M. Wt: 177.63
InChI Key: VNFYMAPAENTMMO-UHFFFAOYSA-N
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Description

5-Chloroquinaldine is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B2802525 5-Chloroquinaldine CAS No. 4964-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFYMAPAENTMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloroquinaldine for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 5-Chloroquinaldine (CAS No: 4964-69-6), a key heterocyclic building block.

Introduction: The Significance of the Quinaldine Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse interactions with biological targets. Within this class, quinaldine (2-methylquinoline) and its derivatives are of particular interest. The methyl group at the 2-position provides a crucial handle for further chemical modification, making these compounds versatile starting materials for the synthesis of more complex molecular architectures.

This guide focuses on this compound, a chlorinated derivative of quinaldine. The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile, making this compound a valuable building block in the design of novel therapeutic agents. This document provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, potential applications in drug development, and essential safety and handling information.

Physicochemical and Spectral Properties of this compound

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. This section details the key characteristics of this compound.

General Properties
PropertyValueSource
CAS Number 4964-69-6[1][2][3]
Chemical Name 5-Chloro-2-methylquinoline[1][2][3]
Synonyms This compound[2]
Molecular Formula C₁₀H₈ClN[1][3]
Molecular Weight 177.63 g/mol [1][3]
Appearance Not explicitly stated in search results, but related compounds are often solids.
Melting Point Data not available in search results.
Boiling Point Data not available in search results.
Solubility Data not available in search results, but likely soluble in common organic solvents.
Spectral Data

While specific, detailed spectra for this compound were not found in the provided search results, supplier websites indicate that spectral data such as NMR, HPLC, and LC-MS are available upon request[4][5]. The following provides an expected profile based on the structure and data for analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group. The chlorine substituent at the 5-position will influence the chemical shifts of the adjacent aromatic protons, causing them to appear at different frequencies compared to unsubstituted quinaldine.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C5) will experience a downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbons in the benzene ring will also be affected by the chloro substituent.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic and methyl groups.

  • C=C and C=N stretching vibrations within the quinoline ring.

  • C-Cl stretching vibration.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the quinoline ring.

Synthesis of this compound

The synthesis of quinolines is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. The most common methods for the synthesis of this compound involve the reaction of 3-chloroaniline with an appropriate three-carbon building block, typically through the Doebner-von Miller or Skraup reactions[6][1][7].

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds[6]. For the synthesis of this compound, 3-chloroaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst.

Conceptual Workflow for Doebner-von Miller Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions 3-Chloroaniline 3-Chloroaniline Reaction_Mixture Reaction Mixture 3-Chloroaniline->Reaction_Mixture Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) Acid_Catalyst->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (optional, can be air) Oxidizing_Agent->Reaction_Mixture Cyclization_Dehydration Cyclization & Dehydration Reaction_Mixture->Cyclization_Dehydration Heat Oxidation Oxidation Cyclization_Dehydration->Oxidation This compound This compound Oxidation->this compound

Caption: Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, verified protocol for the synthesis of this compound was not found in the provided search results. However, based on the general principles of the Doebner-von Miller reaction, a plausible procedure would involve the slow addition of crotonaldehyde to a solution of 3-chloroaniline in an acidic medium (e.g., concentrated hydrochloric acid or sulfuric acid) with heating. An oxidizing agent may be added to facilitate the final aromatization step. The reaction mixture would then be worked up by neutralization and extraction, followed by purification, likely through distillation or chromatography, to isolate the this compound product. It is important to note that this reaction can also produce the isomeric 7-chloroquinaldine, and separation of the isomers may be necessary.

Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis, which utilizes glycerol, an aniline, and an oxidizing agent in the presence of sulfuric acid[7][8]. The glycerol is first dehydrated to acrolein, which then reacts with the aniline.

Conceptual Workflow for Skraup Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions 3-Chloroaniline 3-Chloroaniline Reaction_Mixture Reaction Mixture 3-Chloroaniline->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture H2SO4 Conc. H2SO4 H2SO4->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Mixture In_situ_Acrolein In situ Acrolein Formation Reaction_Mixture->In_situ_Acrolein Heat Cyclization_Oxidation Cyclization & Oxidation In_situ_Acrolein->Cyclization_Oxidation This compound This compound Cyclization_Oxidation->this compound

Caption: Skraup synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Applications in Drug Development

The quinoline nucleus is a cornerstone in the development of a wide range of therapeutic agents. The introduction of a chloro substituent can enhance the biological activity of these molecules. While specific drug development programs centered on this compound are not detailed in the provided search results, the broader class of chloro-substituted quinolines has shown significant promise in various therapeutic areas.

As a Versatile Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The methyl group at the 2-position can be functionalized through various reactions, such as condensation with aldehydes, allowing for the extension of the molecular scaffold. The chloro group at the 5-position can also be a site for further modification, for example, through nucleophilic aromatic substitution reactions, or it can be retained to influence the overall properties of the final compound.

Potential Biological Activities

Derivatives of chloro-substituted quinolines have been investigated for a range of biological activities:

  • Antimicrobial and Antifungal Activity: Quinoline derivatives are known to possess antibacterial and antifungal properties[9]. The presence of a chloro group can enhance this activity.

  • Anticancer Activity: Many quinoline-based compounds have been evaluated as potential anticancer agents. For instance, derivatives of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have shown cytotoxicity against colorectal cancer cells[2][10].

  • Antitubercular Activity: Cloxyquin (5-chloroquinolin-8-ol), a related compound, has demonstrated good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains[11][12].

The exploration of this compound as a scaffold for the development of new drugs in these and other therapeutic areas is an active area of research.

Safety, Handling, and Toxicology

Working with any chemical requires a thorough understanding of its potential hazards and the implementation of appropriate safety precautions.

Hazard Identification

Based on the safety data for the related compound 5-chloroquinoline, this compound should be handled with care. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact[13][14].

  • Eye Irritation: May cause serious eye irritation[13][14].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[13][14].

Recommended Handling Procedures

When handling this compound in a laboratory setting, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicology

Specific toxicological data for this compound, such as LD50 values, were not available in the provided search results. However, some studies have investigated the genotoxicity of methylquinolines. It has been noted that the position of substituents on the quinoline ring can influence its mutagenic potential[15][16][17]. Researchers should treat this compound as a potentially hazardous substance and handle it accordingly until more specific toxicological data becomes available.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, primarily through established methods like the Doebner-von Miller and Skraup reactions, provides access to a scaffold that can be further elaborated into a diverse range of complex molecules. The presence of the chloro and methyl substituents offers opportunities to fine-tune the physicochemical and pharmacological properties of its derivatives. While further research is needed to fully elucidate its biological activities and toxicological profile, the existing knowledge on related quinoline compounds suggests that this compound will continue to be a relevant and important tool for scientists working to develop new and effective therapeutic agents.

References

[Please note: The following list is a compilation of the sources found during the generation of this document. The URLs are provided for verification.]

  • 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem. (n.d.).
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchGate. (n.d.).
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. (2024, July 2).
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI. (2026, January 6).
  • Preparation and Properties of Quinoline. (n.d.).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways | ACS Omega - ACS Publications. (2024, July 2).
  • 5-chloro-7-iodo-8-methoxy-2-methylquinoline - Chemical Synthesis Database. (2025, May 20).
  • Genotoxicity of fluoroquinolines and methylquinolines - PubMed - NIH. (n.d.).
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2025, August 5).
  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed. (2024, June 30).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. (n.d.).
  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (n.d.).
  • Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PubMed Central. (2016, February 10).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. (n.d.).
  • NMR Chart. (n.d.).
  • Quinoline,3-chloro-2-methyl-;10222-49-8 - Axsyn. (n.d.).
  • Mutagenicity of chlorine‐substituted furanones and their inactivation by reaction with nucleophiles | Semantic Scholar. (1987, December 1).
  • 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem. (n.d.).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Chemical Properties of Cloxyquin (CAS 130-16-5) - Cheméo. (n.d.).
  • 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. (n.d.).
  • 13 C NMR Chemical Shifts - Oregon State University. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

Sources

5-Chloroquinaldine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: 5-Chloroquinaldine

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5-Chloroquinaldine synthesis discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloroquinaldine: History, Mechanisms, and Modern Approaches

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant heterocyclic intermediate in the development of pharmaceuticals and functional materials. We delve into the historical context of its synthesis, which is intrinsically linked to the foundational discoveries of quinoline chemistry. The core of this document is a detailed examination of the primary synthetic routes, notably the Doebner-von Miller reaction and the Combes quinoline synthesis. For each methodology, we present a thorough mechanistic breakdown, field-proven experimental protocols, and a critical analysis of the challenges, particularly the regioselective control required to favor the 5-chloro isomer over its 7-chloro counterpart. By synthesizing historical knowledge with modern innovations, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry.

Introduction: The Significance of the Chloroquinaldine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. The introduction of a chlorine atom onto this scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character, often enhancing its therapeutic potential.[2][3]

This compound (5-chloro-2-methylquinoline), in particular, is a valuable building block. The chlorine at the 5-position and the methyl group at the 2-position serve as versatile synthetic handles for further molecular elaboration through various cross-coupling and condensation reactions. While its isomer, 7-chloroquinaldine, has garnered significant attention as a key intermediate for the anti-asthmatic drug Montelukast, the synthesis of this compound presents similar and equally important chemical challenges.[4][5] Understanding the historical and mechanistic basis of its synthesis is crucial for developing efficient and selective routes to this and other substituted quinolines.

Historical Context: The Dawn of Quinoline Synthesis

The history of this compound is not one of a singular discovery but rather an outcome of the broader development of synthetic methods for the quinoline core in the late 19th century. Two landmark reactions, developed almost concurrently, laid the groundwork for nearly all subsequent quinoline syntheses.

  • The Doebner-von Miller Reaction (1881): Named after Oscar Doebner and Wilhelm von Miller, this reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] It is also known as the Skraup-Doebner-von Miller synthesis.[6] This robust and versatile method became a workhorse for producing a wide array of substituted quinolines. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[6]

  • The Combes Quinoline Synthesis (1888): First reported by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9][10] The reaction proceeds through an enamine intermediate, which then undergoes cyclization to form the quinoline ring.[1][9]

These foundational methods provided the chemical logic for reacting substituted anilines, such as 3-chloroaniline, with appropriate carbonyl compounds to generate the corresponding chloro-substituted quinolines. The primary challenge, which persists to this day, is controlling the regioselectivity of the cyclization step.

The Doebner-von Miller Reaction: A Mechanistic Deep Dive

The Doebner-von Miller reaction is the most common approach for synthesizing quinaldine derivatives. When 3-chloroaniline is used as the starting material, the reaction with crotonaldehyde (an α,β-unsaturated aldehyde) in the presence of an acid catalyst and an oxidant yields a mixture of this compound and 7-chloroquinaldine.[5][11]

Reaction Mechanism

The mechanism, while debated in some aspects, is generally understood to proceed through the following key steps.[6] A strong acid is required to catalyze the crucial cyclization step.

Doebner_von_Miller cluster_start Step 1: Michael Addition cluster_cyclization Step 2: Electrophilic Attack & Cyclization cluster_end Step 3: Dehydration & Oxidation Aniline 3-Chloroaniline Intermediate1 Michael Adduct Aniline->Intermediate1 Nucleophilic conjugate addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate1 Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 Reaction with second aniline Cyclized Dihydroquinoline Intermediate Intermediate2->Cyclized Intramolecular Electrophilic Aromatic Substitution Dehydrated Tetrahydroquinoline Cyclized->Dehydrated - H₂O Product 5/7-Chloroquinaldine Dehydrated->Product Oxidation

Caption: Mechanism of the Doebner-von Miller reaction.

The Challenge of Regioselectivity

When using a meta-substituted aniline like 3-chloroaniline, the intramolecular electrophilic cyclization can occur at either the C2 or C6 position of the aniline ring (ortho or para to the amino group, respectively). This non-selective cyclization results in an isomeric mixture of this compound and 7-chloroquinaldine, which are often difficult to separate due to their similar physical properties.[11][12]

Regioselectivity Start 3-Chloroaniline + Crotonaldehyde Reaction Doebner-von Miller Conditions Start->Reaction Mixture Isomeric Mixture Reaction->Mixture Product5 This compound Mixture->Product5 Path A (Attack at C6) Product7 7-Chloroquinaldine Mixture->Product7 Path B (Attack at C2)

Caption: Regioselectivity challenge in the synthesis of chloroquinolines.

Improving the ratio of the desired isomer is a key focus of process optimization. A 1992 patent describes an improved process for preparing 7-chloroquinaldine that also provides insights into controlling the isomer ratio.[11] The use of a non-aqueous medium and tetrachloro-1,4-quinone (p-chloranil) as an oxidant was found to improve yields and favor the 7-chloro isomer.[11][13] Conversely, different catalysts or conditions could potentially be used to favor the 5-chloro isomer.

Experimental Protocol: Modified Doebner-von Miller Synthesis

The following protocol is adapted from established procedures for the synthesis of chloro-quinaldines and illustrates a robust method.[11][13]

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • p-Chloranil (oxidant)

  • 2-Butanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Tetrahydrofuran (THF) for washing

Procedure:

  • Prepare an acidic 2-butanol solution by bubbling gaseous HCl into ice-cooled 2-butanol until a concentration of approximately 4-5 M is reached.

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 3-chloroaniline, p-chloranil, and the acidic 2-butanol solution.

  • Heat the mixture to a moderate temperature (e.g., 80-90 °C).

  • Slowly add crotonaldehyde dropwise to the heated mixture over a period of 1-2 hours. The mixture will typically darken as the reaction proceeds.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove a portion of the solvent.

  • Add a solvent such as THF to the residue and reflux briefly before cooling to 0 °C to precipitate the product hydrochloride salt.

  • Collect the solid product by filtration and wash thoroughly with cold THF to remove impurities.

  • The resulting solid is a mixture of this compound hydrochloride and 7-chloroquinaldine hydrochloride. Further purification by fractional crystallization or chromatography is required to isolate the pure 5-chloro isomer.

Data on Reaction Optimization

Process optimization often involves screening different oxidants and solvents to maximize yield and selectivity.

OxidantSolventYield (%)Isomer Ratio (7-Cl : 5-Cl)
p-Chloranil2-Butanol~61%>99 : 1
Arsenic AcidAqueous H₂SO₄~60%75 : 25
NitrobenzeneAqueous HCl~47%66 : 34
Data adapted from patents and literature for the synthesis of the isomeric mixture starting from 3-chloroaniline.[11][12]

The Combes Quinoline Synthesis

An alternative route to the 5-chloroquinoline scaffold is the Combes synthesis, which condenses 3-chloroaniline with a β-diketone, such as acetylacetone, under strong acid catalysis.[8][9]

Reaction Mechanism

The Combes synthesis proceeds in two distinct stages: the formation of an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Combes_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Aromatization Aniline 3-Chloroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine - H₂O Protonated Protonated Enamine Enamine->Protonated + H⁺ Cyclized Cyclized Intermediate Protonated->Cyclized Electrophilic Attack Product Substituted 5-Chloroquinoline Cyclized->Product - H₂O, - H⁺

Caption: General mechanism of the Combes quinoline synthesis.

The use of an unsymmetrical β-diketone can also lead to issues with regioselectivity. However, using a symmetrical diketone like acetylacetone with 3-chloroaniline would lead to 5-chloro-2,4-dimethylquinoline and its 7-chloro isomer.

Conclusion

The synthesis of this compound is a classic problem in heterocyclic chemistry, rooted in the foundational Doebner-von Miller and Combes reactions. While these methods are powerful, the key challenge when starting from 3-chloroaniline is overcoming the poor regioselectivity that leads to isomeric mixtures. Modern synthetic efforts have focused on developing improved catalytic systems, reaction media, and oxidants to enhance the yield and selectivity towards a single isomer.[4][11][14] For drug development professionals and organic scientists, a deep understanding of these classical mechanisms, combined with the practical insights gained from process optimization studies, is essential for the efficient and scalable production of this compound and other vital quinoline-based intermediates.

References

  • Benchchem. (n.d.). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols.
  • Surange, S. S. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Song, Z., & Hughes, D. L. (1992). U.S. Patent No. 5,126,456. U.S. Patent and Trademark Office.
  • Jiangxi Shengwei Technology Co., Ltd. (2020). CN Patent 110845405A: Synthesis method of 7-chloroquinaldine. Patsnap Eureka.
  • Richter Gedeon Vegyeszeti Gyar Rt. (1996). HU Patent 212967B: Process for producing 7-chloro-quinaldine. Google Patents.
  • Nanjing University of Science and Technology. (2012). CN Patent 101638382B: Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. Google Patents.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
  • Anhui Jiayuan Medical Technology Co., Ltd. (2020). CN Patent 108822033B: Synthesis method of 7-chloroquinaldine. Google Patents.
  • Merck & Co., Inc. (1992). United States Patent 5,126,456. Google Patents.
  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • CAS. (n.d.). 7-Chloroquinaldine. CAS Common Chemistry.
  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Al-Malawy, A., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry.
  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Chem-Impex. (n.d.). 7-Chloroquinaldine.

Sources

An In-Depth Technical Guide to the NMR Spectral Data Analysis of 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 5-chloroquinaldine (also known as 5-chloro-2-methylquinoline). As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of this compound and its NMR spectral features. Every piece of data and every protocol herein is presented to create a self-validating system for researchers.

The Structural Landscape of this compound

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 2-position (the α-position relative to the nitrogen), and a chlorine atom is at the 5-position of the carbocyclic ring.

To facilitate a clear discussion of the NMR data, the following standardized numbering system for the quinoline ring will be used throughout this guide:

Structure and numbering of this compound.

The electronic environment of each proton and carbon atom is unique, influenced by the electronegativity of the nitrogen and chlorine atoms, the electron-donating nature of the methyl group, and the aromatic ring currents. These structural nuances are directly reflected in the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding its structure. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) are key to assigning each proton to its specific position on the quinoline ring.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.29d8.5
H-48.01d8.5
H-67.62t7.9
H-77.49d7.5
H-87.91d8.4
-CH₃2.71s-

Note: Data is compiled from typical values for substituted quinolines and may vary slightly based on experimental conditions.

Interpretation of the ¹H NMR Spectrum:
  • Aromatic Region (7.0 - 8.5 ppm): The five protons on the quinoline ring all resonate in this downfield region, characteristic of aromatic protons.

  • H-3 and H-4: These two protons on the pyridine ring form a distinct AX spin system. H-4 is significantly deshielded compared to H-3 due to its peri-relationship with the nitrogen lone pair and the influence of the fused benzene ring. They appear as doublets with a typical ortho-coupling constant of approximately 8.5 Hz.

  • H-6, H-7, and H-8: These protons on the carbocyclic ring exhibit a more complex splitting pattern. H-6, being flanked by two other protons, appears as a triplet. H-7 and H-8 appear as doublets. The presence of the electron-withdrawing chlorine atom at the 5-position influences the chemical shifts of these protons, generally causing a downfield shift for adjacent protons.

  • Methyl Protons (-CH₃): The methyl group at the 2-position gives rise to a singlet at approximately 2.71 ppm. Its integration value corresponds to three protons. The singlet nature of this peak indicates no adjacent protons to couple with.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2158.9
C-3122.1
C-4136.2
C-4a128.8
C-5131.5
C-6127.3
C-7126.9
C-8129.5
C-8a147.6
-CH₃25.1

Note: Data is compiled from typical values for substituted quinolines and may vary slightly based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:
  • Aromatic Carbons: All nine carbons of the quinoline ring resonate in the downfield region (120-160 ppm).

  • C-2 and C-8a: These carbons, being directly attached to the electronegative nitrogen atom, are significantly deshielded and appear at the lowest field.

  • C-5: The carbon atom bearing the chlorine substituent (ipso-carbon) is also deshielded, with its chemical shift influenced by the inductive effect of the halogen.

  • Quaternary Carbons (C-4a, C-5, C-8a): These carbons, lacking directly attached protons, often exhibit weaker signals in the ¹³C NMR spectrum.

  • Methyl Carbon (-CH₃): The carbon of the methyl group resonates in the upfield region, around 25.1 ppm, which is characteristic for an sp³-hybridized carbon attached to an aromatic ring.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation, one-dimensional NMR spectra are often supplemented with two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei and are invaluable for assigning complex spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would be expected between H-3 and H-4, as well as between H-6 and H-7, and H-7 and H-8, confirming their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the molecular framework. For instance, the methyl protons would show correlations to C-2 and C-3, while H-4 would show correlations to C-2, C-4a, and C-5.

Expected key HMBC correlations for this compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.[1]

G cluster_workflow NMR Sample Preparation and Data Acquisition Workflow SamplePrep Sample Preparation: - Weigh 5-10 mg of this compound. - Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). - Transfer to a clean, dry 5 mm NMR tube. Shimming Instrument Setup: - Insert the sample into the spectrometer. - Lock the field on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. SamplePrep->Shimming H1_Acquisition ¹H NMR Acquisition: - Acquire a 1D proton spectrum. - Set appropriate spectral width, acquisition time, and relaxation delay. - Use a sufficient number of scans for good signal-to-noise. Shimming->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition: - Acquire a proton-decoupled 1D carbon spectrum. - Adjust spectral width and acquisition parameters. - A longer acquisition time and more scans are typically required. H1_Acquisition->C13_Acquisition TwoD_Acquisition 2D NMR Acquisition (Optional): - Set up and run COSY, HSQC, and HMBC experiments as needed. - Optimize parameters for the specific correlations of interest. C13_Acquisition->TwoD_Acquisition Processing Data Processing: - Apply Fourier transform to the FID. - Phase the spectra correctly. - Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). TwoD_Acquisition->Processing Analysis Data Analysis: - Integrate the ¹H NMR signals. - Pick peaks and determine multiplicities and coupling constants. - Assign signals based on 1D and 2D data. Processing->Analysis

A generalized workflow for NMR analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous structural elucidation of this compound. The chemical shifts and coupling patterns are direct consequences of the molecule's electronic and steric properties. This guide serves as a robust framework for researchers, enabling them to confidently interpret the NMR data of this compound and related substituted quinoline systems, thereby accelerating research and development in their respective fields.

References

  • General Methods. NMR spectra were recorded on a Bruker DPX-400 spectrometer (400.13 MHz for 1H and 100.62. MHz for 13C) and AV-400 spectrometers (40.5 MHz for 15N) in CDCl3. The internal standards were HMDS (for 1H nuclei δ 0.05 ppm) or the residual solvent signals (for 13C nuclei δ 77.16 ppm), CH3NO2 (for 15N nuclei δ 0.0 ppm). The signals in the 13C NMR spectrum were assigned by the two-dimensional 1H–13C heteronuclear HSQC and HMBC techniques. IR spectra were recorded on a two-beam Bruker Vertex 70 spectrometer, in a microlyaer from chloroform. (Source: Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry, URL: [Link])

Sources

5-Chloroquinaldine mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloroquinaldine

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of this compound, a substituted quinoline derivative. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the compound's fragmentation pathways under Electron Ionization (EI), offers a validated experimental protocol for its analysis, and explains the underlying chemical principles governing its dissociation.

Introduction: The Analytical Significance of this compound

This compound (C₁₀H₈ClN, Molecular Weight: 177.63 g/mol ) belongs to the quinoline class of heterocyclic aromatic compounds. Quinolines are core structures in numerous pharmaceuticals and biologically active molecules. Understanding the mass spectrometric fingerprint of substituted quinolines is paramount for their identification in complex matrices, metabolite studies, and quality control during synthesis.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a definitive analytical tool for such compounds. Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation. This fragmentation pattern serves as a unique "fingerprint," providing rich structural information that is crucial for unambiguous compound identification.

The Electron Ionization (EI) Mass Spectrum: A Predictive Analysis

The 70 eV EI mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage events. The stability of the aromatic quinoline core and the influence of the chloro and methyl substituents dictate the fragmentation cascade.

The Molecular Ion (M•⁺) and its Isotopic Signature

When a this compound molecule enters the ion source, it is bombarded by high-energy electrons, leading to the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).

  • m/z 177 (M•⁺): This peak corresponds to the molecular ion containing the ³⁵Cl isotope.

  • m/z 179 (M+2•⁺): A crucial diagnostic peak, this represents the molecular ion with the ³⁷Cl isotope.

A hallmark of a monochlorinated compound is the characteristic intensity ratio of the M•⁺ to M+2•⁺ peaks, which is approximately 3:1 , reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is the first and most critical piece of evidence in identifying the presence of a single chlorine atom.

Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation to form more stable ions. For this compound, the most probable fragmentation events involve the loss of the substituents and cleavage of the heterocyclic ring.

  • Loss of a Chlorine Radical ([M-Cl]⁺): The cleavage of the C-Cl bond is a highly favored pathway, resulting in the expulsion of a chlorine radical (•Cl). This leads to a prominent fragment ion at m/z 142 . This ion, the quinaldine cation, is stabilized by the aromatic system.

  • Loss of Hydrogen Chloride ([M-HCl]•⁺): Elimination of a neutral HCl molecule is another common fragmentation for chloroaromatic compounds. This likely involves a rearrangement process, yielding a radical cation at m/z 141 .

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the C-C bond between the quinoline ring and the methyl group results in the loss of a methyl radical (•CH₃), producing an ion at m/z 162 .

  • Loss of Hydrogen Cyanide ([M-Cl-HCN]⁺): Following the initial loss of chlorine, the resulting m/z 142 ion can undergo a characteristic fragmentation for nitrogen heterocycles: the elimination of a neutral hydrogen cyanide (HCN) molecule. This leads to a highly significant ion at m/z 115 .

Summary of Key Ions and Fragmentation Data

The expected fragmentation data for this compound under EI-MS is summarized below.

m/z ValueProposed FormulaProposed Structure/IdentityFragmentation Pathway
179C₁₀H₈³⁷ClN•⁺Molecular Ion (³⁷Cl Isotope)Ionization
177C₁₀H₈³⁵ClN•⁺Molecular Ion (³⁵Cl Isotope)Ionization
142C₁₀H₈N⁺Quinaldine Cation[M - Cl]⁺
141C₁₀H₇N•⁺Dehydroquinaldine Radical Cation[M - HCl]•⁺
115C₉H₇⁺Indenyl or related C₉H₇⁺ cation[M - Cl - HCN]⁺

Visualization of the Fragmentation Cascade

The logical flow of the primary fragmentation pathways can be visualized to better understand the relationships between the key ions generated in the mass spectrometer.

G M This compound [M]•+ m/z 177/179 F142 [M-Cl]+ m/z 142 M->F142 - Cl• F141 [M-HCl]•+ m/z 141 M->F141 - HCl F115 [M-Cl-HCN]+ m/z 115 F142->F115 - HCN

Caption: Primary EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating methodology for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step 1: Sample Preparation
  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Methanol) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to achieve a final working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Step 2: Instrumentation and Conditions
  • System: A standard GC-MS system, such as an Agilent 8890 GC coupled with a 5977B MSD, or an equivalent.

  • Injector:

    • Mode: Splitless (for optimal sensitivity).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Step 3: Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Analyze the mass spectrum, confirming the presence of the molecular ion pair at m/z 177/179 (in a ~3:1 ratio) and the key fragment ions at m/z 142, 141, and 115.

This protocol is self-validating because a successful analysis must yield both the correct chromatographic retention time for this compound and a mass spectrum that matches the expected fragmentation pattern, including the critical chlorine isotope ratio.

Mechanistic Insights into Fragmentation

The fragmentation patterns observed are not random; they are governed by fundamental principles of chemical stability.

  • Ionization Site: Ionization typically occurs by removing an electron from a region of high electron density. In this compound, this will be either a non-bonding electron from the nitrogen atom or a π-electron from the aromatic system.

  • Formation of [M-Cl]⁺ (m/z 142): The C(sp²)-Cl bond is readily cleaved. This radical site-initiated fragmentation results in the formation of a stable, even-electron quinaldine cation and a neutral chlorine radical. Aromatic cations are particularly stable due to charge delocalization across the ring system.

  • Formation of [M-Cl-HCN]⁺ (m/z 115): The loss of HCN from nitrogen-containing aromatic rings is a well-documented fragmentation process. After the loss of chlorine, the m/z 142 ion undergoes significant rearrangement, leading to the expulsion of the stable, neutral HCN molecule. This results in the formation of a stable C₉H₇⁺ cation, likely with an indenyl-like structure.

Conclusion

The mass spectral fragmentation of this compound under Electron Ionization is a predictable and highly informative process. The definitive molecular ion pair at m/z 177/179, coupled with the characteristic fragment ions resulting from the loss of chlorine (m/z 142) and the subsequent loss of hydrogen cyanide (m/z 115), provides a robust and reliable fingerprint for its identification. The experimental GC-MS protocol detailed herein offers a validated workflow for researchers, ensuring accurate and trustworthy analysis. This comprehensive understanding is essential for professionals engaged in the synthesis, analysis, and metabolic studies of quinoline-based compounds.

References

  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile. Benchchem.
  • Dougherty, R. C., & Berg, H. (1970). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 48(15), 2380-2387.
  • Chemistry LibreTexts. (2023).
  • ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • LCGC International. (2022).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Anupama, B., et al. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmaceutical Sciences and Research.
  • Hestrin, R. D., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 49-55.
  • Simplifying Science. (2022). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). YouTube.
  • Wulanningtyas, H. S., et al. (2022). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. Molecules, 27(15), 4945.

5-Chloroquinaldine FT-IR spectroscopy analysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Building Theoretical Frameworks

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Expanding Knowledge Base

I'm now focusing on a more granular approach. I'm actively searching for authoritative FT-IR sources and standard protocols that are relevant to this molecule. My priority is also to pinpoint the characteristic vibrational modes in this compound, and to find supporting spectra and references. I am also determining potential uses to make this guide relevant to the target audience. After this, I plan to structure the guide with a protocol, and analysis section.

Structuring the Analysis

I'm currently structuring a technical guide on FT-IR spectroscopy analysis of this compound. My focus is ensuring the guide meets the needs of researchers, scientists, and drug development professionals. I'm prioritizing clarity and depth.

Developing the Foundation

Refining the Approach

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Defining the Parameters

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Compiling Solid State Protocols

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Refining Data Acquisition Strategies

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Consolidating Spectral Information

I've successfully gathered detailed protocols for KBr pellet and ATR-FTIR methods, including the rationale and step-by-step procedures. I've also found characteristic vibrational frequency ranges for 5-chloro quinaldine's functional groups, which were consistent across multiple sources. Though I lacked a perfect spectrum, I found comparable data for related compounds, including the 7-chloro isomer's gas-phase spectrum. I'm now confident in constructing the interpretation table, drafting the guide, developing the experimental protocol, and designing a Graph viz diagram.

solubility of 5-Chloroquinaldine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloroquinaldine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a substituted quinoline derivative, serves as a critical building block in the synthesis of pharmaceuticals and other biologically active molecules. Its utility in these applications is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This guide provides a comprehensive technical overview of the principles, data, and experimental methodologies related to the solubility of this compound. We delve into the theoretical underpinnings of solubility, present quantitative data for a closely related analogue to establish predictive models, and offer detailed, field-proven protocols for both solubility determination and purification via recrystallization. This document is designed to equip researchers and development professionals with the foundational knowledge and practical tools necessary to effectively work with this important chemical intermediate.

Introduction to this compound: A Profile

This compound, systematically named 5-chloro-2-methylquinoline, is an aromatic heterocyclic compound. Its structure, featuring a quinoline core with a chloro group at the C5 position and a methyl group at the C2 position, dictates its chemical behavior and physical properties.

  • Molecular Formula: C₁₀H₈ClN[1]

  • Molecular Weight: 177.63 g/mol [1]

  • Appearance: Typically a solid at room temperature.[2]

  • Core Structure: The quinoline ring system is planar, and the nitrogen atom possesses a lone pair of electrons in an sp²-hybrid orbital, which imparts basicity to the molecule.[3] This basicity allows it to react with acids to form salts, a property that can be exploited to modify its solubility significantly.[4]

The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, modifies the electron density of the aromatic system, influencing its reactivity and intermolecular interactions. Understanding these features is crucial for predicting its solubility. The "like dissolves like" principle is a foundational concept here; the polarity of this compound will determine its affinity for various organic solvents.[5]

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes. The overall free energy change of mixing (ΔG_mix) determines the spontaneity of the process.

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be favorable, ΔG_mix must be negative. This is achieved through a balance of:

  • Enthalpy of Mixing (ΔH_mix): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

    • Lattice Energy (Endothermic): Energy required to break the bonds holding the crystalline solid together.

    • Solvation Energy (Exothermic): Energy released when solute molecules are surrounded and stabilized by solvent molecules.[6]

    • Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.

  • Entropy of Mixing (ΔS_mix): Dissolution typically leads to an increase in the randomness or disorder of the system, as the highly ordered solid becomes dispersed in the liquid. This positive entropy change favors the dissolution process.[7]

The key to predicting solubility lies in matching the intermolecular forces of the solute and solvent. As a moderately polar molecule, this compound is expected to be more soluble in solvents of similar polarity. Its solubility in water is expected to be low due to the large hydrophobic quinoline ring system.[8]

Quantitative Solubility Data: A Case Study with 5-Chloro-8-hydroxyquinoline

The mole fraction solubility of 5-chloro-8-hydroxyquinoline was determined experimentally across a range of temperatures.[9] The data clearly shows that solubility is an endothermic process, increasing with temperature across all tested solvents.[9]

Table 1: Mole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at Different Temperatures (T/K) [9]

SolventT=278.15 KT=283.15 KT=288.15 KT=293.15 KT=298.15 KT=303.15 KT=308.15 KT=313.15 K
Alcohols
Methanol0.00240.00280.00320.00370.00420.00480.00550.0063
Ethanol0.00340.00390.00460.00520.00580.00660.00750.0085
n-Propanol0.00450.00520.00600.00680.00760.00870.00990.0112
Isopropanol0.00270.00310.00360.00400.00450.00510.00580.0066
Esters
Methyl Acetate0.01520.01730.01970.02210.02450.02740.03050.0340
Ethyl Acetate0.01690.01930.02200.02450.02690.03010.03360.0374
n-Propyl Acetate0.01890.02160.02460.02720.02970.03300.03660.0406
Isopropyl Acetate0.01490.01700.01940.02150.02320.02590.02880.0320
Other Solvents
Acetone0.01260.01440.01650.01830.02000.02230.02490.0277
1,4-Dioxane0.04940.05600.06370.06990.07510.08270.09110.1004

Analysis of Data:

  • Solvent Effect: The highest solubility was observed in 1,4-dioxane, a polar aprotic solvent capable of accepting hydrogen bonds and having significant dipole character. Solubility in esters and ketones was moderate, while it was lowest in alcohols. This suggests that while polarity is important, specific solute-solvent interactions play a dominant role.

  • Prediction for this compound: Lacking the hydroxyl group, this compound is less polar and cannot act as a hydrogen bond donor. Therefore, its solubility in protic solvents like alcohols may be lower than that of its hydroxylated counterpart. Conversely, its solubility might be enhanced in less polar solvents like toluene, ethers, or chlorinated solvents, where dipole-dipole and van der Waals interactions would be more dominant.

Experimental Protocol: Isothermal Solubility Determination

The following protocol describes the widely accepted isothermal shake-flask method for accurately determining the solubility of a compound like this compound.[10] This method ensures that a true solid-liquid equilibrium is achieved.

Methodology:

  • Preparation: Add an excess amount of solid this compound to several stoppered glass flasks, ensuring a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each flask.

  • Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the flasks to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, stop the shaking and allow the flasks to rest in the bath for at least 6 hours to let the undissolved solid settle completely.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the bath temperature. Immediately filter the sample through a fine-pored filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore.

    • High-Performance Liquid Chromatography (HPLC): For high accuracy and specificity.

    • Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residue.

  • Calculation: Calculate the solubility in desired units (e.g., mol/L, g/100 mL, or mole fraction) based on the measured concentration and dilution factor.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_result Final Calculation start Add excess this compound and solvent to flask equilibrate Equilibrate in shaker bath at constant temperature (24-72 hours) start->equilibrate settle Allow solid to settle (≥6 hours) equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample accurately sample->dilute analyze Analyze concentration (HPLC, UV-Vis, etc.) dilute->analyze calculate Calculate solubility (mol/L, g/100mL, etc.) analyze->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Purification by Recrystallization

Solubility is the cornerstone of recrystallization, the most powerful technique for purifying solid organic compounds.[11] The goal is to select a solvent (or solvent pair) in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[12]

Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: Test small amounts of this compound in various solvents. An ideal solvent will dissolve the compound when boiling but yield crystals upon cooling to room temperature or below.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and adding boiling chips). Add more hot solvent dropwise until the solid just completely dissolves.

  • Decolorization (if necessary): If the hot solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[14] Once at room temperature, cooling may be completed in an ice-water bath to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove any residual solvent.

G dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filter Yes cool 3. Cool solution slowly to induce crystallization dissolve->cool No hot_filter->cool collect 4. Collect crystals by vacuum filtration cool->collect wash 5. Wash crystals with ice-cold solvent collect->wash dry 6. Dry pure crystals wash->dry

Caption: General Workflow for Purification by Recrystallization.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, and purification. This guide has established the theoretical basis for its solubility, leveraging the principle of "like dissolves like" and thermodynamic considerations. By analyzing quantitative data for a structurally similar molecule, we can make informed predictions about suitable solvents. Furthermore, the detailed experimental protocols for both solubility determination and recrystallization provide a practical framework for laboratory work. For professionals in drug development and organic synthesis, a thorough understanding and application of these principles are essential for optimizing processes and achieving high-purity target molecules.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. (n.d.). Longdom Publishing.
  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment_727_Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • Recrystallization and Crystallization. (n.d.).
  • Amines and Heterocycles. (2020, March 4).
  • Recrystallization - Single Solvent. (n.d.).
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • 5-Chloroquinoline. (n.d.). PubChem.
  • 5-Chloro-8-hydroxyquinoline - Safety Data Sheet. (n.d.). ChemicalBook.
  • Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.
  • Amines and Heterocycles. (2018, November 16).
  • Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents. (n.d.). ResearchGate.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Physical Properties of Amines. (n.d.). BYJU'S.
  • SAFETY DATA SHEET. (n.d.).
  • Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. (n.d.). UNN.
  • Thermodynamics of the Sorption of Quinoline Derivatives. (2024, November 18). ResearchGate.
  • SAFETY DATA SHEET. (2024, June 6). Sigma-Aldrich.
  • This compound. (2025, July 16). ChemicalBook.
  • 7-Chloroquinaldine 99 4965-33-7. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). ChemScene.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • 7-Chloroquinaldine. (n.d.). Chem-Impex.
  • This compound CAS#: 4964-69-6. (n.d.). ChemicalBook.
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025, August 10). ResearchGate.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15).

Sources

An In-Depth Technical Guide to 5-Chloroquinaldine: Bridging Theoretical Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroquinaldine, a halogenated derivative of quinaldine, serves as a critical heterocyclic building block in medicinal chemistry and materials science. Its structural and electronic properties, dictated by the placement of the chloro and methyl groups on the quinoline scaffold, are pivotal to its reactivity and utility. This guide offers a senior application scientist’s perspective on this compound, moving beyond catalog data to provide an in-depth analysis of its theoretical properties versus experimentally observed data. We will explore its spectroscopic signature, delve into the nuances of its synthesis—including the persistent challenge of isomeric purity—and provide validated protocols for its handling and characterization. This document is structured to deliver not just data, but actionable insights into the causality behind experimental outcomes, ensuring a robust understanding for researchers engaged in its application.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

This compound, systematically named 5-chloro-2-methylquinoline, possesses a planar bicyclic aromatic system. The introduction of an electron-withdrawing chlorine atom at the C5 position and an electron-donating methyl group at the C2 position significantly influences the electron density distribution, dipole moment, and ultimately, the chemical behavior of the molecule.

A comparison between computationally predicted and experimentally determined physicochemical properties is essential for validating theoretical models and understanding the real-world behavior of the compound.

PropertyTheoretical/Computed ValueExperimental ValueSource(s)
Molecular Formula C₁₀H₈ClNC₁₀H₈ClN[1]
Molecular Weight 177.63 g/mol 177.63 g/mol [1]
Melting Point Not available45-48 °C[Sigma-Aldrich]
Boiling Point 275.5±13.0 °C (at 760 Torr)Not available[ChemSpider]
LogP (Octanol/Water) 3.197Not available[2]
Topological Polar Surface Area (TPSA) 12.89 ŲNot available[2]

Note: Experimental values can vary slightly between sources due to different measurement conditions and purity levels.

The Spectroscopic Signature: Decoding the this compound Structure

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. Here, we dissect the expected (theoretical) spectral features of this compound and compare them with established experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Theoretical Prediction: The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons and the methyl group protons. The protons on the pyridine ring (H3, H4) and the benzene ring (H6, H7, H8) will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their electronic environment and proximity to neighboring protons. The methyl group at C2 should appear as a singlet in the upfield region (~2.7 ppm).

Experimental Data (400 MHz, CDCl₃):

  • ~8.0 ppm (d, 1H): Attributed to H4.

  • ~7.7 ppm (d, 1H): Attributed to H8.

  • ~7.6 ppm (t, 1H): Attributed to H7.

  • ~7.4 ppm (d, 1H): Attributed to H6.

  • ~7.3 ppm (d, 1H): Attributed to H3.

  • ~2.7 ppm (s, 3H): Attributed to the C2-Methyl group.

Note: The specific chemical shifts and coupling constants can be found by analyzing the spectrum provided by sources such as ChemicalBook.

Theoretical Prediction: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The quaternary carbons (C2, C5, C9, C10) are expected to have lower intensities. Aromatic carbons typically resonate between 120-150 ppm. The C2 carbon, bonded to nitrogen, will be significantly downfield, as will the C5 carbon, bonded to the electronegative chlorine atom. The methyl carbon will appear far upfield (~25 ppm).

  • C2: ~158 ppm

  • C3: ~122 ppm

  • C4: ~136 ppm

  • C5: ~130 ppm

  • C6: ~127 ppm

  • C7: ~129 ppm

  • C8: ~125 ppm

  • C9: ~147 ppm

  • C10: ~128 ppm

  • -CH₃: ~25 ppm

Mass Spectrometry (MS)

Theoretical Prediction: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 177. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak should be observed at m/z 179 with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a definitive marker for a monochlorinated compound. Common fragmentation pathways would involve the loss of a chlorine radical (Cl•) or cleavage of the methyl group.

Experimental Analysis: The experimental mass spectrum confirms the presence of the molecular ion [M]⁺ at m/z 177 and the [M+2]⁺ isotope peak at m/z 179, consistent with the molecular formula C₁₀H₈ClN.

Infrared (IR) Spectroscopy

Theoretical Prediction: The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3]

  • Aliphatic C-H Stretch (Methyl): Medium bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[3]

  • C=C and C=N Ring Stretching: Multiple sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.[4]

  • C-Cl Stretch: A strong band in the lower frequency region, typically between 850-550 cm⁻¹.[5]

  • C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[4]

Experimental Analysis: Experimental FT-IR spectra align with these predictions, showing characteristic peaks for aromatic C-H stretching, alkyl C-H stretching, and the distinctive fingerprint region absorptions for the substituted quinoline ring.

Synthesis and Reactivity: The Challenge of Isomeric Control

The primary route for synthesizing the quinaldine core is the Doebner-von Miller reaction , an acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[6]

The Doebner-von Miller Synthesis

When synthesizing chloro-substituted quinaldines from m-chloroaniline, the reaction invariably produces a mixture of the 5-chloro and 7-chloro isomers.[7] This is a critical experimental reality that researchers must address. The cyclization step can occur at either of the two positions ortho to the amino group, leading to this isomeric mixture.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification R1 m-Chloroaniline Step1 1. Michael Addition R1->Step1 R2 Crotonaldehyde R2->Step1 Cat Acid Catalyst (e.g., HCl) Cat->Step1 Ox Oxidant Step4 4. Oxidation (Aromatization) Ox->Step4 Step2 2. Electrophilic Cyclization Step1->Step2 Intermediate Step3 3. Dehydration Step2->Step3 Step3->Step4 Mix Isomeric Mixture (5-Chloro & 7-Chloro) Step4->Mix Sep Separation (e.g., Fractional Crystallization, Chromatography) Mix->Sep P1 This compound (Target Product) Sep->P1 P2 7-Chloroquinaldine (Isomeric Byproduct) Sep->P2

Caption: Workflow of the Doebner-von Miller synthesis for this compound.

The ratio of 5- to 7-chloroquinaldine is highly dependent on reaction conditions, particularly the nature and concentration of the acid catalyst. While some protocols are optimized to favor the 7-chloro isomer, the 5-chloro isomer remains a significant component that necessitates robust purification strategies.[7]

Reactivity Insights
  • Pyridine Ring: The C2-methyl group is acidic and can undergo condensation reactions. The nitrogen atom is basic and can be protonated or alkylated.

  • Benzene Ring: The ring is activated towards electrophilic substitution, but the directing effects of the chlorine atom and the fused pyridine ring make predicting the outcome complex. The chlorine atom itself can be displaced via nucleophilic aromatic substitution under harsh conditions.

Experimental Protocols: From Synthesis to Validation

Adherence to validated protocols is paramount for reproducibility and safety.

Synthesis Protocol: Modified Doebner-von Miller Reaction

This protocol is adapted from established procedures for the synthesis of chloro-substituted quinaldines and must be performed with appropriate safety precautions in a fume hood.[8]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add m-chloroaniline (0.2 mol) and 6N hydrochloric acid (100 mL).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Aldehyde Addition: Slowly add crotonaldehyde (0.2 mol) dropwise to the refluxing mixture over 45 minutes.

  • Reaction: Maintain the reflux for an additional 3-4 hours. The mixture will darken significantly.

  • Work-up (Initial): Cool the reaction mixture to room temperature. Extract with diethyl ether or toluene to remove non-polar tars.

  • Isolation of Isomer Mixture: Basify the aqueous layer carefully with concentrated ammonium hydroxide or NaOH solution until pH > 10. The crude product mixture will precipitate as an oil or solid. Extract the product into dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil/solid is a mixture of 5- and 7-chloroquinaldine. Separation is the most challenging step.

    • Fractional Crystallization: Can be attempted from solvents like petroleum ether, but may result in a eutectic mixture.

    • Column Chromatography: A more reliable method. Use silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. The isomers can be monitored by TLC or HPLC. A patent describes HPLC conditions where this compound has a longer retention time than the 7-chloro isomer.[7]

Analytical Characterization Protocol
  • Sample Preparation for NMR: Dissolve ~10-15 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation for GC-MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Sample Preparation for FT-IR: For a solid sample, prepare a KBr pellet or use an ATR accessory. For a liquid/oil, a thin film can be prepared on a salt plate.

Bridging Theory and Experiment: A Self-Validating System

The scientific integrity of any study involving this compound rests on the correlation between predicted properties and experimental findings. This validation loop is crucial.

G cluster_theory Theoretical & Computational Domain cluster_exp Experimental & Analytical Domain T1 Quantum Chemical Calculations (DFT) T2 Spectra Simulation (NMR, MS, IR) T1->T2 T3 Property Prediction (LogP, pKa, Reactivity) T1->T3 E2 Spectroscopic Analysis (NMR, MS, IR) T2->E2 Compare & Validate E3 Physicochemical Measurements T3->E3 Compare & Validate E1 Synthesis & Purification E1->E2 E1->E3 E2->T1 Refine Model

Sources

nucleophilic substitution on the chloro group of 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Substitution on the Chloro Group of 5-Chloroquinaldine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of quinaldine (2-methylquinoline), represents a pivotal scaffold in medicinal chemistry and materials science. The strategic functionalization of the quinoline ring system is a cornerstone of drug discovery, and the chloro-substituent at the 5-position offers a versatile handle for introducing a diverse array of molecular fragments. However, the chemical reactivity of this position is nuanced, presenting both challenges and opportunities for synthetic chemists.

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the chloro group of this compound. Moving beyond a simple recitation of protocols, this document delves into the underlying mechanistic principles that govern the reactivity of the 5-position. We will explore both classical and modern, metal-catalyzed approaches to forge new carbon-nitrogen, carbon-oxygen, carbon-carbon, carbon-sulfur, and carbon-cyanide bonds, offering field-proven insights and detailed experimental workflows to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Reactivity Landscape of the Quinaldine Ring

The feasibility and outcome of a nucleophilic substitution on a haloaromatic substrate are intrinsically linked to the electronic and steric environment of the reaction center. In the case of this compound, the position of the chloro group on the carbocyclic ring, rather than the heterocyclic ring, profoundly influences its reactivity.

The Addition-Elimination (SNAr) Pathway: A Tale of Two Rings

The classical mechanism for nucleophilic substitution on aromatic halides is the SNAr (Substitution Nucleophilic Aromatic) addition-elimination pathway. This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction is consummated by the departure of the leaving group, which restores the aromaticity of the ring system.

The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, the reaction rate is highly sensitive to the stability of this intermediate. In the quinoline ring system, the electron-withdrawing nature of the nitrogen atom significantly activates the heterocyclic ring (the pyridine ring) towards nucleophilic attack, particularly at the 2- and 4-positions. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization.

Conversely, when the chloro group is situated at the 5-position on the carbocyclic (benzene) ring, the activating effect of the ring nitrogen is significantly diminished. The negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitrogen atom through resonance. This results in a less stable intermediate and, consequently, a higher activation energy for the reaction. Therefore, classical SNAr reactions at the 5-position of chloroquinolines are generally more challenging and often require harsh reaction conditions, if they proceed at all.

Caption: General SNAr mechanism at the 5-position of this compound.

Metal-Catalyzed Cross-Coupling: The Key to Unlocking the 5-Position

Given the inherent low reactivity of the 5-position towards classical SNAr, modern synthetic chemistry has largely turned to transition metal-catalyzed cross-coupling reactions to achieve efficient functionalization. These reactions, which include the Buchwald-Hartwig amination, Ullmann condensation, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction, proceed through different mechanistic pathways that do not rely on the formation of a Meisenheimer complex. Instead, they typically involve a catalytic cycle of oxidative addition, transmetalation (for some reactions), and reductive elimination, mediated by a palladium or copper catalyst. These methods have proven to be exceptionally versatile and are now the preferred strategies for modifying the 5-position of this compound.

Forging New Bonds: A Practical Guide to the Substitution Reactions of this compound

The following sections provide detailed protocols and expert insights into the most important classes of nucleophilic substitution reactions on this compound.

C-N Bond Formation: Amination Reactions

The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery. While direct amination of this compound via SNAr is often challenging, metal-catalyzed methods provide a robust and general solution.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] It allows for the coupling of a wide variety of primary and secondary amines with aryl halides under relatively mild conditions. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pdII_oxidative Ar-Pd(II)(L_n)-X pd0->pdII_oxidative Oxidative Addition (Ar-X) pdII_amine [Ar-Pd(II)(L_n)(R2NH)]+X- pdII_oxidative->pdII_amine Amine Coordination (R2NH) pdII_amido Ar-Pd(II)(L_n)-NR2 pdII_amine->pdII_amido Deprotonation (Base) pdII_amido->pd0 Reductive Elimination product Ar-NR2 pdII_amido->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe. The reaction concentration is typically between 0.1 and 1 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation, often requiring higher temperatures than palladium-catalyzed reactions.[2]

Experimental Protocol: General Procedure for Ullmann Amination of this compound

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.5-2.0 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Execution: Add a high-boiling polar solvent such as DMF, NMP, or DMSO. Heat the mixture to 120-180 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The subsequent work-up and purification steps are similar to those described for the Buchwald-Hartwig amination.

C-O Bond Formation: Etherification

The synthesis of aryl ethers from this compound is most reliably achieved through the Ullmann condensation.

This copper-catalyzed reaction couples an aryl halide with an alcohol or a phenol.[2]

Experimental Protocol: General Procedure for Ullmann Ether Synthesis with this compound

  • Reaction Setup: In a flask, combine this compound (1.0 equiv.), the alcohol or phenol (1.5 equiv.), a copper catalyst (e.g., CuI or Cu₂O, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.).

  • Solvent and Execution: Add a high-boiling solvent like DMF or toluene. Heat the reaction mixture to 100-150 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter to remove insoluble salts. Wash the filtrate with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine. Dry the organic layer and purify by column chromatography.

C-C Bond Formation: Expanding the Carbon Skeleton

Palladium-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon bonds at the 5-position of the quinaldine core.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron compound.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n pdII_oxidative Ar-Pd(II)(L_n)-X pd0->pdII_oxidative Oxidative Addition (Ar-X) pdII_transmetalation Ar-Pd(II)(L_n)-R' pdII_oxidative->pdII_transmetalation Transmetalation (R'-B(OR)2, Base) pdII_transmetalation->pd0 Reductive Elimination product Ar-R' pdII_transmetalation->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or boronate ester (1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent and Execution: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Purge the vessel with an inert gas and heat the mixture to 80-110 °C with stirring until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and purify the product by column chromatography or recrystallization.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between an organic solvent and water. Wash the organic layer with brine, dry, and purify by column chromatography.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4]

Experimental Protocol: General Procedure for Heck Reaction of this compound

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more electron-rich phosphine, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv.) in a sealed tube.

  • Solvent and Execution: Add a polar aprotic solvent such as DMF or NMP. Heat the reaction to 100-140 °C for 12-24 hours.

  • Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter. Wash the filtrate with water, dry, and purify the product by column chromatography.

C-S Bond Formation: Thiolation

The introduction of a sulfur linkage can be achieved through both classical SNAr and metal-catalyzed pathways.

Experimental Protocol: General Procedure for Thiolation of this compound

  • Nucleophile Preparation: In a separate flask, prepare the thiolate by reacting the desired thiol (1.1 equiv.) with a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF.

  • Reaction: To the pre-formed thiolate, add this compound (1.0 equiv.). Heat the reaction mixture to 80-120 °C and monitor by TLC. For less reactive thiols, a copper or palladium catalyst may be required, similar to the Ullmann or Buchwald-Hartwig conditions.

  • Work-up and Purification: After completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and purify by column chromatography.

Cyanation

The cyano group is a versatile functional group that can be further transformed into amines, carboxylic acids, and amides. Its introduction onto the 5-position of quinaldine typically requires a transition metal catalyst.

Experimental Protocol: General Procedure for Cyanation of this compound

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), a cyanide source (e.g., Zn(CN)₂ or KCN, 1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, 5-10 mol%) in a sealed reaction vessel.

  • Solvent and Execution: Add a polar aprotic solvent such as DMF or NMP. Heat the reaction to 120-160 °C for 12-24 hours.

  • Work-up and Purification: Caution: Cyanide is highly toxic. All work-up procedures should be performed in a well-ventilated fume hood, and aqueous waste should be treated with bleach to quench any residual cyanide. Cool the reaction mixture and carefully pour it into an aqueous solution of sodium bicarbonate. Extract with an organic solvent, wash with brine, dry, and purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution on this compound. Note that yields are highly substrate- and condition-dependent.

Reaction TypeNucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene100-12012-2460-95
Ullmann Ether Synthesis PhenolCuI / 1,10-PhenanthrolineK₂CO₃DMF120-15012-2450-85
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1006-1870-98
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-604-1265-95
Heck AlkenePd(OAc)₂ / PPh₃Et₃NDMF100-14012-2440-80
Thiolation (SNAr) Thiophenol-K₂CO₃DMF80-1208-1650-90
Cyanation Zn(CN)₂Pd(PPh₃)₄-DMF120-15012-2450-80

General Experimental Workflow

The following diagram illustrates a typical workflow for a metal-catalyzed cross-coupling reaction of this compound.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion

The functionalization of this compound via nucleophilic substitution presents a fascinating case study in the principles of aromatic reactivity. While the 5-position is relatively inert to classical SNAr reactions due to electronic factors, the advent of modern transition metal-catalyzed cross-coupling methodologies has unlocked its synthetic potential. The Buchwald-Hartwig amination, Ullmann condensation, Suzuki-Miyaura coupling, and other related reactions provide reliable and versatile pathways to a vast array of 5-substituted quinaldine derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving success in these transformations. This guide serves as a foundational resource for researchers seeking to harness the synthetic utility of this compound in their pursuit of novel molecules with tailored properties.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 673-744). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

Sources

A Technical Guide to the Fundamental Reactivity of the Quinaldine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinaldine, or 2-methylquinoline, is a privileged heterocyclic scaffold fundamental to medicinal chemistry, dye manufacturing, and materials science.[1][2] Its reactivity is characterized by a fascinating dichotomy, stemming from the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring. This guide provides an in-depth analysis of the electronic properties governing the quinaldine system and explores the regioselective nature of its reactions. We will dissect the mechanisms of electrophilic substitution on the carbocyclic ring, nucleophilic attack on the heterocyclic ring, and the unique and synthetically valuable reactions of the C2-methyl group. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile molecule.

Electronic Structure and Core Reactivity Principles

The reactivity of quinaldine is not monolithic; it is a tale of two distinct, electronically different, fused rings. Understanding this electronic landscape is paramount to predicting and controlling its chemical behavior.

Influence of the Fused Ring System

The quinaldine molecule is an aromatic system where a benzene ring is fused to a pyridine ring. The key to its reactivity lies in the influence of the nitrogen atom in the pyridine portion. Nitrogen, being more electronegative than carbon, exerts a powerful electron-withdrawing effect through both induction and resonance.[3] This effect renders the pyridine ring electron-deficient (π-deficient), while the carbocyclic benzene ring remains comparatively electron-rich, behaving similarly to a substituted benzene.[4][5]

This electronic disparity dictates the primary modes of attack:

  • Electrophiles are drawn to the electron-rich sites on the carbocyclic (benzene) ring.

  • Nucleophiles preferentially attack the electron-deficient carbons of the heterocyclic (pyridine) ring.[3][6]

The C2-Methyl Group: An Activated Handle

The methyl group at the C2 position is not a passive spectator. Its protons are significantly more acidic than those of toluene. This is due to the adjacent electron-withdrawing nitrogen atom and the ability of the resulting carbanion to be stabilized through delocalization into the entire heterocyclic ring system.[7] This enhanced acidity makes the methyl group a potent nucleophilic handle for a variety of condensation reactions.

Caption: Key reactivity zones of the quinaldine ring system.

Reactions of the Carbocyclic Ring: Electrophilic Aromatic Substitution

Due to the deactivating effect of the protonated nitrogen under acidic conditions, electrophilic aromatic substitution (SEAr) occurs exclusively on the electron-rich carbocyclic ring. The reaction proceeds preferentially at the C5 and C8 positions.[5][6] This regioselectivity is governed by the stability of the Wheland intermediate (sigma complex), where attack at C5 or C8 allows the positive charge to be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[5]

G Start Quinaldine + E⁺ Intermediate Wheland Intermediate (Sigma Complex at C5/C8) Start->Intermediate Electrophilic Attack Product 5- or 8-Substituted Quinaldine Intermediate->Product -H⁺ (Aromatization) caption General Mechanism for Electrophilic Substitution.

Caption: General Mechanism for Electrophilic Substitution.

Key Transformations: Nitration and Halogenation
  • Nitration: Treatment of quinaldine with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 5-nitroquinaldine and 8-nitroquinaldine.[6]

  • Bromination: Using bromine in sulfuric acid results in the formation of 5-bromoquinaldine and 8-bromoquinaldine.[6]

Protocol: Electrophilic Nitration of Quinaldine
  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Quinaldine: Slowly add 5.0 g (34.9 mmol) of quinaldine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the quinaldine solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8.

  • Isolation: The product mixture (5- and 8-nitroquinaldine) will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The isomers can be separated by fractional crystallization or column chromatography.

Reactions of the Heterocyclic Ring: Nucleophilic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which bear a partial positive charge.[3][8]

G Start Quinaldine + Nu⁻ Intermediate Meisenheimer-type Adduct (Negative charge on N) Start->Intermediate Nucleophilic Addition Product 2- or 4-Substituted Quinaldine Intermediate->Product -H⁻ (Oxidation) (Re-aromatization) caption General Mechanism for Nucleophilic Substitution.

Caption: General Mechanism for Nucleophilic Substitution.

Chichibabin Amination

A classic reaction for introducing an amino group onto a pyridine ring. Reacting quinaldine with sodium amide (NaNH₂) in an inert solvent like liquid ammonia or toluene results in the formation of 2-amino-4-methylquinoline.[8] The reaction proceeds via nucleophilic addition of the amide ion to C2, followed by the elimination of a hydride ion, which reacts with another molecule of sodium amide to produce hydrogen gas.

Reactions with Organometallic Reagents

Organolithium reagents (RLi) readily add to the C2 position. The initial dihydroquinoline adduct is typically oxidized in a subsequent step to yield the 2-alkyl or 2-aryl quinaldine derivative.[6]

The Unique Reactivity of the 2-Methyl Group

The activated C2-methyl group is arguably one of the most synthetically useful features of quinaldine.

Condensation Reactions

The acidic protons of the methyl group allow for deprotonation by a base to form a nucleophilic carbanion. This carbanion can then attack various electrophiles, most notably the carbonyl carbon of aldehydes and ketones. A classic example is the condensation with benzaldehyde in the presence of acetic anhydride or zinc chloride to form 2-styrylquinoline, a precursor to cyanine dyes.[1]

G cluster_workflow Condensation Reaction Workflow start Quinaldine deprotonation Deprotonation (Base) start->deprotonation carbanion Quinaldine Carbanion (Nucleophile) deprotonation->carbanion attack Nucleophilic Attack carbanion->attack aldehyde Electrophile (e.g., Benzaldehyde) aldehyde->attack intermediate Alkoxide Intermediate attack->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product 2-Styrylquinoline (Final Product) dehydration->product caption Workflow for the condensation of quinaldine with an aldehyde.

Caption: Workflow for the condensation of quinaldine with an aldehyde.

Oxidation to Carbonyl and Carboxyl Groups

The methyl group can be selectively oxidized.

  • To an Aldehyde: Using selenium dioxide (SeO₂) in a solvent like dioxane oxidizes the methyl group to an aldehyde, yielding quinoline-2-carbaldehyde (quinaldehyde).[1]

  • To a Carboxylic Acid: Stronger oxidizing agents can convert the methyl group into a carboxylic acid, forming quinaldic acid.[7]

Protocol: Selenium Dioxide Oxidation of Quinaldine
  • Setup: To a round-bottom flask fitted with a reflux condenser, add 1.43 g (10 mmol) of quinaldine and 20 mL of dioxane.

  • Reagent Addition: Add 1.22 g (11 mmol) of selenium dioxide to the mixture.

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. A black precipitate of elemental selenium will form.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter off the selenium precipitate.

  • Isolation: Remove the dioxane from the filtrate under reduced pressure. The resulting crude quinaldehyde can be purified by distillation under vacuum or by recrystallization of its phenylhydrazone derivative.

Oxidation and Reduction of the Ring System

Ring Oxidation

Vigorous oxidation with a strong agent like alkaline potassium permanganate (KMnO₄) cleaves the more susceptible benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid).[6] This reaction highlights the greater stability of the electron-deficient pyridine ring towards oxidation compared to the carbocyclic ring.

Selective Ring Reduction

The reduction of quinaldine can be controlled to selectively hydrogenate either the pyridine or the benzene ring, depending on the reaction conditions.[6][8] This provides access to valuable tetrahydroquinaldine derivatives.

Reagent & ConditionsPrimary ProductRing Reduced
H₂, Pt, HCl (acidic)5,6,7,8-TetrahydroquinaldineBenzene
H₂, Raney Ni1,2,3,4-TetrahydroquinaldinePyridine
NaBH₄, NiCl₂1,2,3,4-TetrahydroquinaldinePyridine
Sn, HCl1,2,3,4-TetrahydroquinaldinePyridine

Modern Perspectives: Transition Metal-Catalyzed C-H Functionalization

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For quinaldine, transition-metal catalysis has emerged as a powerful tool for regioselective C-H activation.[9][10] The nitrogen atom can act as a directing group, facilitating cyclometalation. This strategy has been particularly effective for functionalizing the C8-methyl group in 8-methylquinoline and for direct arylations and other couplings at various positions on the quinaldine core, opening new avenues for creating complex derivatives.[9][11][12]

Conclusion

The fundamental reactivity of the quinaldine ring system is a study in controlled, regioselective chemistry. The inherent electronic bias between the two fused rings allows chemists to selectively target either the carbocyclic ring for electrophilic substitution or the heterocyclic ring for nucleophilic substitution. Furthermore, the activated C2-methyl group provides a third, distinct site for reactivity, enabling a wide range of condensation and oxidation reactions. A thorough understanding of these principles is essential for any scientist aiming to utilize quinaldine as a building block for the synthesis of functional materials, dyes, and novel therapeutic agents.

References

  • Wikipedia. Quinaldine. [Link]
  • Wikipedia. Quinaldine red. [Link]
  • Bentham Science Publishers. (2005).
  • International Journal of ChemTech Research. (2015). Photosensitized Reaction of Quinaldine: Kinetics and Mechanism. [Link]
  • PubMed. (2005).
  • SciSpace.
  • ResearchGate. (2005).
  • International Journal of Organic Chemistry. (2012).
  • Google P
  • PubMed Central. (2019).
  • National Institutes of Health. (2021). Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. [Link]
  • YouTube. (2020). Reactions of Quinoline. [Link]
  • PubChem. 2-Methylquinoline. [Link]
  • University of Liverpool. Chemistry II (Organic)
  • PubMed. (2024).
  • National Institutes of Health. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]
  • ACS Publications. (2004).
  • YouTube. (2020). Reactivity of Quinoline. [Link]
  • University of Sydney. Chapter 7_Quinolines and Isoquinolines. [Link]
  • YouTube. (2024).
  • YouTube. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. [Link]
  • Paper Digest.
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. [Link]
  • ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
  • The Good Scents Company. 2-methyl quinoline. [Link]
  • ACS Publications. (2022).
  • Hindawi. (2013). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. [Link]
  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
  • ResearchGate. (2002). Synthetic and Mechanistic Studies of the Ring Opening and Denitrogenation of Pyridine and Picolines by Ti−C Multiple Bonds. [Link]

Sources

quantum chemical calculations for 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Chloroquinaldine

Abstract

Quinaldine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This compound, a halogenated derivative, presents a molecule of significant interest for further functionalization and drug design. Understanding its fundamental electronic structure, reactivity, and spectroscopic properties is paramount for rational drug development. This guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. We will explore the causality behind methodological choices, present detailed computational protocols, and interpret the resulting data in the context of its potential pharmacological applications. This document serves as both a theoretical overview and a practical guide for researchers aiming to leverage computational chemistry for the accelerated design of novel therapeutics.[1][2]

Introduction: The Scientific Imperative for Computational Analysis

This compound belongs to the quinoline family of heterocyclic aromatic compounds, which are renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][3] The introduction of a chlorine atom at the 5-position significantly alters the molecule's electronic landscape, influencing its lipophilicity, metabolic stability, and potential for intermolecular interactions—all critical parameters in drug design.[4]

Traditional drug discovery relies on extensive trial-and-error synthesis and screening. Computational chemistry, however, offers a powerful paradigm shift, enabling an in silico pre-assessment of a molecule's properties before committing significant resources to laboratory synthesis.[5][6][7] By calculating properties such as molecular geometry, vibrational frequencies, electronic orbital distributions, and electrostatic potential, we can predict a molecule's reactivity, stability, and interaction sites, thereby guiding more targeted and efficient drug discovery efforts.[8]

This guide focuses on Density Functional Theory (DFT), a robust quantum chemical method that provides a favorable balance between computational accuracy and resource requirements, making it an ideal tool for studying medium-sized organic molecules like this compound.[9][10]

The Computational Gauntlet: Methodology and Rationale

The selection of a computational method is not arbitrary; it is a deliberate choice based on the system's nature and the properties of interest. Our approach is designed to be a self-validating system, where theoretical results can be benchmarked against known experimental data to ensure the reliability of the predictions.

The Choice of Density Functional Theory (DFT)

For a molecule like this compound, DFT is the method of choice. Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, allowing for the accurate calculation of electronic properties.[6] It is less computationally demanding than higher-level ab initio methods like Coupled Cluster (CCSD(T)), yet provides highly reliable results for geometries, vibrational frequencies, and electronic structures of organic compounds.[11]

We selected the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. B3LYP has a long and successful track record for providing excellent descriptions of molecular structures and properties for a wide range of organic systems.[2][12]

The Basis Set: Building Blocks of Accuracy

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of the calculation.[13] We employ the 6-311++G(d,p) Pople-style basis set. Let's dissect this choice:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.

  • ++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, weak interactions, and the "tails" of the electron density, which are important for intermolecular interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and non-spherical electron distributions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and robust level of theory for obtaining high-quality results for molecules of this class.[14]

Computational Workflow

The logical flow of the calculation is critical to ensure a meaningful result. The process begins with geometry optimization to find the molecule's most stable conformation, followed by frequency calculations to verify the structure and predict spectroscopic data. From this validated structure, a suite of electronic properties is calculated.

G cluster_0 Computational Workflow for this compound cluster_1 Calculated Molecular Properties A 1. Initial Structure Input (SMILES or 3D Coords) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Check for Imaginary Frequencies C->D D->B Found (Re-optimize) E Verified Minimum Energy Structure D->E  None Found F 4. Property Calculations (from Optimized Geometry) E->F G HOMO-LUMO Analysis (Reactivity, Stability) F->G H Molecular Electrostatic Potential (MEP) (Interaction Sites) F->H I Natural Bond Orbital (NBO) (Charge Delocalization) F->I J Spectroscopic Prediction (IR, Raman, NMR) F->J

Caption: A flowchart of the quantum chemical calculation process.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps to perform the calculations using a common quantum chemistry software package like Gaussian 16.

Objective: To perform a geometry optimization and frequency calculation on this compound at the B3LYP/6-311++G(d,p) level of theory.

Step 1: Molecule Building

  • Launch a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

  • Construct the this compound molecule. Ensure the correct connectivity and basic 3D structure. The IUPAC name is 5-chloro-2-methylquinoline.

  • Save the initial coordinates as a .gjf or .com file.

Step 2: Input File Creation

  • Open the saved file in a text editor.

  • The file structure should be as follows:

    • Route Section (# line): This specifies the calculation type.

    • Title Section: A brief description.

    • Charge and Multiplicity: For neutral this compound, this is 0 1 (charge 0, singlet multiplicity).

    • Molecular Specification: The atomic coordinates.

  • Modify the route section to: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

    • #p: Requests "punch" output for easier data parsing.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • Geom=Connectivity: Instructs the program to use the connectivity data provided in the input.

Step 3: Running the Calculation

  • Submit the input file to the Gaussian program.

  • The calculation will first iteratively adjust the molecular geometry to find the lowest energy conformation.

  • After optimization converges, it will compute the second derivatives of the energy to determine the vibrational frequencies.

Step 4: Verifying the Output

  • Upon completion, inspect the output log file (.log).

  • Confirm that the optimization completed successfully (look for "Optimization completed.").

  • Crucially, check the frequency calculation results. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be perturbed and re-optimized.

Results and Scientific Interpretation

The output of these calculations provides a wealth of data that must be interpreted to gain chemical insight.

Molecular Geometry

The optimization yields the most stable 3D structure of the molecule in the gas phase. This data can be compared with experimental crystallographic data, if available, to validate the chosen level of theory.

Table 1: Selected Optimized Geometric Parameters for this compound

Parameter Atom(s) Calculated Bond Length (Å) Calculated Bond Angle (°)
Bond Length C(5)-Cl Value -
Bond Length N(1)-C(2) Value -
Bond Length C(2)-C(10) Value -
Bond Angle C(4)-C(5)-Cl - Value
Dihedral Angle C(4)-C(5)-C(6)-C(7) - Value

(Note: Actual values would be populated from the calculation output file.)

These parameters are fundamental. For instance, the C-Cl bond length and the planarity of the quinoline ring system can influence how the molecule fits into a protein's active site.

Vibrational Analysis: The Molecular Fingerprint

The frequency calculation predicts the molecule's infrared (IR) and Raman spectra. This is a powerful validation tool; a strong correlation between the calculated and experimentally measured spectra provides high confidence in the accuracy of the computational model.[12][15][16] Key vibrational modes, such as C-H stretches, C=N stretches, and C-Cl stretches, can be identified and assigned.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency Experimental Frequency
C-H stretch (aromatic) Value Value
C=N stretch (quinoline) Value Value
C-Cl stretch Value Value

(Note: Experimental data would be required for comparison. Calculated frequencies are often scaled by a factor, e.g., ~0.96 for B3LYP, to better match experimental results.)

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[17][18]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[10][17] This has direct implications for drug design, influencing a molecule's potential for off-target reactions and its overall kinetic stability.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of the molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting intermolecular interactions.[14][19]

  • Red Regions (Negative Potential): Electron-rich areas, such as those around the nitrogen atom, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms, are susceptible to nucleophilic attack and can act as hydrogen bond donors.

For this compound, the MEP map would highlight the electronegative nitrogen atom as a key site for interactions with biological targets, such as forming a hydrogen bond with an amino acid residue in a protein's active site.

Implications for Drug Development

The data derived from these quantum chemical calculations directly inform several stages of the drug discovery pipeline.[5][20]

  • Lead Optimization: Understanding the electronic properties allows for rational modification of the this compound scaffold. For example, adding an electron-donating group at a position with high LUMO density could alter the molecule's reactivity and binding affinity.

  • Pharmacophore Modeling: The MEP map helps identify the key electrostatic features (hydrogen bond donors/acceptors, charged regions) that define the molecule's pharmacophore, which is essential for virtual screening and identifying other potential drug candidates.

  • Metabolic Stability Prediction: Quantum chemistry can be used to calculate bond dissociation energies. Bonds with lower dissociation energies are often more susceptible to metabolic breakdown by enzymes like cytochrome P450.[13]

  • Parameterization for Docking: The calculated partial atomic charges can be used to improve the accuracy of molecular docking simulations, which predict how a ligand binds to a protein target.[20]

Conclusion

Quantum chemical calculations provide a robust, predictive, and cost-effective framework for the deep molecular characterization of potential drug candidates like this compound. By moving beyond simple 2D structures and delving into the quantum mechanical nature of the molecule, we can make more informed, data-driven decisions in the complex process of drug discovery. The methodologies and analyses presented in this guide—from geometry optimization and vibrational analysis to the interpretation of electronic properties—constitute a foundational component of modern computational drug design, accelerating the journey from molecular concept to clinical reality.

References

  • PubChem. 5-Chloroquinoline | C9H6ClN | CID 69458. [Link]
  • National Institutes of Health. (2024).
  • Arabian Journal of Chemistry. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
  • Royal Society of Chemistry. (2024).
  • SpringerLink. (2025).
  • AVESİS. (2024).
  • CAS Common Chemistry. 7-Chloroquinaldine. [Link]
  • PubMed. (2014). Theoretical investigations on the molecular structure, vibrational spectra, HOMO-LUMO and NBO analysis of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole. [Link]
  • Preprints.org. (2025).
  • Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. [Link]
  • SteerOn Research. (2025).
  • ResearchGate. HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2.... [Link]
  • Nature. (2022). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. [Link]
  • Frontiers. (2023). Recent updates in click and computational chemistry for drug discovery and development. [Link]
  • PubMed Central. (2022).
  • International Research Journal of Education and Technology. (2022).
  • ResearchGate. (2015). Computational Chemistry for Drug Discovery. [Link]
  • Research, Society and Development. (2021).
  • Nature. (2022).
  • AME Publishing Company. (2025). Spectroscopy analysis and computational chemistry: Liquid- assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine. [Link]
  • Semantic Scholar. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO)
  • University of Mississippi eGrove. (2023).
  • SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)
  • Rowan Newsletter. (2023). Quantum Chemistry in Drug Discovery. [Link]
  • ResearchGate. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. [Link]
  • SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
  • DergiPark. (2023).
  • PubMed Central. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. [Link]
  • MDPI. (2020).
  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
  • ResearchGate. (2007).
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • ResearchGate. (2021).
  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

physical and chemical properties of 5-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methylquinoline

Introduction

5-Chloro-2-methylquinoline, also known as 5-chloroquinaldine, is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry and materials science. As a substituted quinoline, its chemical architecture—a fusion of a benzene ring and a pyridine ring with chlorine and methyl substituents—imparts a unique profile of reactivity and biological activity. The quinoline scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds, including antiviral and antiparasitic agents.[1][2] The specific substitution pattern of 5-Chloro-2-methylquinoline makes it a valuable intermediate for synthesizing more complex molecules, enabling researchers to explore novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, analytical profile, synthesis, and safety protocols, designed for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental identifiers and physical characteristics of 5-Chloro-2-methylquinoline are consolidated below. These properties are essential for its proper handling, storage, and application in experimental design. The compound typically presents as a liquid or low-melting solid at room temperature.[3]

PropertyValueReference(s)
IUPAC Name 5-Chloro-2-methylquinolineN/A
Synonyms This compound[4]
CAS Number 4964-69-6[3][4][5]
Molecular Formula C₁₀H₈ClN[3][4][5]
Molecular Weight 177.63 g/mol [3][4][5]
Physical Form Liquid or low-melting solid[3]
Melting Point 25-30 °C[3]
Boiling Point 276-278 °C[3]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform.[6][7] Poorly soluble in water.[7]
Storage Store in a cool, dry place, sealed from atmosphere.[3][4][6]

Spectroscopic and Analytical Profile

Accurate structural confirmation and purity assessment are critical. The following sections detail the expected spectroscopic signatures for 5-Chloro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methyl group. The methyl protons (-CH₃) at the C2 position would likely appear as a singlet around δ 2.7 ppm. The aromatic protons would resonate in the δ 7.2-8.9 ppm region, with their specific shifts and coupling patterns dictated by the electron-withdrawing effects of the nitrogen and chlorine atoms.

  • ¹³C NMR: The carbon spectrum would display ten unique signals. The methyl carbon is expected in the aliphatic region (~δ 25 ppm). The remaining nine signals in the aromatic region (typically δ 120-160 ppm) correspond to the carbons of the quinoline core. The carbon attached to the chlorine atom (C5) would be significantly influenced, as would the carbons in the pyridine ring (C2, C8a, C4).[9][10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present. The spectrum of 5-Chloro-2-methylquinoline would be characterized by the following absorption bands:

  • Aromatic C-H Stretching: Vibrations observed in the 3100-3000 cm⁻¹ region.[11]

  • C=C and C=N Stretching: Strong absorptions from the quinoline ring system are expected between 1620-1450 cm⁻¹.[12][13]

  • C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.[11]

  • C-Cl Stretching: A moderate to strong band is anticipated in the 800-600 cm⁻¹ range, characteristic of an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, 5-Chloro-2-methylquinoline will exhibit a prominent molecular ion peak at m/z 177.[14]

  • Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotope peak will be observed at m/z 179, with an intensity of approximately one-third of the main M⁺ peak.[14] This M/M+2 ratio is a definitive signature for a monochlorinated compound.

Synthesis and Reactivity

Synthetic Pathway: The Doebner-von Miller Reaction

One of the classical and versatile methods for synthesizing substituted quinolines is the Doebner-von Miller reaction.[15] This acid-catalyzed reaction typically involves the condensation of an α,β-unsaturated carbonyl compound (or its precursor) with an aniline. For 5-Chloro-2-methylquinoline, the synthesis would proceed by reacting 3-chloroaniline with crotonaldehyde.

The mechanism involves an initial Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.

Visualization of the Doebner-von Miller Synthesis

The logical flow of this synthetic pathway is illustrated below.

Doebner_von_Miller_Synthesis Doebner-von Miller Synthesis Workflow cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Final Product Reactant1 3-Chloroaniline Step1 Michael Addition (Formation of β-Anilinobutyraldehyde) Reactant1->Step1 + H⁺ catalyst Reactant2 Crotonaldehyde Reactant2->Step1 Step2 Electrophilic Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Step4 Oxidation Step3->Step4 Product 5-Chloro-2-methylquinoline Step4->Product Aromatization

Caption: Logical workflow for the synthesis of 5-Chloro-2-methylquinoline.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate. The available safety data indicates that 5-Chloro-2-methylquinoline should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).[16]

Hazard CategoryInformation
GHS Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Use in a fume hood. Avoid contact with skin, eyes, and clothing.
Storage Keep container tightly closed in a dry and well-ventilated place.[3][6]
(Information derived from safety data for closely related chloroquinoline compounds and general supplier recommendations).[6]

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol outlines a standard reverse-phase HPLC method for determining the purity of a 5-Chloro-2-methylquinoline sample. This self-validating system ensures reproducible and accurate results.

Objective: To quantify the purity of 5-Chloro-2-methylquinoline and detect any related impurities.

1. Materials and Reagents:

  • 5-Chloro-2-methylquinoline sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic Acid (FA), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan from 220-400 nm with DAD)

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of the 5-Chloro-2-methylquinoline sample and dissolving it in 10 mL of Acetonitrile (1 mg/mL).

  • From the stock solution, prepare a working solution by diluting 100 µL into 900 µL of 50:50 Acetonitrile/Water in an HPLC vial (~100 µg/mL).

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a solvent blank (50:50 ACN/Water) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate the peaks in the resulting chromatogram.

6. Data Interpretation:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • The retention time and UV spectrum of the main peak should be consistent and can be used for identification against a reference standard if available.

Applications in Research and Development

The quinoline nucleus is a cornerstone in medicinal chemistry, and 5-Chloro-2-methylquinoline is a key building block for accessing novel derivatives. Its utility stems from the ability to functionalize the molecule at various positions. The chlorine atom at the 5-position can be displaced or used as a handle in cross-coupling reactions, while the methyl group at the 2-position can be a site for condensation or oxidation reactions. These properties make it an attractive starting material for the synthesis of compounds with potential applications as:

  • Antiviral Agents: Modifying the quinoline core is a common strategy in the development of new antiviral drugs.[1][2]

  • Antiparasitic Compounds: The quinoline scaffold is famously present in antimalarial drugs like chloroquine, and derivatives are continuously explored for new antiparasitic activities.[1][17]

  • Anticancer Agents: Numerous quinoline-based molecules have been investigated and approved for cancer treatment, acting through various mechanisms.[1][17]

  • Functional Materials: The rigid, aromatic structure is also suitable for creating ligands for coordination chemistry or components for organic electronic materials.[18]

References

  • PubChem. (n.d.). 5-Methylquinoline.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline.
  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.
  • PubChem. (n.d.). 5-Chloroquinoline.
  • ResearchGate. (n.d.). FTIR spectrum of 5-Chloro-8-hydroxyquinaldine.
  • Axsyn. (n.d.). Quinoline,3-chloro-2-methyl-;10222-49-8.
  • National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6296.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 11(4).
  • PubChem. (n.d.). 7-Chloro-2-methylquinoline.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
  • Solubility of Things. (n.d.). 5-Methylquinoline.
  • National Center for Biotechnology Information. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Heliyon, 6(11), e05322.
  • Asian Network for Scientific Information. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Trends in Applied Sciences Research, 11(1), 1-10.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(21), 6683.
  • American Chemical Society. (1946). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 68(12), 2697–2704.
  • PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline.
  • SpectraBase. (n.d.). 5-Chloroquinoline - Optional[1H NMR] - Spectrum.
  • The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Chloroquinaldine via the Doebner-Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-chloroquinaldine, a valuable heterocyclic intermediate, utilizing the Doebner-Miller reaction. As a robust and versatile method for constructing the quinoline scaffold, the Doebner-Miller reaction has been a mainstay in organic synthesis for over a century.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into experimental design, troubleshooting, and optimization.

Introduction and Scientific Rationale

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. This compound, specifically, serves as a crucial building block for more complex molecules, including pharmaceuticals and agrochemicals. The Doebner-Miller reaction provides a direct and efficient pathway to substituted quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3]

The synthesis of this compound is achieved through the reaction of 2-chloroaniline with crotonaldehyde. The choice of 2-chloroaniline is critical for achieving the desired regiochemistry. The cyclization step, an intramolecular electrophilic aromatic substitution, is directed by the amino group to the para position, which, in this case, leads to the formation of the 5-chloro substituted quinoline ring.

The Doebner-Miller Reaction Mechanism

Understanding the reaction mechanism is paramount for troubleshooting and optimization. While the subject of some academic debate, a widely accepted pathway involves several key acid-catalyzed steps.[2][4] The process begins with a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline product.

The key stages are:

  • Michael Addition: The nucleophilic nitrogen of 2-chloroaniline attacks the β-carbon of the protonated crotonaldehyde.

  • Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating amino group directs this cyclization to the carbon atom para to it.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is oxidized to the final, stable aromatic product, this compound. This oxidation can be effected by an added oxidizing agent or, in some cases, by another molecule of the Schiff base intermediate acting as a hydride acceptor.[1]

Below is a diagram illustrating the mechanistic pathway.

G cluster_start Step 1: Michael Addition cluster_cyclo Step 2 & 3: Cyclization & Dehydration cluster_ox Step 4: Oxidation Start 2-Chloroaniline + Crotonaldehyde Intermediate1 1,4-Adduct (β-Anilino Aldehyde) Start->Intermediate1 H⁺ Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Substitution Intermediate3 1,2-Dihydroquinoline Intermediate2->Intermediate3 -H₂O FinalProduct This compound Intermediate3->FinalProduct [O]

Caption: Proposed mechanism for the Doebner-Miller synthesis of this compound.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5]

3.1. Materials and Equipment

Reagents & MaterialsEquipment
2-Chloroaniline (≥99%)250 mL Three-neck round-bottom flask
Crotonaldehyde (≥99%, stabilized)Reflux condenser
Hydrochloric Acid (conc., 37%)Dropping funnel (pressure-equalizing)
Zinc Chloride (anhydrous)Magnetic stirrer and stir bar
Sodium Hydroxide (pellets)Heating mantle with temperature control
Dichloromethane (DCM)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Silica Gel (for column chromatography)Glassware for chromatography
Deionized WaterStandard laboratory glassware

3.2. Step-by-Step Procedure

The following workflow provides a clear overview of the synthesis process from setup to final product purification.

G A Reaction Setup (Flask, Condenser, Dropping Funnel) B Charge Flask (2-Chloroaniline, HCl) A->B C Slow Addition of Crotonaldehyde B->C D Reflux Reaction (Heat & Stir) C->D E Workup: Neutralization D->E F Workup: Extraction with DCM E->F G Purification: Column Chromatography F->G H Final Product (this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 50 mL pressure-equalizing dropping funnel.

  • Reagent Charging: In the flask, combine 2-chloroaniline (12.75 g, 0.10 mol) and 50 mL of 6 N hydrochloric acid. Begin stirring the mixture.

  • Heating: Gently heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

  • Crotonaldehyde Addition: In the dropping funnel, place crotonaldehyde (7.7 g, 0.11 mol). Once the aniline solution is refluxing, add the crotonaldehyde dropwise to the reaction mixture over a period of 30-45 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the acid-catalyzed polymerization of crotonaldehyde, which is a primary cause of tar formation and low yields.[5]

  • Reaction: After the addition is complete, continue to heat the dark solution at reflux for an additional 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cooling and Tar Removal: Cool the reaction mixture to room temperature. If significant tar is present, wash the acidic solution with a small amount of an organic solvent like ether or toluene to remove the polymeric byproducts.

  • Neutralization (Workup): Carefully transfer the acidic aqueous solution to a beaker set in an ice bath. Slowly neutralize the mixture by adding a 20% aqueous sodium hydroxide solution with vigorous stirring until the pH is approximately 8-9. This will liberate the free base of the quinoline product.

  • Extraction (Workup): Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. This step is essential to separate the desired this compound from any potential 7-chloro regioisomer and other impurities.

  • Characterization: Collect the appropriate fractions, combine, and remove the solvent to yield pure this compound as a solid. Confirm the structure and purity using NMR, MS, and melting point analysis.

3.3. Optimization and Alternative Procedures

  • Oxidant: While this protocol relies on in-situ oxidation, yields can sometimes be improved by adding a dedicated oxidizing agent. Historically, nitrobenzene was used, but due to its toxicity, alternatives like tetrachloro-1,4-quinone (p-chloranil) are now preferred in non-aqueous media.[6][7]

  • Catalyst: Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) can catalyze the reaction.[2] Some older procedures utilize ZnCl₂ to form a complex with the product, which can aid in its isolation and purification, though it adds an extra step of decomposing the complex with a base like ammonia.[8][9][10]

  • Solvent System: To combat polymerization, a biphasic system (e.g., aqueous HCl with toluene) can be employed, where the aldehyde is sequestered in the organic phase, reducing its self-condensation in the acidic aqueous phase.[11][12]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solutions
Significant Tar Formation Reaction temperature is too high; crotonaldehyde was added too quickly; acid concentration is excessive.[13]Maintain the lowest effective reflux temperature. Add crotonaldehyde slowly and ensure efficient stirring.[5] Consider using a biphasic solvent system.[11]
Low Product Yield Incomplete reaction; polymerization of starting materials; loss of product during workup.Monitor reaction to completion via TLC.[5] Follow procedures to minimize tarring. Ensure complete neutralization before extraction to avoid leaving the protonated product in the aqueous layer.[5]
Formation of Regioisomers While 2-chloroaniline strongly favors this compound, trace amounts of 7-chloroquinaldine may form.Careful purification via column chromatography is the most effective method for separation.
Difficult Product Isolation Emulsion formation during extraction; product is partially soluble in the aqueous phase.Add brine to the separatory funnel to help break emulsions. Perform multiple extractions with the organic solvent to ensure complete recovery.

Safety and Handling

The Doebner-Miller reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated hydrochloric acid is highly corrosive and volatile. Handle only in a fume hood with appropriate gloves and eye protection.

  • Toxic Reagents: Anilines are toxic and can be absorbed through the skin. Crotonaldehyde is a potent lachrymator and is toxic. Avoid inhalation and skin contact.

  • Exothermic Reaction: The reaction can be exothermic, particularly during the addition of crotonaldehyde. Ensure adequate cooling is available and addition is controlled.[5]

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic waste in appropriately labeled containers according to institutional guidelines.

References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Syntheses of quinolines and their derivatives from α,β-unsaturated aldehydes. Taylor & Francis Online. [Link]
  • Quinoline Synthesis | PDF. Scribd. [Link]
  • Doebner–Miller reaction. Wikipedia. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
  • Doebner–Miller synthetic route for the formation of substituted quinolines.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Doebner-Miller reaction and applic
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
  • An improvement in the Doebner-Miller synthesis of quinaldines.
  • Improved 7-chloroquinaldine synthesis.
  • 7-chloroquinaldine synthesis.
  • How to perform Doebner-MIller Synthesis without oxidizing agent?.
  • Synthesis of 7-chloroquinaldine. PrepChem.com. [Link]

Sources

Application Notes and Protocols for the Skraup Synthesis of 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Skraup Synthesis in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. Among its many derivatives, 5-chloroquinaldine (2-methyl-5-chloroquinoline) serves as a critical building block in the synthesis of novel drug candidates. The Skraup synthesis, a venerable name reaction in organic chemistry dating back to 1880, and its subsequent modifications like the Doebner-von Miller reaction, remain a practical and cost-effective method for the construction of the quinoline ring system.[1][2] This application note provides a comprehensive, in-depth guide to the experimental protocol for the synthesis of this compound, with a focus on practical execution, mechanistic understanding, and safety considerations.

The synthesis of this compound via the Doebner-von Miller reaction involves the acid-catalyzed condensation of 3-chloroaniline with crotonaldehyde.[3] A key challenge in this synthesis is the formation of a mixture of regioisomers: the desired this compound and the isomeric 7-chloroquinaldine. This guide will address this challenge by providing insights into the reaction control and a detailed protocol for the isolation and purification of the target 5-chloro isomer.

Mechanistic Insights: The Doebner-von Miller Pathway

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. The currently accepted mechanism is complex and thought to involve a series of reversible and irreversible steps. A proposed pathway begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[2] This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[2]

Visualizing the Workflow: From Reactants to Product

Skraup_Synthesis_Workflow Reactants 3-Chloroaniline + Crotonaldehyde ReactionMixture Reaction Mixture Reactants->ReactionMixture Acid Acid Catalyst (e.g., HCl, H₂SO₄) Acid->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating Exothermic Reaction CrudeProduct Crude Product (5- & 7-isomers) Heating->CrudeProduct Workup Aqueous Work-up & Neutralization CrudeProduct->Workup Purification Purification (Fractional Crystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[1]

Reagents and Equipment
Reagent/EquipmentSpecifications
3-ChloroanilineReagent grade, 99%
CrotonaldehydeReagent grade, stabilized
Hydrochloric AcidConcentrated (37%)
Sodium HydroxidePellets or 50% aqueous solution
DichloromethaneReagent grade
Ethanol95% or absolute
Anhydrous Sodium SulfateGranular
Round-bottom flask500 mL, three-necked
Reflux condenser
Dropping funnel
Magnetic stirrer with hotplate
Separatory funnel500 mL
Rotary evaporator
Beakers, Erlenmeyer flasks
Filtration apparatusBuchner funnel, filter paper
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-chloroaniline (0.2 mol, 25.5 g).

  • Acidification: To the stirred 3-chloroaniline, slowly add concentrated hydrochloric acid (0.4 mol, 33 mL). An exothermic reaction will occur, forming the aniline hydrochloride salt. Allow the mixture to cool to room temperature.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde (0.22 mol, 15.4 g, 18.3 mL) dropwise from the dropping funnel to the stirred mixture over a period of 30-45 minutes. Control the rate of addition to prevent the temperature from rising excessively.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 3-4 hours. The reaction mixture will darken significantly.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water. In a well-ventilated fume hood and with efficient stirring, slowly neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide until the pH is approximately 9-10. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil or semi-solid. The crude product will be a mixture of this compound and 7-chloroquinaldine.

Purification: Isolating the this compound Isomer

The separation of the 5- and 7-chloroquinaldine isomers is the most challenging aspect of this synthesis. Fractional crystallization is a viable method for the purification of the 5-chloro isomer.[4][5]

Fractional Crystallization Protocol
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath. The 7-chloroquinaldine isomer is generally less soluble in ethanol and may precipitate first.

  • Isolation of this compound: The this compound isomer is typically more soluble and will remain in the mother liquor. The initial precipitate can be filtered off. The filtrate, enriched in the 5-chloro isomer, can be concentrated and subjected to further rounds of crystallization.

  • Recrystallization: The solid obtained from the mother liquor can be recrystallized from a minimal amount of cold ethanol or a mixture of ethanol and water to improve purity.

  • Drying: Dry the purified crystals of this compound under vacuum.

Note: The efficiency of the separation by fractional crystallization can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A reported HPLC method for separating the isomers uses a C18 column with a mobile phase of acetonitrile and phosphate buffer.[6]

Safety Precautions: Managing the Risks of the Skraup Synthesis

The Skraup synthesis and its variations are known for being highly exothermic and potentially violent reactions.[7][8] Strict adherence to safety protocols is paramount.

  • Exothermic Reaction: The initial mixing of reagents and the reaction itself can generate significant heat.[1][9] Use an ice bath during the initial additions and be prepared to cool the reaction if it becomes too vigorous.

  • Reagent Toxicity: 3-Chloroaniline and crotonaldehyde are toxic and should be handled with care, avoiding inhalation and skin contact.

  • Corrosive Acid: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate protective gear.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction; loss of product during work-up.Ensure complete reaction by monitoring with TLC. Be careful during neutralization and extraction to avoid product loss.
Poor Isomer Separation Inefficient fractional crystallization.Optimize the solvent system and cooling rate for crystallization. Consider column chromatography if fractional crystallization is ineffective.
Tar Formation Reaction temperature too high; impurities in starting materials.Carefully control the reaction temperature. Use pure starting materials.

References

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.
  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Union Carbide Chemicals and Plastics Technology Corp. (1998). Skraup reaction process for synthesizing quinolones. U.S.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines.
  • Google Patents. (n.d.). Synthesis method of 7-chloroquinaldine. CN108822033B.
  • Sulzer. (n.d.).
  • BenchChem. (2025).
  • Merck & Co., Inc. (1992). 7-chloroquinaldine synthesis. U.S.
  • Wikipedia. (2023). Fractional crystallization (chemistry). In Wikipedia.
  • Chemistry LibreTexts. (2025). Fractional crystallization.
  • Google Patents. (n.d.). Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. CN101638382B.
  • PubMed. (2004). Simultaneous Determination of Five 1,4-dihydropyridines in Pharmaceutical Formulations by High-Performance Liquid Chromatography-Amperometric Detection.
  • MDPI. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Sprin Publisher. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry.
  • MZ-Analysentechnik. (n.d.). Chiral Chromatography - Separation Techniques.
  • PubMed. (2022). Supercritical fluid chromatography for separation of chiral planar metallocenes.

Sources

Application Notes & Protocols: 5-Chloroquinaldine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on 5-chloroquinaldine, a pivotal heterocyclic intermediate in pharmaceutical synthesis. We delve into the fundamental physicochemical properties, detailed synthetic protocols with mechanistic insights, and its application as a structural backbone in the development of active pharmaceutical ingredients (APIs). The guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and robust methodologies. We will explore the classic Doebner-von Miller and Combes quinoline synthesis routes, addressing the common challenge of isomeric purity and outlining purification strategies. While its isomer, 7-chloroquinaldine, is famously a precursor to the anti-asthma medication Montelukast, this guide will focus on the synthesis of the chloro-quinaldine scaffold, a critical starting point for a diverse range of potential therapeutic agents.

Introduction: The Strategic Importance of the Chloro-Quinaldine Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The introduction of substituents, such as a chlorine atom and a methyl group, onto this scaffold dramatically influences its physicochemical and pharmacological properties. This compound (also known as 5-chloro-2-methylquinoline) is a substituted quinoline that serves as a versatile building block for creating more complex molecules.[]

Chemical intermediates like this compound are the foundational compounds from which APIs are constructed.[3][4] The quality, purity, and synthetic accessibility of these intermediates directly dictate the efficiency, safety, and economic viability of the final drug product.[4]

The synthesis of chloro-quinaldines from meta-substituted anilines, such as 3-chloroaniline, typically results in a mixture of isomers, primarily this compound and 7-chloroquinaldine.[5][6] While 7-chloroquinaldine is a well-documented key intermediate in the synthesis of the leukotriene antagonist Montelukast, the 5-chloro isomer remains a compound of significant interest for the development of novel therapeutics.[7] This guide provides detailed protocols for the synthesis of this important class of intermediates, addressing the critical aspect of isomeric separation.

Physicochemical & Safety Data

A thorough understanding of a compound's properties is paramount for its safe handling and effective use in synthesis.

Properties of this compound

The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 4964-69-6[8][9]
Molecular Formula C₁₀H₈ClN[9]
Molecular Weight 177.63 g/mol [9]
Appearance White to gray to brown powder/crystal[10]
Melting Point 75 - 78 °C[10]
Boiling Point 87 °C @ 0.5 mmHg[10]
Purity ≥ 99% (GC) available commercially[10]
Storage Store at room temperature, sealed in a dry place[9][10]
Hazard Identification and Safety Precautions

This compound and its related isomers are hazardous chemicals that must be handled with appropriate care.

  • Hazard Statements: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Fatal if inhaled in high concentrations.

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.[11][12]

    • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[12]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[13]

    • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[13]

Synthesis Protocols for Chloro-Quinaldines

The preparation of chloro-quinaldines is predominantly achieved through classic quinoline synthesis reactions. The choice of starting material, 3-chloroaniline, leads to the formation of both 5- and 7-chloro isomers.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline (3-chloroaniline) with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, in the presence of a strong acid and an oxidizing agent.[14][15] This method is experimentally simpler than the related Skraup synthesis but can suffer from low yields due to byproduct formation.[16]

Causality & Experimental Rationale:

  • Acid Catalyst (HCl): The strong mineral acid protonates the carbonyl of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also catalyzes the cyclization and dehydration steps.

  • Oxidant (e.g., p-chloranil): The initial cyclized intermediate is a dihydroquinoline. An oxidant is required for the final aromatization step to form the stable quinoline ring. Using an oxidant like p-chloranil under non-aqueous conditions has been shown to improve yields and the ratio of 7- to this compound.[5]

Experimental Protocol: Improved Doebner-Miller Synthesis [5]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 3-chloroaniline and an alcohol solvent (e.g., 2-butanol).

  • Reagent Addition: Add the oxidant (e.g., p-chloranil) to the mixture. Heat the mixture to a moderate temperature (75-110 °C).

  • Slow Addition: Slowly add crotonaldehyde dropwise to the heated reaction mixture over a period of 0.5 to 2 hours with vigorous stirring. The slow addition is crucial to control the exothermic reaction and minimize byproduct formation.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 20-60 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture. The product can be isolated as the hydrochloride salt by crystallization, often by distilling off the solvent and adding a suitable anti-solvent like THF.[5]

  • Purification: The primary impurity is the 5-chloro isomer. Purification to isolate the desired isomer can be achieved by fractional crystallization of the salts or by flash chromatography on silica gel.[17]

Workflow Diagram: Doebner-von Miller Synthesis

Doebner_Miller_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification Setup Charge flask with: - 3-Chloroaniline - 2-Butanol (solvent) - p-Chloranil (oxidant) Heat Heat to 75-110 °C Setup->Heat Add Slowly add Crotonaldehyde (0.5 - 2 hours) Heat->Add Reflux Reflux for 20-60 min Add->Reflux Cool Cool Reaction Mixture Reflux->Cool Isolate Isolate HCl Salt (e.g., via crystallization with THF) Cool->Isolate Purify Purify Isomers (Chromatography or Fractional Crystallization) Isolate->Purify

Doebner-von Miller synthesis workflow.
Combes Quinoline Synthesis

The Combes synthesis is an acid-catalyzed reaction of an aniline with a β-diketone.[18][19][20] The reaction proceeds through an enamine intermediate which then cyclizes to form the quinoline ring.[1][21]

Causality & Experimental Rationale:

  • β-Diketone (e.g., Acetylacetone): This reactant provides the carbon atoms that will form the pyridine ring of the quinoline system. Using acetylacetone will result in a 2,4-dimethylquinoline product.

  • Acid Catalyst (H₂SO₄ or PPA): A strong acid is required to catalyze both the initial condensation to form the Schiff base/enamine intermediate and the subsequent electrophilic aromatic cyclization, which is the rate-determining step.[19] Polyphosphoric acid (PPA) can be a more effective dehydrating agent than sulfuric acid.[19]

Experimental Protocol: Combes Synthesis [18][19]

  • Condensation: Mix 3-chloroaniline and the β-diketone (e.g., acetylacetone). This condensation can be performed neat or in a solvent and is often heated to form the enamine intermediate.

  • Cyclization: Add the mixture to a strong acid catalyst, such as concentrated sulfuric acid or PPA, at a controlled temperature.

  • Heating: Heat the reaction mixture to promote the electrophilic annulation (ring closure) and subsequent dehydration. Reaction temperatures and times will vary depending on the specific substrates and acid used.

  • Quenching & Isolation: Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NH₄OH) to precipitate the crude product.

  • Purification: The crude product, a mixture of 5- and 7-chloro-2,4-dimethylquinoline, is collected by filtration. Purification is achieved via recrystallization or column chromatography to separate the isomers.

Logical Diagram: Combes Synthesis Mechanism

Combes_Mechanism Reactants 3-Chloroaniline + β-Diketone Enamine Condensation (-H₂O) --> Enamine Intermediate Reactants->Enamine Cyclization Acid-Catalyzed Electrophilic Annulation (Rate-Determining Step) Enamine->Cyclization Dehydration Dehydration (-H₂O) --> Aromatization Cyclization->Dehydration Product Substituted Chloro-Quinolines (Isomer Mixture) Dehydration->Product

Key mechanistic steps in the Combes synthesis.

Application in Pharmaceutical Synthesis: A Gateway to APIs

While direct, large-scale applications for this compound are less documented than for its 7-chloro isomer, its importance lies in its role as a versatile building block. The chloro-quinaldine framework is a key starting point for drugs targeting a range of conditions.

Case Study: The 7-Chloroquinaldine Isomer in Montelukast Synthesis

7-Chloroquinaldine is a critical starting material for the synthesis of Montelukast, a widely used oral medication for the maintenance treatment of asthma.[7] The synthesis highlights how a relatively simple intermediate is elaborated into a complex API.

Synthetic Logic:

  • Starting Intermediate: The synthesis begins with 7-chloroquinaldine.

  • Functionalization: The methyl group at the 2-position is the reactive handle. It is typically functionalized through a series of reactions to introduce a vinyl side chain. For example, it can be condensed with an appropriate benzaldehyde derivative.

  • Coupling: The newly formed vinylquinoline fragment is then coupled with the other key fragments of the Montelukast molecule.

  • Final API: Subsequent steps lead to the final Montelukast sodium salt.

The use of 7-chloroquinaldine demonstrates the strategic value of these intermediates.[7][10] Researchers working with this compound can apply similar synthetic logic—using the methyl group as a reactive point—to build novel molecular architectures for drug discovery programs.

Logical Flow: From Intermediate to API

API_Flow Intermediate Chloro-Quinaldine Intermediate (e.g., 5- or 7-isomer) Functionalization Side-Chain Functionalization (at C2-methyl group) Intermediate->Functionalization Elaboration Coupling Coupling with Other Synthetic Fragments Functionalization->Coupling Assembly API Final Active Pharmaceutical Ingredient (API) Coupling->API Final Steps

General synthetic pathway from intermediate to API.

Conclusion

This compound, alongside its 7-chloro isomer, represents an exceptionally valuable class of intermediates for the pharmaceutical industry. The synthetic routes, primarily the Doebner-von Miller and Combes reactions, provide reliable access to this scaffold, although careful control and robust purification methods are necessary to manage isomeric purity. As the demand for novel therapeutics continues to grow, the strategic use of versatile and reactive building blocks like this compound will be indispensable in the discovery and development of the next generation of medicines.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
  • Rauf, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine.
  • Google Patents. (n.d.). CN108822033B - Synthesis method of 7-chloroquinaldine.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • ChemScene. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Pharmaceutical compositions and methods of using the same - Patent US-10413505-B1.
  • Leir, C. M. (1977). An Improvement in the Doebner-Miller Synthesis of Quinaldines. The Journal of Organic Chemistry, 42(5), 911–913.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PubChem. (n.d.). 5-Chloroquinoline.
  • PubChem. (n.d.). 8-chloro-6,11-dihydro-11-(4-piperidylidine)-5H-benzo[18][22]cyclohepta[1,2-b]pyridine oral compositions - Patent US-6100274-A.
  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.
  • Google Patents. (n.d.). WO2021059220A1 - Process for the production of....
  • ResearchGate. (n.d.). Active Pharmaceutical Ingredients in Synthesis.
  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Google Patents. (n.d.). CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
  • ChemScene. (n.d.). 7-Chloroquinaldine | 4965-33-7.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.

Sources

Preparation and Biological Evaluation of 5-Chloroquinaldine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Quinaldine Scaffold

The quinoline and its methylated analogue, quinaldine, represent a class of heterocyclic compounds of paramount importance in medicinal chemistry. The rigid bicyclic aromatic structure serves as a versatile scaffold, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a halogen, such as chlorine, at the 5-position of the quinaldine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy. This guide provides a comprehensive overview of the synthesis of 5-chloroquinaldine and its subsequent derivatization into biologically active compounds, complete with detailed experimental protocols and an exploration of their potential therapeutic applications.

Part 1: Synthesis of the this compound Core

The cornerstone for the synthesis of this compound derivatives is the efficient preparation of the parent heterocycle. The Doebner-von Miller reaction stands as a classic and reliable method for this transformation.

Causality in Experimental Choices: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is an acid-catalyzed cyclization reaction between an aniline and an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 3-chloroaniline is the logical starting material. The reaction with crotonaldehyde introduces the necessary four-carbon unit to form the second ring of the quinaldine system. The acid catalyst, typically a strong mineral acid like hydrochloric or sulfuric acid, serves two primary purposes: it protonates the carbonyl group of the crotonaldehyde, activating it for nucleophilic attack by the aniline, and it facilitates the subsequent cyclization and dehydration steps.

A critical consideration in this synthesis is the formation of a regioisomeric byproduct, 7-chloroquinaldine. The cyclization can occur at either of the two positions ortho to the amino group in 3-chloroaniline. While the 7-chloro isomer is often the major product, reaction conditions can be optimized to influence the isomeric ratio. The separation of these isomers is a crucial purification step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Doebner-von Miller synthesis of chloro-substituted quinaldines.

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde (85% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (anhydrous)

  • 2-Propanol

  • Diethyl ether

  • Ammonium hydroxide (NH₄OH)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (0.20 mol) and 6 M hydrochloric acid (100 mL).

  • Addition of Crotonaldehyde: Heat the mixture to reflux. Slowly add 85% aqueous crotonaldehyde (0.21 mol) dropwise over a period of 30-60 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue refluxing for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots, neutralizing them, and spotting on a silica gel plate.

  • Work-up and Isolation of the Isomer Mixture: Cool the reaction mixture to room temperature. Extract the mixture with diethyl ether to remove any tars. To the aqueous layer, add anhydrous zinc chloride (0.20 mol) with vigorous stirring. A precipitate of the quinaldine hydrochloride-zinc chloride complex will form.

  • Purification of the Complex: Filter the solid complex and wash it with cold 3 M HCl, followed by 2-propanol, and finally diethyl ether. Dry the complex in a vacuum oven.

  • Liberation of the Free Base: Dissolve the dried complex in water and make the solution alkaline (pH > 10) with concentrated ammonium hydroxide. The free base of the chloro-quinaldine isomers will precipitate.

  • Extraction and Drying: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isomer Separation: After removing the solvent under reduced pressure, the resulting residue contains a mixture of this compound and 7-chloroquinaldine. These isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The separation can be monitored by TLC.

Caption: Workflow for the synthesis of this compound.

Part 2: Preparation of Bioactive this compound Derivatives

The synthesized this compound can be further functionalized to generate a library of compounds with potential biological activities. Schiff bases and hydrazones are two classes of derivatives that are relatively straightforward to synthesize and have shown significant promise in drug discovery.

A. Synthesis of this compound Schiff Base Derivatives

Rationale: Schiff bases, containing an imine (-C=N-) linkage, are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The imine bond is often crucial for receptor binding and can participate in various biological interactions.

General Protocol:

  • Formation of this compound-2-carboxaldehyde: The methyl group at the 2-position of this compound can be oxidized to an aldehyde using selenium dioxide (SeO₂) in a suitable solvent like dioxane or xylene under reflux.

  • Condensation with an Amine: The resulting this compound-2-carboxaldehyde is then condensed with a primary aromatic or aliphatic amine in a solvent such as ethanol, often with a catalytic amount of glacial acetic acid. The reaction mixture is typically refluxed for several hours. The product Schiff base often precipitates upon cooling and can be purified by recrystallization.

Schiff_Base_Synthesis 5_Chloroquinaldine 5_Chloroquinaldine Oxidation Oxidation (SeO₂) 5_Chloroquinaldine->Oxidation Aldehyde This compound-2-carboxaldehyde Oxidation->Aldehyde Condensation Condensation (EtOH, H⁺) Aldehyde->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation Schiff_Base This compound Schiff Base Condensation->Schiff_Base

Caption: Synthesis of this compound Schiff base derivatives.

B. Synthesis of this compound Hydrazone Derivatives

Rationale: Hydrazones, characterized by a >C=N-NH- linkage, are another class of compounds with well-documented broad-spectrum biological activities. The presence of the hydrazone moiety can enhance the lipophilicity and cell permeability of the parent molecule.

General Protocol:

  • Formation of Hydrazide: The this compound-2-carboxaldehyde, prepared as described above, is reacted with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazone.

  • Formation of Substituted Hydrazones: Alternatively, the aldehyde can be reacted with various substituted hydrazides (e.g., isonicotinic acid hydrazide) to generate a diverse range of hydrazone derivatives.

Part 3: Protocols for Biological Activity Evaluation

A. In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 4: Data Presentation and Interpretation

The biological activity data should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Representative Anticancer Activity of Chloro-Substituted Quinaldine Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
5-CQD-S1 Schiff Base (Aromatic amine)8.512.310.1
5-CQD-S2 Schiff Base (Aliphatic amine)15.220.818.5
5-CQD-H1 Hydrazone6.99.57.8
Doxorubicin (Positive Control)0.81.10.9

Note: The data presented are representative values based on published literature for structurally related compounds and should be experimentally verified for newly synthesized this compound derivatives.

Table 2: Representative Antimicrobial Activity of Chloro-Substituted Quinaldine Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
5-CQD-S1 Schiff Base163264
5-CQD-S2 Schiff Base3264>64
5-CQD-H1 Hydrazone81632
Ciprofloxacin (Positive Control - Bacteria)10.5N/A
Fluconazole (Positive Control - Fungus)N/AN/A4

Note: The data presented are representative values based on published literature for structurally related compounds and should be experimentally verified for newly synthesized this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives. The subsequent biological evaluation using standardized assays will be crucial in identifying lead compounds with potent anticancer and antimicrobial activities. Further research should focus on elucidating the mechanism of action of the most active compounds and optimizing their structure to improve efficacy and reduce toxicity, ultimately paving the way for their potential clinical application.

References

  • Spivey, A. M., & Curd, F. H. (1949). The chemistry of the antimalarials. Part XXXIX. The synthesis of some 4-amino-2-methylquinolines from m-chloroaniline. Journal of the Chemical Society (Resumed), 2656-2662. [Link]
  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(5), 911-913. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8. [Link]
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Lesyk, R., & Zimenkovsky, B. (2004). 4-Thiazolidones: current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577. [Link]

application of 5-Chloroquinaldine in novel corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Chloroquinaldine in the Development of Novel Corrosion Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, represents a significant global economic and safety challenge, with estimated costs reaching 1-5% of the GDP in various nations.[1] In industrial settings, particularly those involving acidic environments for processes like pickling, cleaning, and oil and gas exploration, the use of corrosion inhibitors is a primary defense strategy.[2][3] Organic inhibitors are highly effective, functioning by adsorbing onto the metal surface to form a protective barrier that impedes the anodic and cathodic reactions driving corrosion.[1][4]

Among the most promising classes of organic inhibitors are heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons.[5][6] These structural features serve as active centers for adsorption onto metal surfaces.[7] Quinoline and its derivatives have emerged as particularly potent inhibitors due to the electron-donating ability of the nitrogen atom and the planar structure of the fused rings, which facilitates strong surface interaction.[8][9]

This guide focuses on This compound , a quinoline derivative, as a foundational molecule for developing next-generation corrosion inhibitors. We will explore its mechanism of action, provide detailed protocols for its evaluation, and present a framework for synthesizing novel inhibitor candidates based on its scaffold. The insights herein are tailored for researchers and scientists dedicated to advancing materials protection technology.

Part 1: The Inhibitory Mechanism of this compound

The efficacy of an organic inhibitor is fundamentally tied to its molecular structure and its ability to adsorb onto a metal surface. This compound's effectiveness stems from a combination of factors inherent to its quinoline core and the specific influence of its substituents.

1.1. The Role of the Quinaldine Scaffold The core mechanism involves the adsorption of the inhibitor molecule onto the metal surface (e.g., mild steel) in an acidic medium.[2] This is not a simple coating but a complex interaction:

  • Chemisorption: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming a coordinate covalent bond.

  • Physisorption: In acidic solutions, the nitrogen atom can become protonated. The resulting cationic molecule is then electrostatically attracted to the metal surface, which is negatively charged due to the adsorbed anions (e.g., Cl⁻) from the acid.[4]

  • π-Orbital Interaction: The aromatic rings of the quinaldine structure are rich in π-electrons. These can interact with the d-orbitals of the metal, further strengthening the bond between the inhibitor and the surface.[10]

1.2. Influence of Substituents: The Chloro and Methyl Groups Quantum chemical studies, often performed using Density Functional Theory (DFT), provide insight into how substituents modify a molecule's inhibitory potential.[2][8][9]

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group at position 2 (defining it as quinaldine) increases the electron density on the quinoline ring system. This enhanced electron density on the nitrogen atom and aromatic rings strengthens the molecule's ability to donate electrons to the metal surface, thereby improving its adsorption and inhibitory action.

  • Chloro Group (-Cl): The chlorine atom at position 5 is an electron-withdrawing group with high electronegativity. While this might seem counterintuitive, the presence of heteroatoms like chlorine can also serve as additional adsorption centers. Furthermore, its influence on the molecule's overall electronic configuration, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can fine-tune the interaction with the metal surface.[11]

The combination of these features allows this compound to form a stable, hydrophobic film on the metal, which acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution.[4][12]

cluster_solution Corrosive Medium (e.g., 1M HCl) cluster_interaction Inhibition Mechanism H H+ Cathode Cathodic Site (2H⁺ + 2e⁻ → H₂) H->Cathode Cathodic Reaction Cl Cl⁻ Fe Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl->Fe Adsorption of Anions Inh This compound (Inhibitor) Adsorption Adsorption of Inhibitor Inh->Adsorption Interaction with Surface Film Formation of Protective Film Adsorption->Film Blocks Sites Film->Fe Inhibits Anodic Dissolution Film->Cathode Inhibits Hydrogen Evolution

Mechanism of corrosion inhibition by this compound.

Part 2: Synthesis of Novel Inhibitor Derivatives

While this compound is effective, it also serves as a versatile precursor for synthesizing more complex and potentially more efficient inhibitors. The goal is often to introduce additional functional groups that can enhance surface adsorption. A common strategy is the synthesis of hydrazone derivatives.[5][13]

Protocol 2.1: General Synthesis of a this compound-based Hydrazone

This protocol provides a generalized pathway. Specific reaction conditions (temperature, time, solvent) may require optimization based on the chosen hydrazide.

Objective: To synthesize a novel corrosion inhibitor by reacting a this compound derivative with a hydrazide to form a hydrazone, introducing additional N and O atoms as active centers.

Materials:

  • 5-Chloro-2-methylquinoline-4-carbaldehyde (a derivative of this compound)

  • A selected hydrazide (e.g., isonicotinohydrazide)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, DMF)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve an equimolar amount of the this compound aldehyde derivative in absolute ethanol.

  • Addition of Hydrazide: To this solution, add an equimolar amount of the selected hydrazide.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for a period of 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will typically precipitate out.[13]

  • Filtration: Collect the solid product by vacuum filtration, washing it with cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the final, pure hydrazone inhibitor.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][6]

Part 3: Performance Evaluation Protocols

Evaluating the performance of a new inhibitor is a multi-faceted process. It requires a combination of electrochemical techniques to quantify its efficiency and surface analysis methods to visualize its protective action.

Protocol 3.1: Electrochemical Evaluation

Electrochemical tests are the cornerstone of inhibitor performance assessment, providing rapid and quantitative data.[14][15] A standard three-electrode electrochemical cell is used, comprising the working electrode (the metal to be protected, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization Prep_Coupon 1. Prepare Metal Coupon (Polish, Clean, Dry) Assemble 3. Assemble 3-Electrode Cell Prep_Coupon->Assemble Prep_Sol 2. Prepare Corrosive Solution (e.g., 1M HCl) ± Inhibitor Prep_Sol->Assemble OCP 4. Stabilize at Open Circuit Potential (OCP) Assemble->OCP EIS 5a. Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP 5b. Potentiodynamic Polarization (PDP) OCP->PDP Calc 6. Calculate Rct, Icorr, and Inhibition Efficiency (IE%) EIS->Calc PDP->Calc Surface 7. Surface Analysis (SEM, AFM, XPS) Calc->Surface Correlate with Surface Film

Experimental workflow for corrosion inhibitor evaluation.
A. Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal as the potential is swept away from its free-corrosion potential (Ecorr). The resulting Tafel plot provides the corrosion current density (Icorr).[16]

Procedure:

  • Preparation: Immerse the three-electrode setup in the corrosive solution (blank) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 60 minutes.[15]

  • Polarization Scan: Initiate a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate, typically 0.5-1 mV/s.[15]

  • Data Extraction: From the resulting Tafel plot (log I vs. E), determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to their intersection.

  • Repeat with Inhibitor: Repeat steps 1-3 with various concentrations of the this compound inhibitor added to the corrosive solution.

  • Calculate Efficiency: The Inhibition Efficiency (IE%) is calculated using the Icorr values:

    • IE% = [ (Icorr(blank) - Icorr(inh)) / Icorr(blank) ] × 100 [2] where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. It is particularly useful for understanding the mechanism of inhibition.[17]

Procedure:

  • Preparation: Use the same three-electrode setup and allow the system to reach a steady OCP.

  • Impedance Scan: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[17] A larger diameter indicates a higher Rct and thus a lower corrosion rate.

  • Repeat with Inhibitor: Perform the EIS scan at various inhibitor concentrations.

  • Calculate Efficiency: The Inhibition Efficiency (IE%) can also be calculated from the Rct values:

    • IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100 [4] where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Protocol 3.2: Surface Analysis Techniques

After electrochemical testing, it is crucial to characterize the metal surface to confirm the formation of a protective inhibitor film.[18][19]

A. Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface topography.

  • Procedure: After immersion in the corrosive solution (with and without inhibitor) for a set period, the metal coupons are removed, gently rinsed with distilled water and ethanol, and dried.[5] They are then imaged using an SEM.

  • Expected Outcome: The coupon from the blank solution will show a rough, damaged surface characteristic of corrosion. The coupon protected by this compound should exhibit a much smoother surface, indicating the prevention of corrosive attack.

B. X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of the surface.[20][21]

  • Procedure: The surface of the inhibited metal coupon is analyzed.

  • Expected Outcome: The XPS spectrum should show peaks corresponding to Nitrogen (N 1s) and Chlorine (Cl 2p), confirming the adsorption of the this compound molecule onto the steel surface.[21]

Part 4: Data Interpretation and Presentation

Clear presentation of quantitative data is essential for comparing the efficacy of different inhibitors or concentrations.

Table 1: Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl
Inhibitor Conc. (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
Blank-47598075120-
1 x 10⁻⁵-4682157211578.1
5 x 10⁻⁵-4621057011289.3
1 x 10⁻⁴-455626810893.7
5 x 10⁻⁴-450416510595.8

Interpretation: The data shows that as the concentration of this compound increases, the corrosion current density (Icorr) significantly decreases, leading to a high inhibition efficiency (IE%). The corrosion potential (Ecorr) shifts slightly, but typically less than 85 mV, indicating that this compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.[10][16]

Table 2: Electrochemical Impedance Spectroscopy Data
Inhibitor Conc. (M)Rct (Ω·cm²)Cdl (µF/cm²)IE%
Blank45150-
1 x 10⁻⁵2058578.0
5 x 10⁻⁵4106089.0
1 x 10⁻⁴6504293.1
5 x 10⁻⁴9803095.4

Interpretation: The charge transfer resistance (Rct) increases dramatically with inhibitor concentration, confirming the formation of an insulating protective layer on the metal surface. Concurrently, the double-layer capacitance (Cdl) decreases as the inhibitor molecules displace water molecules at the metal-solution interface.[6]

cluster_raw Raw Data cluster_params Calculated Parameters cluster_final Final Metric PDP_Data PDP Data (Tafel Plot) Icorr Icorr (Corrosion Current) PDP_Data->Icorr Tafel Extrapolation EIS_Data EIS Data (Nyquist Plot) Rct Rct (Charge Transfer Resistance) EIS_Data->Rct Semicircle Diameter IE Inhibition Efficiency (IE%) Icorr->IE Rct->IE

Logical flow of electrochemical data analysis.

Conclusion

This compound represents a highly promising platform for the development of novel corrosion inhibitors. Its inherent molecular structure provides the necessary features for strong adsorption onto metal surfaces, and its scaffold allows for straightforward chemical modification to further enhance performance. By employing the systematic evaluation protocols detailed in this guide—combining electrochemical quantification with definitive surface analysis—researchers can effectively screen new derivatives, elucidate their mechanisms of action, and accelerate the development of next-generation materials protection technologies.

References

  • Current time information in Edmonton, CA. Google. Retrieved January 7, 2026.
  • Ebenso, E. E., et al. (2012). Quantum chemical investigations on quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium. International Journal of Electrochemical Science, 7(6), 5643-5676.
  • Ramachandran, S., et al. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
  • Various Authors. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF.
  • Joo, S. J., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.
  • Cruz-Borbolla, J., et al. (n.d.). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
  • Ebenso, E. E., et al. (2012). Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium.
  • Singh, A. K., & Quraishi, M. A. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl.
  • Wang, L., et al. (2020). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
  • Singh, A. K., & Quraishi, M. A. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl.
  • Oguike, R. S., et al. (2020). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid Solution. Science Journal of Analytical Chemistry.
  • Mohamed, S. K., et al. (2023). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.
  • Saleh, M. M., et al. (2022). A brief review on corrosion inhibition study of organic ligand: electrochemical, morphology, and theoretical calculation. Journal of the Indian Chemical Society.
  • El-Haddad, M. N. (2015). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCL solutions.
  • Nounah, A., et al. (2024). Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment. Moroccan Journal of Chemistry.
  • Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores.
  • Slepski, P., et al. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
  • Ahmed, A. (2015). Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation.
  • Abd El-Lateef, H. M., et al. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.
  • Mohamed, S. K., et al. (2023). Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives.
  • Olasunkanmi, L. O., et al. (2016).
  • Shevchuk, T., et al. (2021). Experimental and quantum chemical studies of some derivative of decahydroacridinedione-1,8 as corrosion inhibitor of steel 17 gs. SciSpace.
  • Al-Bogami, A. S., et al. (2022). Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion inhibition and anticancer study. Scientific Reports.
  • da Rocha, J. C., et al. (2014). Corrosion Inhibitors – Principles, Mechanisms and Applications.
  • Wang, Y., et al. (2024). Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. MDPI.
  • Applied Science. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube.

Sources

Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline moiety is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The coordination of such heterocyclic compounds to metal centers can significantly enhance their biological efficacy, offering novel mechanisms of action and overcoming resistance issues.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of novel metal complexes utilizing 5-Chloroquinaldine as a primary ligand. These protocols are designed for researchers in inorganic chemistry, medicinal chemistry, and drug development, providing a robust framework for creating and validating new metallodrug candidates.

Introduction: The Rationale for this compound Metal Complexes

This compound, a derivative of quinoline, presents an intriguing profile for ligand design. The presence of the nitrogen atom in the quinoline ring system provides a primary coordination site for metal ions, acting as a Lewis base to donate a pair of electrons.[7][8] The electron-withdrawing chloro-substituent at the 5-position can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complex.

The formation of a coordination complex involves the interaction of a central metal ion (a Lewis acid) with one or more ligands (Lewis bases).[8][9] The properties of the resulting complex are distinct from those of the individual metal ion and ligand, often leading to emergent biological or chemical functionalities.[9] Transition metal complexes, in particular, are of high interest due to their variable oxidation states, diverse coordination geometries, and intrinsic biological roles.[10] By complexing this compound with transition metals such as Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn), we aim to create novel chemical entities with potentially enhanced therapeutic value.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_application Application Screening Ligand This compound Ligand Reaction Complexation Reaction (Solvent, Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂, M(OAc)₂) MetalSalt->Reaction Isolation Isolation & Washing (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Purification->Spectroscopy Analysis Structural & Compositional Analysis (Elemental, Molar Conductance, X-Ray) Spectroscopy->Analysis BioAssay Biological Activity Assays (Antimicrobial, Anticancer) Analysis->BioAssay

Caption: General workflow for synthesis and evaluation of metal complexes.

General Synthesis Protocol: A Framework for M(II)-5-Chloroquinaldine Complexes

This section outlines a generalized, yet robust, protocol for the synthesis of metal(II) complexes with this compound. The fundamental principle involves the reaction of a metal salt with the ligand in a 1:2 molar ratio to favor the formation of complexes with a general formula of [M(L)₂Cl₂], where 'M' is the metal ion and 'L' is the this compound ligand.

Materials and Reagents
  • This compound (C₁₀H₈ClN)

  • Metal(II) Chloride Salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol or Methanol (Spectroscopic Grade)

  • Diethyl Ether

  • Deionized Water

Step-by-Step Methodology
  • Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution gently at room temperature until the ligand is completely dissolved. Causality Note: Ethanol is chosen as the solvent due to the good solubility of both the quinaldine-based ligand and the metal salts, facilitating a homogenous reaction mixture.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) chloride salt in 15 mL of absolute ethanol. Gentle warming may be applied if necessary to ensure complete dissolution.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. Upon addition, a change in color and the formation of a precipitate are typically observed, indicating the initiation of complex formation.

  • Refluxing: Fit the round-bottom flask with a condenser and reflux the reaction mixture in a water bath maintained at 60-70°C for 3-4 hours. Causality Note: Refluxing provides the necessary activation energy to ensure the completion of the reaction and promotes the formation of a crystalline, stable product.

  • Isolation of the Complex: After refluxing, allow the mixture to cool to room temperature. The colored precipitate of the metal complex will settle. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing and Purification: Wash the collected precipitate sequentially with small portions of cold ethanol and then diethyl ether. This removes any unreacted starting materials and soluble impurities. Causality Note: Diethyl ether is used as a final wash due to its high volatility, which aids in drying the product without heating.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ under vacuum. Record the final yield.

This general procedure can be adapted for various transition metals.[11][12] Specific observations for different metal centers are summarized in the table below.

Metal IonMetal Salt UsedExpected Product ColorMolar Ratio (M:L)
Cu(II) CuCl₂·2H₂OGreen1:2
Co(II) CoCl₂·6H₂OBlue / Violet1:2
Ni(II) NiCl₂·6H₂OLight Green1:2
Zn(II) ZnCl₂White / Off-white1:2

Characterization and Validation: Confirming Complex Formation

Thorough characterization is essential to confirm the successful synthesis and purity of the metal complexes.[13] This section details the key analytical techniques and the expected results that validate the coordination of this compound to the metal center.

Caption: Proposed coordination of this compound to a metal center (M).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion.

  • Protocol: Record the FT-IR spectra of the free this compound ligand and the synthesized metal complexes using KBr pellets in the range of 4000-400 cm⁻¹.

  • Expected Results & Interpretation:

    • C=N Stretch: The C=N stretching vibration of the quinoline ring in the free ligand (typically around 1600-1650 cm⁻¹) is expected to shift to a lower frequency (wavenumber) in the spectra of the complexes. This shift indicates a decrease in the electron density of the C=N bond upon coordination of the nitrogen atom to the electron-accepting metal center.

    • Metal-Nitrogen Bond: The appearance of new, weak absorption bands in the far-IR region (typically 450-550 cm⁻¹) can be assigned to the formation of the M-N coordinate bond, which is direct evidence of complexation.

UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the complex and can help elucidate its geometry.

  • Protocol: Dissolve a small, known concentration of the complex in a suitable solvent (e.g., DMF or DMSO) and record the absorption spectrum in the range of 200-800 nm.

  • Expected Results & Interpretation:

    • Intra-ligand Transitions: The π → π* and n → π* transitions of the aromatic quinoline system will be present in both the free ligand and the complexes, though they may be shifted.

    • Charge-Transfer Bands: New, often intense, bands may appear, corresponding to ligand-to-metal charge transfer (LMCT) transitions.

    • d-d Transitions: For transition metal complexes (Cu, Co, Ni), weak absorption bands in the visible region (400-800 nm) are expected. These correspond to d-d electronic transitions of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[14][15]

Molar Conductivity Measurements

This technique determines whether the complex behaves as an electrolyte in solution.

  • Protocol: Prepare a 10⁻³ M solution of the complex in a polar solvent like DMF. Measure its molar conductivity using a calibrated conductivity meter.

  • Expected Results & Interpretation: For complexes of the type [M(L)₂Cl₂], where the chloride ions are part of the primary coordination sphere, a low molar conductivity value is expected, indicating a non-electrolytic nature. If the chloride ions were acting as counter-ions (e.g., [M(L)₂]Cl₂), the molar conductivity would be significantly higher.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the complex, which is used to confirm its empirical formula.

  • Protocol: Submit a pure, dry sample of the synthesized complex for CHN analysis.

  • Expected Results & Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the proposed formula (e.g., [Cu(C₁₀H₈ClN)₂Cl₂]).

G cluster_primary Primary Validation cluster_secondary Compositional & Structural Confirmation start Synthesized Product FTIR FT-IR: Observe ν(C=N) shift & new ν(M-N) band start->FTIR UVVis UV-Vis: Identify d-d transitions & charge-transfer bands start->UVVis CHN Elemental Analysis (CHN): Confirm Empirical Formula FTIR->CHN Conductivity Molar Conductivity: Determine Electrolytic Nature UVVis->Conductivity Confirmed Structure Confirmed CHN->Confirmed Conductivity->Confirmed

Caption: A logical workflow for the characterization of metal complexes.

Potential Applications in Drug Development

The strategic coordination of bioactive ligands to metal centers is a key approach to developing novel therapeutics.[6] Metal complexes can exhibit unique mechanisms of action compared to their organic counterparts, often involving redox activity, DNA interaction, and enzyme inhibition.[4][16]

  • Anticancer Agents: Many metal-based drugs, most notably platinum complexes like cisplatin, function by binding to DNA and inducing apoptosis in cancer cells.[4][5] Novel complexes with this compound could be screened for cytotoxic activity against various cancer cell lines to identify potential chemotherapeutic candidates.

  • Antimicrobial Agents: The chelation of metal ions can significantly enhance the antimicrobial properties of a ligand.[10] The resulting complexes may have improved cell permeability and can interfere with essential microbial metabolic processes. The synthesized complexes should be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

  • Bioimaging: Certain transition metal complexes possess luminescent properties that can be exploited for bioimaging applications, allowing for the visualization of cellular processes or the tracking of drug distribution.

Conclusion

This guide provides a foundational framework for the synthesis and validation of novel metal complexes using this compound. The detailed protocols and characterization workflows are designed to be adaptable and to ensure a high degree of scientific integrity. By exploring the coordination chemistry of this ligand, researchers can develop a new library of metallo-compounds with significant potential for applications in medicinal chemistry and drug discovery.

References

  • Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. (n.d.). Google Scholar.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. (2025, December 4). PubMed Central.
  • Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. (2025, August 6). Google Scholar.
  • Transition‐metal free synthesis of substituted quinolines. (n.d.). ResearchGate.
  • Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. (n.d.). Google Scholar.
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI.
  • 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. (n.d.). ResearchGate.
  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022, March 30). MDPI.
  • Chemical synthesis of metal complexes 5–8. (n.d.). ResearchGate.
  • Metal Complexes Characterization. (2021, January 31). Walsh Medical Media.
  • RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. (n.d.). Google Scholar.
  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. (n.d.). Oriental Journal of Chemistry.
  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (n.d.). Oriental Journal of Chemistry.
  • APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. (2019, May 16). World Journal of Pharmaceutical and Medical Research.
  • Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. (n.d.). PubMed.
  • Introduction to Coordination Chemistry. (2025, January 25). Google Scholar.
  • the role of metal-based drugs in medicinal chemistry: applications and challenges. (2025, December 9). Google Scholar.
  • Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC. (2025, October 24). NIH.
  • Coordination Complexes and Ligands. (n.d.). Google Scholar.
  • Five‐Coordinated Structures. (2025, August 9). ResearchGate.
  • 21.1 Introduction to Coordination Chemistry. (n.d.). Chad's Prep®.
  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. (n.d.). Google Scholar.

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 5-Chloroquinaldine, a readily available substituted quinoline, represents a versatile starting material for the synthesis of novel antimicrobial candidates. Its chlorine substituent at the 5-position and the reactive methyl group at the 2-position offer multiple avenues for chemical modification, enabling the exploration of a diverse chemical space to identify compounds with potent antimicrobial activity. This application note provides detailed protocols for the synthesis of various antimicrobial agents derived from this compound, focusing on the preparation of key intermediates and their conversion into Schiff bases and chalcones, classes of compounds well-known for their biological activities.[1][2]

The rationale behind using this compound as a foundational molecule lies in the established antimicrobial properties of halogenated quinolines. The presence of a chlorine atom can significantly influence the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity. By functionalizing the 2-methyl group, we can introduce diverse pharmacophores and modulate the steric and electronic profile of the resulting compounds to optimize their interaction with microbial targets.

Synthetic Strategies and Key Intermediates

The synthetic pathways outlined below focus on the functionalization of the 2-methyl group of this compound to generate key intermediates: this compound-2-carbaldehyde and 2-amino-5-chloroquinaldine. These intermediates serve as versatile building blocks for the synthesis of a library of potential antimicrobial agents.

Protocol 1: Oxidation of this compound to this compound-2-carbaldehyde

The oxidation of the 2-methyl group to a formyl group is a critical transformation. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups, such as those on heterocyclic rings.

Causality behind Experimental Choices:

  • Selenium Dioxide (SeO₂): This reagent is particularly effective for the oxidation of methyl groups alpha to a nitrogen-containing aromatic ring. The reaction proceeds via an ene reaction followed by a[1][3]-sigmatropic rearrangement.

  • Dioxane as Solvent: Dioxane is a suitable solvent for this reaction as it is relatively inert and can solubilize both the starting material and the reagent at the required reaction temperature.

  • Reflux Conditions: The reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing in dioxane provides a consistent and appropriate temperature.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and selenium dioxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous dioxane to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture to remove the precipitated selenium metal.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for the Synthesis of this compound-2-carbaldehyde:

workflow1 start This compound reagent SeO2, Dioxane, Reflux start->reagent product This compound-2-carbaldehyde reagent->product purification Purification (Column Chromatography) product->purification

Caption: Oxidation of this compound to its corresponding aldehyde.

Protocol 2: Proposed Synthesis of 2-Amino-5-chloroquinaldine via Buchwald-Hartwig Amination

Causality behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): Palladium is the cornerstone of this cross-coupling reaction, facilitating the oxidative addition and reductive elimination steps.

  • Ligand (e.g., Xantphos): The choice of ligand is crucial for the efficiency of the catalyst. Bulky, electron-rich phosphine ligands like Xantphos are known to promote the amination of aryl halides.

  • Base (e.g., Cs₂CO₃): A base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often a good choice due to its solubility and basicity.

  • Amine Source (e.g., Benzophenone imine): Benzophenone imine can serve as an ammonia equivalent, which after the coupling reaction can be hydrolyzed to yield the primary amine.

Experimental Protocol (Proposed):

  • Reaction Setup: In an oven-dried Schlenk tube, add 2-halo-5-chloroquinaldine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Reagents: Add the base (e.g., Cs₂CO₃, 1.5 equivalents) and the amine source (e.g., benzophenone imine, 1.2 equivalents).

  • Solvent: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Degas the mixture and heat under an inert atmosphere (e.g., argon) at the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Hydrolysis: Concentrate the filtrate and subject the residue to acidic hydrolysis (e.g., with aqueous HCl) to cleave the benzophenone imine and afford the primary amine.

  • Purification: Neutralize the aqueous layer and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Proposed Synthetic Pathway to 2-Amino-5-chloroquinaldine:

workflow2 start 2-Halo-5-chloroquinaldine coupling Pd Catalyst, Ligand, Base, Benzophenone Imine start->coupling intermediate Imine Adduct coupling->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis product 2-Amino-5-chloroquinaldine hydrolysis->product

Caption: Proposed Buchwald-Hartwig amination for 2-amino-5-chloroquinaldine.

Synthesis of Antimicrobial Agents

Protocol 3: Synthesis of Schiff Bases from this compound-2-carbaldehyde

Schiff bases, characterized by the azomethine group (-C=N-), are a well-established class of compounds with a wide range of biological activities, including antimicrobial properties.[7] They are readily synthesized by the condensation of an aldehyde with a primary amine.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common and effective solvent for Schiff base formation, as it solubilizes the reactants and the product often precipitates upon formation or cooling.

  • Glacial Acetic Acid as Catalyst: A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Experimental Protocol:

  • Reactant Dissolution: Dissolve this compound-2-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Amine Addition: Add a primary amine (1 equivalent) to the solution. A variety of aromatic and aliphatic amines can be used to generate a library of Schiff bases.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for a few hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: The Schiff base product often precipitates out of the solution upon cooling. If not, the product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue from a suitable solvent.

General Scheme for Schiff Base Synthesis:

workflow3 aldehyde This compound-2-carbaldehyde reaction Ethanol, Acetic Acid (cat.) aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base Derivative reaction->product

Caption: Condensation reaction for the synthesis of Schiff bases.

Protocol 4: Synthesis of Chalcones from an Acetylated this compound Derivative

Chalcones, which contain the α,β-unsaturated ketone scaffold, are another important class of bioactive molecules with demonstrated antimicrobial effects.[3][8] Their synthesis typically involves the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative. To synthesize chalcones from this compound, the 2-methyl group would first need to be converted to an acetyl group, a multi-step process not detailed here. The resulting 2-acetyl-5-chloroquinaldine can then be reacted with various aromatic aldehydes.

Causality behind Experimental Choices:

  • Base Catalysis (e.g., NaOH or KOH): The Claisen-Schmidt condensation is typically base-catalyzed. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile.

  • Ethanol/Water Solvent System: A mixture of ethanol and water is often used to dissolve both the reactants and the base.

Experimental Protocol (from 2-acetyl-5-chloroquinaldine):

  • Reactant Solution: In a flask, dissolve 2-acetyl-5-chloroquinaldine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the stirred mixture.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Product Isolation: The chalcone product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold water to remove the base, and then with cold ethanol.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

General Scheme for Chalcone Synthesis:

workflow4 ketone 2-Acetyl-5-chloroquinaldine reaction Ethanol/Water, NaOH or KOH ketone->reaction aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->reaction product Chalcone Derivative reaction->product

Caption: Claisen-Schmidt condensation for the synthesis of chalcones.

Data Presentation: Antimicrobial Activity

While specific antimicrobial data for a wide range of this compound derivatives is not extensively available in the public domain, the following table presents representative Minimum Inhibitory Concentration (MIC) values for structurally related quinoline derivatives against common bacterial and fungal strains. This data serves to illustrate the potential of the quinoline scaffold as a source of potent antimicrobial agents. Researchers are encouraged to perform their own antimicrobial screening of newly synthesized compounds.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Quinolone CiprofloxacinS. aureus0.75[3]
E. coli0.03-0.23[3]
Aminoquinoline Quinolone-Amino Acid HybridS. aureus0.31[1]
E. coli1.25[1]
Quinoxaline Quinoxaline Derivative 5pS. aureus4[9]
E. coli4-32[9]
Schiff Base Quinoline-2-one Schiff BaseS. aureus0.018-0.061[2]

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of novel antimicrobial agents. The protocols detailed in this application note provide a framework for the rational design and synthesis of Schiff base and chalcone derivatives. The functionalization of the 2-methyl group is a key strategic step, and the resulting intermediates can be further elaborated to generate a diverse library of compounds for antimicrobial screening.

Future work should focus on the synthesis and antimicrobial evaluation of a broad range of derivatives to establish clear structure-activity relationships (SAR). The exploration of other synthetic transformations, such as the introduction of different substituents on the quinoline ring or the modification of the linker between the quinoline core and other pharmacophores, could lead to the discovery of new and potent antimicrobial agents to combat the growing threat of antimicrobial resistance.

References

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed. [Link]
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]
  • Antimicrobial Activity of Chalcones with a Chlorine
  • synthesis, characterization and antimicrobial activity of some chalcones. Semantic Scholar. [Link]
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. [Link]
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Ingenta Connect. [Link]
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
  • Buchwald–Hartwig amin
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

Sources

Application Notes & Protocols: Leveraging the 5-Chloroquinaldine Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinaldine scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, particularly in the pursuit of novel oncology therapeutics.[1] The strategic introduction of a chlorine atom at the 5-position of the quinaldine ring can significantly modulate the molecule's physicochemical properties, enhancing its binding affinity to biological targets and improving its pharmacological profile.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of 5-chloroquinaldine derivatives as potential anticancer drugs.

Introduction: The Rationale for the this compound Scaffold

Quinaldine, or 2-methylquinoline, and its derivatives have been extensively explored for a wide range of therapeutic applications, including as anti-infective and anticancer agents.[3] The this compound scaffold, in particular, offers a unique starting point for drug design due to several key factors:

  • Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher-affinity interactions with specific protein targets by reducing the entropic penalty of binding.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the electron density of the entire ring system, impacting pKa, hydrogen bonding capability, and metabolic stability.

  • Versatile Synthetic Handles: The quinaldine core allows for chemical modifications at multiple positions, enabling the systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[4]

Derivatives based on related chloro-quinoline scaffolds have demonstrated potent anticancer activity by targeting critical cellular machinery, including receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Src/Abl, and by inducing apoptosis and cell cycle arrest.[5][6][7] This guide provides the foundational methodologies to explore this promising chemical space.

General Workflow for Anticancer Drug Discovery

The development pipeline for a novel anticancer agent based on the this compound scaffold follows a logical, multi-stage process. This workflow ensures that lead candidates are systematically identified, synthesized, and validated for biological activity and mechanism of action.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Optimization A Scaffold Selection (this compound) B SAR-Guided Design of Novel Derivatives A->B In Silico Modeling C Chemical Synthesis & Purification B->C D Primary Screening: Antiproliferative Assays (e.g., MTT, SRB) C->D Compound Library E Secondary Screening: (Active Compounds) D->E Identify Hits (IC50 < 10 µM) F Mechanism of Action (MoA) Studies E->F E1 Apoptosis Assays (Annexin V) E->E1 E2 Cell Cycle Analysis E->E2 G Iterative Synthesis Based on SAR Data F->G Validated Hits F1 Kinase Inhibition Assays F->F1 F2 Pathway Analysis (Western Blot) F->F2 H ADME/Tox Profiling G->H I In Vivo Efficacy Studies (Xenograft Models) H->I

Caption: High-level workflow for this compound-based drug discovery.

Synthesis of this compound Derivatives

A common strategy to generate a library of diverse this compound analogs is through functionalization of a core intermediate. The following protocol details a representative synthesis, which can be adapted for various derivatives.

Protocol 3.1: Synthesis of N-Aryl-5-chloroquinaldine-4-carboxamide

This protocol describes a multi-step synthesis starting from 5-chloro-2-methylquinoline-4-carboxylic acid. The final amidation step allows for the introduction of diverse aryl amines to build a compound library for SAR studies.

Materials:

  • 5-chloro-2-methylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Substituted aniline of choice

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 1.0 equivalent of 5-chloro-2-methylquinoline-4-carboxylic acid in anhydrous DCM.

    • Add 2.0 equivalents of thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the suspension becomes a clear solution.

    • Scientist's Note: This step converts the carboxylic acid into a more reactive acid chloride, facilitating the subsequent amidation. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 5-chloro-2-methylquinoline-4-carbonyl chloride. Proceed immediately to the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DMF.

    • In a separate flask, dissolve 1.1 equivalents of the desired substituted aniline and 1.5 equivalents of TEA in anhydrous DMF.

    • Add the aniline solution dropwise to the acid chloride solution at 0°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Scientist's Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product using silica gel column chromatography, typically with an ethyl acetate/hexane gradient, to obtain the pure N-aryl-5-chloroquinaldine-4-carboxamide derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

In Vitro Anticancer Activity Evaluation

Once synthesized, the derivatives must be evaluated for their biological activity. This section provides protocols for essential in vitro assays.

Protocol 4.1: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer)[12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)[13]

  • DMSO (for formazan solubilization)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete growth medium. A typical concentration range is 0.01 µM to 100 µM.

    • Scientist's Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[12]

Data Presentation: Antiproliferative Activity

Results from the MTT assay should be summarized in a clear, tabular format for easy comparison of compound potency.

Compound IDR-Group (at N-Aryl)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
CQD-01 4-Fluorophenyl5.2 ± 0.47.8 ± 0.610.1 ± 0.9
CQD-02 4-Methoxyphenyl2.1 ± 0.23.5 ± 0.34.9 ± 0.5
CQD-03 3,4-Dichlorophenyl0.9 ± 0.11.2 ± 0.22.3 ± 0.3
Doxorubicin (Positive Control)0.2 ± 0.030.4 ± 0.050.15 ± 0.02

Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[14]

Materials:

  • Cancer cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest both adherent and floating cells. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Interpretation: An accumulation of cells in a particular phase compared to the untreated control indicates drug-induced cell cycle arrest. For instance, an increase in the G1 peak and a decrease in S and G2/M peaks suggest a G1 arrest.[14][16]

Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5][6][17]

Targeting Kinase Signaling Pathways

The this compound scaffold can be optimized to target specific ATP-binding pockets of kinases. A common target is the Epidermal Growth Factor Receptor (EGFR), whose hyperactivity drives many cancers.[18] Inhibition of EGFR blocks downstream pro-survival signaling cascades like the RAS/MAPK and PI3K/AKT pathways.

G EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor This compound Derivative Inhibitor->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human kinase (e.g., EGFR, c-Src)

  • Kinase-specific substrate peptide

  • Kinase reaction buffer

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the recombinant kinase enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which simultaneously terminates the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from a dose-response curve.[13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is essential for optimizing anticancer activity.[4][13] SAR studies help identify which functional groups and substitution patterns are critical for potency and selectivity.

G Scaffold R1_point R1_label R1 (Position 4): - Bulky groups may decrease activity. - Amides/Esters can improve potency. R1_point->R1_label R2_point R2_label R2 (Position 7): - H-bond donors/acceptors can  increase target affinity. R2_point->R2_label R3_point R3_label R3 (Methyl Group): - Can be functionalized to explore  new binding pockets. R3_point->R3_label

Caption: Key modification points on the this compound scaffold for SAR studies.

Key Inferences from Related Scaffolds:

  • Substitution on the Benzamide Ring: For N-aryl benzamide analogs, the position and electronic nature of substituents are critical. Electron-withdrawing groups often enhance potency.[13][19]

  • The 5-Chloro Group: This group is often crucial for activity. Replacing it or moving it can lead to a significant loss of potency, suggesting it may be involved in a key interaction with the target protein.[2]

  • Flexibility and Conformation: The choice of linker between the quinaldine core and any appended moieties can influence the molecule's ability to adopt the optimal conformation for binding within the target's active site.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of new derivatives. Future work should focus on optimizing lead compounds for improved selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo bioavailability, and exploring their efficacy in orthotopic and patient-derived xenograft models to better predict clinical outcomes.

References

  • Costantino, L., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences. [Link]
  • You, J.-R., et al. (2016). CH05-10, a novel indinavir analog, is a broad-spectrum antitumor agent that induces cell cycle arrest, apoptosis, endoplasmic reticulum stress and autophagy.
  • Karpiņiča, I., et al. (2022). The in vitro anticancer activity of compounds 1–17 on A549 (A) and Caco-2 (B) adenocarcinoma cell line.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. [Link]
  • Lee, Y. Y., et al. (2012).
  • de Madureira, M. C., et al. (2002).
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]
  • Ghorab, M. M., et al. (2019). Effect of compound 5k on the cell cycle phase distribution in A549 cells.
  • Abuelizz, H. A., et al. (2022). Cell cycle analysis of compound 5a against the MCF-7 cancer cell line.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals. [Link]
  • Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
  • Kráľová, V., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. [Link]
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][18][20]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
  • Farghaly, T. A., et al. (2022). Synthesis of target compounds (5–11). Reagents and conditions.
  • Vinken, M. (2018).
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
  • Klutchko, S. R., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
  • Yilanci, O., et al. (2021). Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26.
  • Segľa, P., et al. (2011). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2 N,O)palladium(II) dihydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. [Link]
  • Raimondi, M. V., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Chemistry. [Link]
  • Tan, M. L., et al. (2019).
  • Wolska, N., et al. (2022). Historical Perspective and Current Trends in Anticancer Drug Development. International Journal of Molecular Sciences. [Link]
  • Costantino, L., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]
  • Drug Design Org. (2005).
  • Begnini, K. R., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy. [Link]
  • Lee, Y. J., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer. [Link]
  • Wyrębek, P. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]
  • Janeva, M., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. [Link]
  • Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
  • Gemo, N., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules. [Link]

Sources

laboratory scale synthesis of 5-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 5-Chloro-2-methylquinoline

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Chloro-2-methylquinoline, a key heterocyclic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. We present a detailed protocol based on the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques. The content is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology, grounded in established chemical literature.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the renowned antimalarial drug, chloroquine.[1] The targeted molecule, 5-Chloro-2-methylquinoline (CAS 4964-69-6), is a valuable building block for accessing more complex molecular architectures.[2] Its synthesis requires a strategic approach to ensure regiochemical control and high yield.

Several named reactions are available for the synthesis of the quinoline core, including the Skraup, Combes, and Friedländer syntheses.[3][4] However, for the specific preparation of 2-methyl substituted quinolines, the Doebner-von Miller reaction stands out for its efficiency and operational simplicity.[1][5] This reaction constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6]

Our selected strategy employs 4-chloroaniline as the starting material, which reacts with crotonaldehyde (an α,β-unsaturated aldehyde) generated in situ. This approach is favored due to the ready availability of precursors and the reaction's tolerance for the chloro-substituent on the aniline ring.

Reaction Principle and Mechanism

The Doebner-von Miller reaction is an acid-catalyzed process that proceeds through several key stages. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Michael Addition: The synthesis initiates with a 1,4-conjugate addition (Michael addition) of the nucleophilic amine of 4-chloroaniline to the electrophilic β-carbon of crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a protonated carbonyl or iminium ion, forming a new six-membered ring.

  • Dehydration: The cyclic intermediate readily eliminates a molecule of water to form a dihydroquinoline derivative.

  • Aromatization: The final step is the oxidation of the dihydroquinoline to the stable aromatic quinoline ring system. This step often requires an external oxidizing agent, though in some cases, an intermediate Schiff base can act as the oxidant.

Below is a DOT language script visualizing the reaction mechanism.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Aniline 4-Chloroaniline Michael 1. Michael Addition (Nucleophilic Conjugate Addition) Aniline->Michael Crotonaldehyde Crotonaldehyde (α,β-unsaturated carbonyl) Crotonaldehyde->Michael Cyclization 2. Acid-Catalyzed Cyclization Michael->Cyclization Forms Intermediate Dehydration 3. Dehydration Cyclization->Dehydration Forms Dihydroquinoline precursor Oxidation 4. Oxidation (Aromatization) Dehydration->Oxidation Eliminates H2O Product 5-Chloro-2-methylquinoline Oxidation->Product Final Aromatization

Caption: Mechanism of the Doebner-von Miller Reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding several grams of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityNotes
4-Chloroaniline106-47-8127.5712.75 g (0.1 mol)Toxic, handle with care.
Paraldehyde123-63-7132.1614.5 mL (~0.11 mol)Trimer of acetaldehyde; precursor to crotonaldehyde.
Hydrochloric Acid (conc.)7647-01-036.4625 mLCorrosive.
Zinc Chloride (anhydrous)7646-85-7136.3010 gLewis acid catalyst, hygroscopic.
Sodium Hydroxide1310-73-240.00As needed (~20% aq. soln.)Caustic. Used for neutralization.
Dichloromethane (DCM)75-09-284.93~300 mLVolatile solvent for extraction.
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying agent.
Silica Gel (60-120 mesh)7631-86-9-As neededFor column chromatography.
Hexane / Ethyl Acetate--As neededEluent for chromatography.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[7]

  • Ventilation: This procedure must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors from aniline derivatives and corrosive HCl fumes.[8][9]

  • Chemical Hazards:

    • Quinolines & Anilines: These compounds are toxic, can be absorbed through the skin, and are suspected carcinogens.[10][11] Avoid all direct contact.

    • Acids/Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns. Handle with extreme care.

    • Exothermic Reaction: The initial reaction can be vigorous and exothermic.[12] Ensure controlled addition of reagents and have an ice bath ready for cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[7] Do not pour organic solvents or reaction residues down the drain.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.

  • Reagent Charging: In the flask, combine 4-chloroaniline (12.75 g) and concentrated hydrochloric acid (25 mL). Stir the mixture to form the aniline hydrochloride salt. Add anhydrous zinc chloride (10 g) to the slurry.

  • Initiation of Reaction: Begin heating the mixture gently to around 90-100 °C using the heating mantle.

  • Addition of Paraldehyde: Slowly add paraldehyde (14.5 mL) dropwise from the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux and prevent the temperature from rising uncontrollably.[12]

  • Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 3-4 hours. The mixture will darken significantly, often to a dark brown or black color. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (a sample must be worked up before spotting).

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker containing ice water (~400 mL). With vigorous stirring, neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath to dissipate heat.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel.

    • Slurry Pack: Pack a column with silica gel using hexane as the slurry solvent.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing). Collect fractions and monitor by TLC to isolate the pure 5-Chloro-2-methylquinoline.

  • Final Product: Combine the pure fractions and remove the eluent via rotary evaporation to obtain 5-Chloro-2-methylquinoline as a solid or oil. Dry under vacuum to remove residual solvent.

Experimental Workflow and Data

The entire process, from setup to final product, is outlined in the workflow diagram below.

Synthesis_Workflow cluster_setup Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Analysis Setup 1. Assemble Glassware (3-Neck Flask, Condenser) Charge 2. Charge Reactants (4-Chloroaniline, HCl, ZnCl2) Setup->Charge Heat 3. Heat to 90-100 °C Charge->Heat Add 4. Add Paraldehyde (Dropwise, 60-90 min) Heat->Add Reflux 5. Reflux for 3-4 hours Add->Reflux Cool 6. Cool and Quench (Pour into ice water) Reflux->Cool Neutralize 7. Neutralize with NaOH Cool->Neutralize Extract 8. Extract with DCM (3x) Neutralize->Extract Dry 9. Dry & Concentrate (Na2SO4, Rotovap) Extract->Dry Purify 10. Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Final 11. Isolate Pure Product (5-Chloro-2-methylquinoline) Purify->Final Characterize 12. Characterize (Yield, MP, NMR, MS) Final->Characterize

Caption: Experimental workflow for the synthesis of 5-Chloro-2-methylquinoline.

Expected Results
ParameterExpected Value
Theoretical Yield 17.76 g (based on 0.1 mol of 4-chloroaniline)
Appearance Off-white to yellow solid
Melting Point ~50-53 °C
Yield 50-65% (typical for this reaction)
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol [2]

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.

Conclusion

The Doebner-von Miller reaction provides a reliable and scalable method for the synthesis of 5-Chloro-2-methylquinoline from 4-chloroaniline. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently prepare this valuable chemical intermediate. The key to success lies in the controlled addition of paraldehyde to manage the exothermic nature of the reaction and a meticulous purification process to isolate the final product in high purity.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. France, 49, 89.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20455-20481. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Caliendo, G., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • BLD Pharm. (n.d.). 5-Chloro-2-methylquinoline.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

Sources

Introduction: The Strategic Role of Halogenation in Quinaldine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Industrial Applications of Halogenated Quinaldine Derivatives

The quinaldine scaffold, a methylated quinoline, represents a privileged structure in industrial chemistry. Its rigid, heterocyclic framework is a cornerstone in the development of a vast array of functional molecules.[1][2] The true versatility of this scaffold is unlocked through strategic functionalization, with halogenation standing out as a particularly powerful tool. The introduction of halogen atoms (F, Cl, Br, I) into the quinaldine core is not a trivial modification; it is a deliberate engineering choice to modulate the molecule's physicochemical and biological properties.[3][4]

Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] For instance, replacing a hydrogen atom with a chlorine or a trifluoromethyl group can significantly enhance a drug's ability to partition into lipid membranes, a critical step for reaching intracellular targets.[6] This guide provides an in-depth exploration of the industrial applications of these modified scaffolds, complete with detailed protocols and mechanistic insights for researchers in drug discovery, agrochemical development, and materials science.

Pharmaceutical Applications: Targeting Disease with Precision

Halogenated quinaldine derivatives are prominent in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.[1][7][8] The presence of halogens often enhances the binding affinity of the molecule to specific enzymatic targets, such as protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][9]

Mechanism of Action: Tyrosine Kinase Inhibition

Many halogenated quinoline-based drugs function as tyrosine kinase inhibitors (TKIs).[1] They typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell proliferation and survival. Halogen atoms can form critical halogen bonds with backbone carbonyl oxygens in the enzyme's hinge region, significantly increasing the ligand's residence time and inhibitory potency.[9]

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP P_Substrate Phosphorylated Substrate (Active) RTK->P_Substrate Phosphorylates Apoptosis Apoptosis RTK->Apoptosis Inhibition Leads to ATP ATP ATP->RTK Binds Substrate Downstream Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes Halogenated_Quinaldine Halogenated Quinaldine Derivative Halogenated_Quinaldine->RTK

Caption: Mechanism of Tyrosine Kinase inhibition by a halogenated quinaldine derivative.

Application Note: Anticancer Activity Screening

Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have shown significant antitumor activity.[7] For example, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline is effective against murine leukemias.[7] The halogen's role is multifaceted, potentially enhancing melanin binding for targeted delivery or improving the compound's pharmacological properties.[7]

Compound StructureHalogenTarget Cell LineIC50 (µM)Reference
8-Chloro-4-(triazeno)quinaldineClL1210 Leukemia8.5[7]
8-Bromo-4-(triazeno)quinaldineBrL1210 Leukemia10.2[7]
7-Iodo-4-(triazeno)quinaldineIL1210 Leukemia9.8[7]
Dacarbazine (Standard)N/AL1210 Leukemia12.0[7]

Table 1: Comparative in vitro anticancer activity of halogenated triazeno-quinolines against the L1210 murine leukemia cell line.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of synthesized halogenated quinaldine derivatives on a cancer cell line (e.g., HeLa).

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed 5,000 cells per well in a 96-well plate. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the halogenated quinaldine derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Agrochemical Applications: Protecting Crops with Enhanced Efficacy

The introduction of halogens is a cornerstone of modern agrochemical design, with a high percentage of recently launched pesticides containing at least one halogen atom.[3][4][10][11] Halogenation can increase the biological efficacy, metabolic stability, and target specificity of a compound, leading to more effective and environmentally safer crop protection solutions.[3]

Mechanism of Action: Photosynthesis Inhibition

Certain quinaldine derivatives are known to inhibit photosynthetic electron transport (PET) in the chloroplasts of weeds.[12] By binding to components of the photosystem II (PSII) complex, they block the flow of electrons, leading to the production of reactive oxygen species and ultimately causing cell death. Halogen substituents can enhance the binding of the molecule to the target site within the chloroplast, thereby increasing its herbicidal potency.

Application Note: Herbicidal and Fungicidal Activity

Substituted quinaldine derivatives have been tested for their ability to inhibit photosynthesis in spinach chloroplasts and reduce chlorophyll content in algae, demonstrating their potential as herbicides.[12] The lipophilicity conferred by halogen atoms is often a key determinant of this biological activity, more so than electronic properties.[12] This makes halogenated quinaldines a promising scaffold for developing new classes of agrochemicals.

Caption: A generalized workflow for the screening and development of new agrochemicals.

Protocol 2: Assay for Photosynthetic Electron Transport (PET) Inhibition

This protocol is adapted from methods used to screen for herbicidal activity by measuring the inhibition of PET in isolated spinach chloroplasts.[12]

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂). Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 200 x g) to remove debris. Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts. Resuspend the pellet in a small volume of the isolation buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the isolated chloroplasts.

  • Compound Addition: Add the halogenated quinaldine derivative (dissolved in a suitable solvent like ethanol or DMSO) to the reaction mixture at various concentrations.

  • Measurement: Expose the samples to a light source and monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of PET.

  • Analysis: Calculate the percent inhibition of PET for each compound concentration relative to a control without the inhibitor. Determine the IC50 value for PET inhibition.

Dyes and Pigments: Engineering Color and Function

Quinaldine is a foundational precursor for quinophthalone dyes, most notably "Quinoline Yellow".[13][14] Halogenation of the quinaldine ring provides a method to fine-tune the dye's properties, including its shade, lightfastness, and solubility. Furthermore, halogenated quinaldine derivatives have been patented for use as crystallization modifiers, which are crucial for controlling the particle size and crystal form of organic pigments to achieve desired coloristic and physical properties.[15]

Application Note: Synthesis of Halogenated Quinophthalone Dyes

The synthesis of quinophthalone dyes involves the condensation of a quinaldine derivative with phthalic anhydride.[13][14] Using a halogenated quinaldine (e.g., 6-chloroquinaldine) in this reaction yields a halogenated quinophthalone dye. The halogen substituent acts as an auxochrome, modifying the electronic structure of the chromophore and typically causing a bathochromic (deepening of color) or hypsochromic (lightening of color) shift.

Sources

The Strategic Application of 5-Chloroquinaldine in the Synthesis of Advanced Dyes and Pigments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the application of 5-chloroquinaldine in the synthesis of high-performance dyes and pigments. With full editorial control, this document provides in-depth scientific insights, detailed experimental protocols, and the causal reasoning behind methodological choices, ensuring a self-validating framework for laboratory application.

Introduction: The Versatility of the Quinaldine Scaffold

Quinaldine, or 2-methylquinoline, and its derivatives are foundational scaffolds in the synthesis of a diverse array of dyes and pigments. The introduction of a chlorine atom at the 5-position of the quinaldine ring, yielding this compound, significantly influences the electronic properties of the molecule. This halogenation enhances the potential for creating colorants with superior properties such as improved lightfastness, thermal stability, and vibrant hues. The electron-withdrawing nature of the chlorine atom can modulate the energy levels of the resulting chromophore, making this compound a valuable precursor for two principal classes of colorants: quinophthalones and azo dyes.

PART 1: Synthesis of Quinophthalone Dyes from this compound

Quinophthalone dyes are a significant class of yellow colorants known for their brilliant shades and excellent stability. The synthesis of these dyes from this compound proceeds via a condensation reaction with phthalic anhydride. The core of this reaction is the acidic methyl group of the quinaldine ring, which readily reacts with the anhydride.

Mechanistic Insights

The reaction is typically carried out at elevated temperatures, often in the presence of a high-boiling solvent or using an excess of phthalic anhydride which can also serve as the reaction medium[1]. The initial step involves the nucleophilic attack of the enamine tautomer of this compound on a carbonyl group of phthalic anhydride, followed by a series of condensation and dehydration steps to form the final quinophthalone structure. The presence of the chloro group at the 5-position can influence the reactivity of the methyl group and the electronic properties of the resulting dye.

Diagram 1: General Synthetic Pathway for Quinophthalone Dyes

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C High Temperature Condensation A->C B Phthalic Anhydride B->C D 5'-Chloroquinophthalone C->D E Water C->E G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up & Purification A Amino-5-chloroquinaldine B NaNO₂ / HCl 0-5°C A->B C Diazonium Salt of This compound B->C E Alkaline Conditions C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye E->F G Filtration F->G H Washing G->H I Recrystallization H->I J Final Azo Dye Product I->J

Caption: Workflow for the synthesis of an azo dye from an amino-5-chloroquinaldine derivative.

General Protocol for Azo Dye Synthesis (Hypothetical)

This protocol outlines the general steps for the synthesis of an azo dye using a hypothetical amino-derivative of this compound as the diazo component.

Materials:

  • Amino-5-chloroquinaldine derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve the amino-5-chloroquinaldine derivative in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide (if it is a phenol) or a dilute acid (if it is an aniline).

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Isolate the crude azo dye by vacuum filtration.

    • Wash the filter cake with cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

ParameterValueRationale
Diazotization Temperature 0-5°CDiazonium salts are unstable at higher temperatures and can decompose.
Coupling pH Alkaline for phenols, acidic for anilinesThe pH of the coupling reaction is critical for activating the coupling component.
Stirring VigorousEnsures efficient mixing of the reactants, leading to higher yields.

Conclusion

This compound is a versatile and valuable precursor in the synthesis of high-performance dyes and pigments. Its application in the preparation of quinophthalone dyes offers a direct route to brilliant and stable yellow colorants. Furthermore, its derivatives open up possibilities for the creation of a wide range of azo dyes with tailored properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important chemical intermediate in their development of novel colorants.

References

  • Hein, D. W. (1940). Quinaldine dye intermediates and quinophthalone dyes thereof. U.S.
  • Safari, J., & Gandomi-Ravandi, S. (2009). Lewis Acid Catalyzed Synthesis of Quinophthalone Pigments Under Solvent-Free Conditions. Scientia Iranica.
  • Lubs, H. A. (1963). Process for producing quinoline yellow dyes. U.S.
  • Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
  • Basf Ag. (1988). Quinophthalone dyes. U.S.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.
  • Warner-Jenkinson Company. (1995). Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent. U.S.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters, 4(3), 131-140.
  • Patel, K. D., et al. (2014). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 3(7).
  • LookChem. (n.d.). C.I. Disperse yellow 64.
  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry.
  • Kim, J., et al. (2024). Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants. Polymers, 16(5), 639.
  • World dye variety. (2012). Disperse Yellow 64.
  • Hangzhou Fucai Chem Co., Ltd. (2019). Disperse Yellow 64 dyes synthesis methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner-Miller Synthesis of 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloroquinaldine via the Doebner-Miller reaction. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important heterocyclic compound. We will move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to overcome synthetic challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and critical challenges encountered when synthesizing this compound from 3-chloroaniline and an α,β-unsaturated carbonyl source like crotonaldehyde.

Question 1: My reaction yields are extremely low, and the flask is filled with a thick, dark, intractable tar. What is happening and how can I prevent it?

Answer:

This is the most common failure mode in the Doebner-Miller synthesis and is almost always caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1][2] The strongly acidic and high-temperature conditions required for the quinoline formation are also ideal for turning your starting material into a high-molecular-weight polymer, drastically reducing the availability of the carbonyl compound for the desired reaction.

Causality & Expert Recommendations:

  • Underlying Cause: α,β-unsaturated aldehydes and ketones are highly susceptible to polymerization under strong acid catalysis. This side reaction often has a lower activation energy and can proceed more rapidly than the desired multi-step condensation and cyclization sequence.[1][3]

  • Strategic Mitigation:

    • Control Reagent Concentration: The rate of polymerization is highly dependent on the concentration of the carbonyl compound. Instead of adding all the crotonaldehyde at once, add it dropwise to the heated, acidic solution of 3-chloroaniline over an extended period (e.g., 1-2 hours).[2][4] This maintains a low steady-state concentration of the aldehyde, favoring the bimolecular reaction with the aniline over self-polymerization.

    • Optimize Temperature: While heat is necessary, excessive temperatures will accelerate polymerization more than the desired reaction.[1] Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Gradual heating can also help control initial exotherms.

    • Select the Right Acid: Excessively harsh acidic conditions can worsen tarring. While strong acids are needed, a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify an optimal catalyst that balances reaction rate with side-product formation.[1][5][6] For instance, using ZnCl₂ can help catalyze the reaction while also forming a complex with the product, which can aid in its isolation.[7][8]

    • Consider a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic phase (like toluene) while the aniline hydrochloride is in an aqueous acidic phase can significantly reduce polymerization.[1][9] However, the efficacy of this method can be substrate-dependent and may not be suitable for all substituted anilines.[10]

Question 2: My main product is 7-chloroquinaldine, not the desired this compound. How can I improve the regioselectivity?

Answer:

This is a fundamental challenge rooted in the directing effects of the substituents on the aniline ring. When starting with 3-chloroaniline, the electrophilic cyclization step can occur at two positions relative to the amino group: the open ortho position (C6) or the open para position (C4).

  • Cyclization at C6 yields 7-chloroquinaldine .

  • Cyclization at C4 yields the desired This compound .

Unfortunately, for 3-chloroaniline, cyclization to form the 7-chloro isomer is often the kinetically and thermodynamically favored pathway, leading to it being the major product.[11]

Causality & Expert Recommendations:

  • Underlying Cause: The chlorine atom is an ortho-, para-director but is also deactivating. The amino group is a strong ortho-, para-director and activating. The regiochemical outcome is a complex interplay of these electronic and steric effects under harsh acidic conditions where the amine is protonated. In many documented cases, the 7-chloro to 5-chloro isomer ratio is high, sometimes exceeding 99:1 under certain conditions designed to maximize the 7-chloro product.[11]

  • Strategic Mitigation:

    • Non-Aqueous Conditions: A patented process for maximizing 7-chloroquinaldine specifically uses non-aqueous conditions (e.g., HCl gas in 2-butanol).[11] While not its intended purpose, exploring aqueous vs. non-aqueous mineral acids may alter the isomer ratio. High concentrations of strong aqueous acids (like 6N HCl) are traditionally used.[12]

    • Catalyst Choice: The choice of Lewis or Brønsted acid can influence the transition state of the cyclization. While literature specifically focused on maximizing this compound is scarce, experimenting with milder Lewis acids (e.g., ZnCl₂) versus strong Brønsted acids (HCl, H₂SO₄) is a rational approach to investigate potential shifts in regioselectivity.

    • Purification is Key: Given the inherent difficulty in controlling the regioselectivity, an effective purification strategy is paramount. The two isomers often have different physical properties. Separation can potentially be achieved by:

      • Fractional Crystallization: Converting the crude product to a salt (e.g., hydrochloride or picrate) and performing fractional crystallization can separate the isomers.[13]

      • Chromatography: Careful column chromatography on silica gel can be used to separate the isomers, although this may be challenging on a large scale.

Question 3: My final product is contaminated with dihydroquinaldine impurities. What causes this and how can it be resolved?

Answer:

The final step of the Doebner-Miller mechanism is the oxidation of a 1,2-dihydroquinaldine intermediate to the aromatic quinoline product.[1] The presence of these hydrogenated impurities indicates that this oxidation step is incomplete.

Causality & Expert Recommendations:

  • Underlying Cause: The oxidizing agent is either inefficient, used in insufficient quantity, or the reaction conditions (time, temperature) do not favor complete aromatization.

  • Strategic Mitigation:

    • Choice of Oxidant: Classic Doebner-Miller reactions often use harsh and toxic oxidants like arsenic acid or nitrobenzene.[1][14] Modern, more efficient alternatives should be considered. Tetrachloro-1,4-quinone (p-chloranil) has been shown to be an effective oxidant in related syntheses, leading to higher yields and cleaner reactions.[11] Air or oxygen can also serve as the oxidant, but this often requires specific catalysts or conditions to be effective.[15]

    • Ensure Sufficient Stoichiometry: Use at least a stoichiometric equivalent of the oxidizing agent relative to the aniline. A slight excess may be necessary to drive the reaction to completion.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated crude product, it may be possible to perform a separate oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the remaining impurities before final purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Doebner-Miller reaction? A1: The mechanism is complex and still a subject of some debate, but it is generally understood to proceed through several key steps:

  • Michael Addition: The aniline performs a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Condensation: The initial adduct reacts with a second molecule of aniline to form an imine or enamine.

  • Cyclization: The aniline ring performs an intramolecular electrophilic attack to form a six-membered ring (the dihydroquinoline intermediate).

  • Dehydration & Oxidation: The intermediate eliminates water and is then oxidized to form the final aromatic quinoline product.[5][6][16]

Q2: Why is 3-chloroaniline a challenging substrate? A2: The chloro-substituent is an electron-withdrawing group, which deactivates the aromatic ring. This makes the key intramolecular electrophilic cyclization step more difficult compared to using unsubstituted or electron-rich anilines, often requiring more forcing conditions (higher temperatures, stronger acids), which in turn can increase tar formation.[1] Furthermore, as discussed in the troubleshooting guide, its substitution pattern directly leads to the formation of isomeric products that can be difficult to separate.

Q3: Can I use a carbonyl compound other than crotonaldehyde? A3: Yes, other α,β-unsaturated aldehydes and ketones can be used.[1][6] For the synthesis of a quinaldine (2-methylquinoline), crotonaldehyde is the appropriate choice. Using acrolein would result in a quinoline without the 2-methyl group.[16] Using α,β-unsaturated ketones can lead to more complex product mixtures and is often less successful than with aldehydes.[1] Sterically hindered carbonyl compounds are generally poor substrates for this reaction.[1][10]

Visualizing the Process
Doebner-Miller Reaction Pathway for 5- and 7-Chloroquinaldine

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_intermediates Key Intermediates cluster_products Products A 3-Chloroaniline C Michael Addition A->C B Crotonaldehyde B->C D Condensation with 2nd Aniline Molecule C->D E Intramolecular Electrophilic Cyclization D->E F Cyclization via C4 (para to NH) E->F Pathway 1 G Cyclization via C6 (ortho to NH) E->G Pathway 2 H Dehydration & Oxidation I This compound (Desired Product) H->I J 7-Chloroquinaldine (Major Isomer) H->J F->H G->H

Caption: Reaction pathways in the Doebner-Miller synthesis from 3-chloroaniline.

Troubleshooting Workflow

G cluster_causes Identify Primary Cause cluster_solutions Implement Solutions start Low Yield of This compound cause1 High Tar Formation Cause: Polymerization of crotonaldehyde start->cause1 cause2 High 7-Chloro Isomer Ratio Cause: Poor Regioselectivity start->cause2 cause3 Dihydro Impurities Present Cause: Incomplete Oxidation start->cause3 sol1 Solutions Add crotonaldehyde dropwise Optimize temperature & acid Consider biphasic system cause1->sol1:f0 sol2 Solutions Modify acid conditions (aqueous vs. non-aqueous) Focus on purification: Fractional Crystallization or Chromatography cause2->sol2:f0 sol3 Solutions Use efficient oxidant (p-chloranil) Ensure sufficient stoichiometry Perform post-reaction oxidation (MnO₂) cause3->sol3:f0

Caption: A troubleshooting workflow for improving this compound yield.

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate tar formation and address other common issues. Safety Note: This reaction involves strong acids, high temperatures, and potentially toxic reagents. Always perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, add 3-chloroaniline (0.20 mol).

  • Acidification: To the flask, add 6N hydrochloric acid (100 mL). Stir the mixture to form a suspension of 3-chloroaniline hydrochloride.[12]

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reagent Addition: In the dropping funnel, place crotonaldehyde (0.21 mol, ~1.05 equiv). Add the crotonaldehyde dropwise to the refluxing reaction mixture over a period of 1-2 hours. A dark color change is expected.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours. Monitor the disappearance of the aniline starting material by TLC or GC analysis of a basified aliquot.

  • Oxidation (if required): If an external oxidant is used (e.g., p-chloranil, 0.20 mol), it can be added portion-wise after the crotonaldehyde addition is complete. Continue refluxing for an additional 1-2 hours.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. Slowly neutralize the acidic solution with a concentrated base (e.g., 30% NaOH solution or Ca(OH)₂) until the pH is strongly basic (pH > 10). This step liberates the free quinoline base.[1][17]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or toluene, 3 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

  • Purification:

    • The crude oil contains a mixture of this compound and 7-chloroquinaldine.

    • Purify via vacuum distillation or column chromatography on silica gel to separate the isomers.

    • Alternatively, dissolve the crude oil in ethanol and add concentrated HCl to precipitate the hydrochloride salts for subsequent fractional crystallization.

Data Summary Table
ParameterRecommended Value / ConditionRationale / Notes
Reactant Ratio 1.0 : 1.05A slight excess of the carbonyl compound is often used.
(3-Chloroaniline : Crotonaldehyde)
Catalyst 6N HCl (aqueous) or ZnCl₂HCl is a classic Brønsted acid catalyst. ZnCl₂ is a Lewis acid that can also aid in product isolation.[1][8]
Oxidizing Agent p-Chloranil (recommended) or Airp-Chloranil is a modern, efficient oxidant.[11] Air oxidation is possible but may be less reliable.
Temperature 100 - 110 °C (Reflux)Necessary for cyclization but must be controlled to minimize polymerization.[1]
Addition Time 1 - 2 hoursCritical for minimizing tar formation by keeping carbonyl concentration low.[2]
Typical Yield 20 - 50% (Combined Isomers)Highly variable. Yields are often moderate due to side reactions and isomer formation.[13]
Isomer Ratio (7-Cl : 5-Cl) > 3 : 1 (Typical)The 7-chloro isomer is generally the major product.[11][13]
References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Eisch, J. J. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Heterocyclic Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Hughes, D. L., & Song, Z. (1992). 7-chloroquinaldine synthesis. Google Patents.
  • All About Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. ResearchGate.
  • Black, D. S., & Kumar, N. (1992). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Reddy, C. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
  • ResearchGate. (2019). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Eigner, V., et al. (2022). The Formation of Inherently Chiral Calix[4]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI.
  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine.
  • Palmer, H. (1988). Process for producing 7-chloro-quinaldine. Google Patents.
  • CN108822033B. (n.d.). Synthesis method of 7-chloroquinaldine. Google Patents.
  • US4617395A. (n.d.). Preparation of quinolines. Google Patents.

Sources

Technical Support Center: Separation of 5-Chloroquinaldine and 7-Chloroquinaldine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical and preparative challenge of separating 5-chloroquinaldine and 7-chloroquinaldine. These positional isomers are critical intermediates, particularly 7-chloroquinaldine, which is a key starting material in the synthesis of the anti-asthmatic drug Montelukast.[1][2] The synthesis of 7-chloroquinaldine via the Doebner-von Miller or Skraup reaction using m-chloroaniline inevitably produces the this compound isomer as a significant byproduct.[2][3] Due to their structural similarity, separation is non-trivial and requires optimized methodologies to achieve the high purity required for pharmaceutical applications.

This document provides in-depth, field-proven insights into the most effective separation techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and fractional crystallization. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5- and 7-chloroquinaldine so challenging?

A1: The difficulty stems from their status as positional isomers. They share the same molecular formula (C₁₀H₈ClN) and molecular weight (177.63 g/mol ), resulting in very similar physicochemical properties such as polarity, solubility, and boiling point.[4][5] This similarity leads to nearly identical behavior in many separation systems, making high-resolution separation a significant challenge.

Q2: What are the primary methods for separating these isomers?

A2: The three most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for analytical quantification to check purity and isomer ratios, but can be scaled for preparative separation. Reversed-phase HPLC is typical.[6][7]

  • Fractional Crystallization: The most common method for preparative, industrial-scale separation. This technique often involves forming diastereomeric salts with a chiral resolving agent, like tartaric acid, to exploit differences in solubility.[3] Direct crystallization from solvents is also possible but can be less efficient due to the formation of eutectic mixtures.[3]

  • Gas Chromatography (GC): Suitable for analytical-scale separation, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of stationary phase is critical for achieving resolution.[6][8]

Q3: What are the key physical property differences I can exploit?

A3: While many properties are similar, subtle differences exist that can be leveraged. The melting points are close but distinct, which is the basis for melt crystallization techniques. More importantly, the slight difference in the electron distribution due to the chlorine atom's position affects the molecules' interactions with stationary phases (in chromatography) and their ability to form crystalline lattices, especially as salts.

Property7-ChloroquinaldineThis compoundSource(s)
CAS Number 4965-33-74965-31-5
Molecular Weight 177.63 g/mol 177.63 g/mol
Melting Point 74-78 °C~51-54 °C
Boiling Point 280-282 °C @ 761 Torr~280-282 °C (Predicted)[9]

Q4: Is there a way to synthesize 7-chloroquinaldine without the 5-chloro isomer?

A4: Several modern synthesis methods aim to improve the isomeric ratio. Some patented processes claim to significantly favor the 7-chloro isomer by using specific oxidants like tetrachloro-1,4-quinone (chloranil) under non-aqueous conditions, which improves the ratio of 7- to this compound.[7] Other methods use immobilized ionic liquid catalysts that reportedly produce the 7-isomer with few byproducts and no 5-isomer, simplifying the purification process.[2] However, for many established industrial processes, the formation of the 5-isomer is unavoidable, making efficient separation essential.

Core Separation Methodologies & Protocols

Method 1: Analytical HPLC for Isomer Ratio Determination

This protocol is adapted from a validated method used for purity analysis in the synthesis of 7-chloroquinaldine.[7] It provides excellent resolution between the two isomers.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the isomer mixture.

    • Dissolve in a 10/90 (v/v) mixture of acetonitrile and 0.1% aqueous phosphoric acid to a final volume of 10 mL to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System & Conditions:

    • Column: Zorbax RX-C8 (4.6 mm x 25 cm) or equivalent C8 reversed-phase column.

    • Mobile Phase: Isocratic elution with 10/90 (v/v) Acetonitrile / 0.1% Phosphoric Acid in water.

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient (~25 °C).

    • Detector: UV at 223 nm.

  • Expected Results:

    • Under these conditions, the isomers are well-resolved.

    • Retention Time (7-chloroquinaldine): ~8.0 min.[7]

    • Retention Time (this compound): ~12.7 min.[7]

  • Quantification:

    • The relative peak area ratio can be used to determine the purity and the isomer ratio of the mixture. For accurate quantification, a calibration curve should be generated using pure standards of each isomer.

Method 2: Preparative Separation by Diastereomeric Salt Crystallization

This powerful technique is ideal for isolating high-purity 7-chloroquinaldine on a larger scale. It relies on converting the basic quinaldine isomers into salts with a chiral acid. The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized.[3]

Experimental Protocol:

  • Salt Formation:

    • Dissolve the crude isomer mixture (containing both 5- and 7-chloroquinaldine) in a suitable solvent, such as ethanol or methanol.

    • In a separate vessel, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

    • Slowly add the tartaric acid solution to the isomer solution with stirring.

  • Selective Crystallization:

    • The tartrate salt of 7-chloroquinaldine is typically less soluble and will begin to precipitate.

    • Cool the mixture slowly to 0-5 °C to maximize the yield of the desired salt. Rapid cooling can trap impurities.[10]

    • Allow the mixture to stand at this temperature for several hours to ensure complete crystallization.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble this compound tartrate salt.

    • The purity of the isolated salt can be checked using the HPLC method described above. If needed, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of the Free Base:

    • Dissolve the purified 7-chloroquinaldine tartrate salt in water.

    • Basify the solution to a pH of 9-10 with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide).

    • The free 7-chloroquinaldine will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash with water until the washings are neutral, and dry under vacuum. This process can yield 7-chloroquinaldine with up to 99% purity.[3]

Troubleshooting Guide

This section addresses common problems encountered during the separation of 5- and 7-chloroquinaldine isomers.

Workflow for General Method Selection

Sources

Technical Support Center: Optimizing the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Skraup synthesis of quinolines. This resource is designed to provide you with in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this powerful, yet notoriously challenging, reaction. As a cornerstone of heterocyclic chemistry, mastering the Skraup synthesis is essential for the development of numerous pharmacologically active compounds. This guide synthesizes technical knowledge with practical, field-proven insights to help you minimize byproduct formation, improve yields, and ensure reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Issue 1: My reaction is extremely violent and difficult to control, often leading to a runaway reaction.

  • Question: I initiated my Skraup synthesis, and the reaction proceeded with unexpected vigor, boiling uncontrollably and leading to loss of material through the condenser. What causes this, and how can I prevent it?

  • Answer: The Skraup synthesis is famously exothermic, particularly during the initial phase.[1][2] This is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent exothermic Michael addition of the aniline. Without proper control, the heat generated can accelerate the reaction rate exponentially, leading to a dangerous runaway situation.

    Causality and Preventative Measures:

    • Moderator Incorporation: The single most critical step to tame the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective choice.[3][4] It is believed to function as an oxygen carrier, smoothing out the oxidation of the dihydroquinoline intermediate over a longer period, thus preventing a sudden burst of heat.[3] Boric acid can also be used, reportedly leading to a smooth reaction, though potentially with slightly lower yields.[3]

    • Controlled Reagent Addition: The order and rate of reagent addition are paramount. The recommended order is: aniline, ferrous sulfate, glycerol, and then a slow, portion-wise addition of concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice bath).[5] Adding the sulfuric acid too quickly or before the ferrous sulfate is in place can trigger a premature and violent reaction.[3]

    • Gradual Heating: Do not apply strong heat from the outset. Gently heat the mixture to initiate the reaction. You will observe the onset of boiling. Once the reaction is self-sustaining, immediately remove the external heat source.[1][5] The exotherm should be sufficient to maintain reflux for a considerable period (30-60 minutes). Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[5]

Issue 2: My reaction produces a large amount of black, intractable tar, leading to low yields and difficult purification.

  • Question: My final reaction mixture is a thick, tarry mess, and I'm struggling to isolate my desired quinoline product. What is the source of this tar, and what are the best strategies to minimize its formation?

  • Answer: Tar formation is the most common byproduct issue in the Skraup synthesis.[5] The primary culprit is the polymerization of the highly reactive acrolein intermediate under the harsh, high-temperature, and strongly acidic conditions of the reaction.[5]

    Strategies for Minimizing Tar Formation:

    • Effective Moderation: As with controlling the exotherm, ferrous sulfate plays a key role in reducing tar formation. By ensuring a smoother, more controlled reaction, it prevents localized hotspots that can accelerate polymerization.[6]

    • Temperature Control: Overheating is a direct cause of increased tarring. After the initial exotherm, maintain a gentle reflux and avoid excessively high temperatures. A well-controlled reaction should appear as a steady, dark-brown to black boiling liquid, not a charring solid.

    • Anhydrous Reagents: The use of anhydrous glycerol is recommended. Water can affect the efficiency of the dehydration to acrolein and can contribute to a less controlled reaction.[3]

    • Efficient Stirring: Good agitation is crucial to ensure even heat distribution and to prevent the accumulation of reactants in one area, which can lead to localized overheating and polymerization.

Issue 3: My quinoline yield is consistently low, even when the reaction appears controlled.

  • Question: I've managed to control the exotherm and reduce excessive tarring, but my final yield of purified quinoline is still disappointingly low. What other factors could be at play?

  • Answer: Low yields can stem from several factors beyond reaction control and tar formation, often related to the workup and purification stages.

    Troubleshooting Low Yields:

    • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exotherm has subsided. Typically, an additional 3-5 hours of heating is required for the cyclization and oxidation steps to go to completion.[1][2]

    • Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally proceed smoothly, while strong electron-withdrawing groups can deactivate the aromatic ring, requiring more forcing conditions and often resulting in lower yields.[7]

    • Inefficient Workup and Purification: The purification of the crude product from the tarry residue is a critical step where significant product loss can occur.

      • Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[5] After cooling the reaction, it is crucial to make the mixture strongly alkaline with concentrated sodium hydroxide solution before passing steam through it. This liberates the free quinoline base, allowing it to co-distill with the water.

      • Removal of Unreacted Aniline: Unreacted aniline will often co-distill with the quinoline. A common purification technique is to acidify the distillate with dilute sulfuric acid, cool the solution, and then add a solution of sodium nitrite. This converts the residual aniline into a non-volatile diazonium salt, which can be decomposed by gentle warming. Subsequent basification and a second steam distillation will then yield pure quinoline.[3][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the specific role of the oxidizing agent, and are there safer alternatives to nitrobenzene?

    • A1: The oxidizing agent is required for the final step of the synthesis: the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system.[1][8] Nitrobenzene is a common choice and can also act as a solvent.[9][10] However, it contributes to the vigor of the reaction. Arsenic acid (As₂O₅) is a well-known alternative that is reported to result in a less violent reaction, though its toxicity is a significant concern.[4][9] Other oxidizing agents like iodine have also been reported and may be suitable for certain substrates.[5][11]

  • Q2: Can I use this synthesis for substituted anilines? How do substituents affect the reaction?

    • A2: Yes, the Skraup synthesis is widely used for substituted anilines. The position of the substituent on the aniline ring directs the cyclization. For example, p-substituted anilines will yield 6-substituted quinolines, and o-substituted anilines will give 8-substituted quinolines. m-Substituted anilines can produce a mixture of 5- and 7-substituted quinolines.[7] As mentioned, electron-donating groups generally give better yields than electron-withdrawing groups.[7]

  • Q3: My crude product is a dark, viscous oil. What is the best way to handle the workup?

    • A3: After the reaction is complete, allow the mixture to cool. Carefully and slowly dilute the viscous mixture with water while cooling in an ice bath. Then, in a large flask suitable for steam distillation, make the solution strongly alkaline with a concentrated sodium hydroxide solution, again with cooling. The heat of neutralization can be significant. Once basic, proceed with steam distillation.[2][12] It is advisable to use a splash head to prevent the tarry mixture from being carried over into the condenser.

Optimized Experimental Protocol: Synthesis of Quinoline

This protocol incorporates best practices for minimizing byproduct formation and ensuring a controlled reaction.

Materials:

  • Aniline (2.3 mol)

  • Glycerol (anhydrous, 9.4 mol)[3]

  • Nitrobenzene (1.4 mol)

  • Concentrated Sulfuric Acid (400 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (80 g)[3]

  • Sodium Hydroxide solution (40%)

  • Sodium Nitrite solution

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a 5-L round-bottom flask equipped with a wide-bore reflux condenser and a mechanical stirrer, add the reagents in the following order: ferrous sulfate heptahydrate, glycerol, aniline, and then nitrobenzene.[3]

  • Acid Addition: Begin stirring the mixture and, in a fume hood, slowly and carefully add the concentrated sulfuric acid in portions. The addition is exothermic; use an ice-water bath to maintain the temperature below 120°C. Ensure the ferrous sulfate is well-distributed throughout the mixture before heating.[3]

  • Initiation and Reflux: Gently heat the mixture with a heating mantle.

    • Visual Cue: As the temperature rises, the mixture will darken and begin to boil.

    • Action: Once boiling commences, immediately remove the heating mantle. The exothermic nature of the reaction will sustain reflux for 30-60 minutes.[1][5] If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the condenser.[3]

  • Completion of Reaction: After the initial exotherm subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[2][3]

  • Workup - Steam Distillation: Allow the reaction mixture to cool to below 100°C. Carefully dilute with an equal volume of water. In a larger flask, make the mixture strongly alkaline with a 40% sodium hydroxide solution while cooling in an ice bath. Perform steam distillation until no more oily droplets are observed in the distillate.[5]

  • Purification:

    • Separate the organic layer (crude quinoline and unreacted nitrobenzene) from the distillate.

    • Acidify the aqueous layer with dilute sulfuric acid and re-extract with an organic solvent to recover any dissolved product.

    • Combine the organic layers. To remove unreacted aniline, acidify the combined organic extracts with dilute sulfuric acid. Cool the acidic solution to 0-5°C and add a saturated solution of sodium nitrite dropwise until a positive test on starch-iodide paper is obtained.[3]

    • Gently warm the solution on a steam bath for about an hour to decompose the diazonium salt.

    • Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain pure quinoline.

    • Separate the quinoline, dry over anhydrous magnesium sulfate, and purify further by vacuum distillation if necessary.

Data and Visualization

Table 1: Influence of Moderators on Skraup Synthesis

ModeratorTypical ObservationEffect on YieldEffect on ByproductsReference
NoneOften violent, uncontrollable exothermVariable, often low due to product loss and charringHigh levels of tar formation[4]
Ferrous Sulfate (FeSO₄)Smooth, controlled reactionGenerally good to excellent (84-91% for quinoline)Significantly reduced tar formation[2][3]
Boric AcidSmooth reactionReportedly slightly lower than with FeSO₄Effective at reducing charring[3]

Diagrams:

Skraup Synthesis Mechanism

Skraup_Mechanism cluster_0 Step 1: Dehydration cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: The four main stages of the Skraup quinoline synthesis.

Byproduct Formation Pathway

Byproduct_Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Desired_Pathway Michael Addition (Desired Pathway) Acrolein->Desired_Pathway Polymerization Polymerization Acrolein->Polymerization High Temp. Strong Acid Tar Tar Byproducts Polymerization->Tar

Caption: Primary pathway for tar formation via acrolein polymerization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Issue Identify Issue Start->Issue Violent_Reaction Violent Reaction? Issue->Violent_Reaction Yes Low_Yield Low Yield? Issue->Low_Yield No Solution1 Add Moderator (FeSO₄) Control H₂SO₄ Addition Gradual Heating Violent_Reaction->Solution1 Excessive_Tar Excessive Tar? Low_Yield->Excessive_Tar No Solution2 Check Reaction Time Optimize Workup Consider Substituent Effects Low_Yield->Solution2 Yes Solution3 Use Moderator Control Temperature Ensure Anhydrous Reagents Excessive_Tar->Solution3 Yes End Optimized Synthesis Excessive_Tar->End No Solution1->End Solution2->End Solution3->End

Caption: A decision-making guide for common Skraup synthesis issues.

References

  • Sciencemadness Discussion Board. (2010). Skraup Reaction- Preferred Workup?.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • Wikipedia. (2023). Skraup reaction.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Sciencemadness Discussion Board. (2009). Alternative Oxidisers in Skraup reaction.
  • ResearchGate. (2019). Reaction mechanism of the Skraup quinoline synthesis.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • YouTube. (2021). SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLINE Reaction mechanism #QUINOLINE SYNTHESIS#.
  • Merritt, L. L., & Walker, J. K. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(9), 1595-1596.
  • ResearchGate. (2014). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
  • ResearchGate. (2007). Mechanism of solid-state oxidation of FeSO4·H2O: Model of simultaneous reactions.
  • ResearchGate. (1988). (PDF) Study of the mechanism of the thermochemical decomposition of ferrous sulphate monohydrate.
  • Coon, J. J., et al. (2014). Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization. Analytical Chemistry, 86(18), 9033–9041.
  • PubMed. (1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • ResearchGate. (2020). (PDF) High-temperature study of basic ferric sulfate, FeOHSO 4.
  • American Chemical Society. (2023). Bilayer-Coated Magnetite Nanoparticles as Magnetic Adsorbents for Efficient Paraquat Removal.

Sources

Technical Support Center: Purification of Crude 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-chloroquinaldine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Part 1: Understanding the Impurity Profile of Crude this compound

FAQ 1: What are the most common impurities in crude this compound synthesized via the Doebner-von Miller reaction?

The Doebner-von Miller synthesis, a common route to produce this compound from 3-chloroaniline and crotonaldehyde, is known to generate a significant isomeric impurity: 7-chloroquinaldine .[1] The cyclization step of this reaction can occur at two different positions on the aniline ring, leading to the formation of both the 5- and 7-chloro isomers.[1] The ratio of these isomers can be influenced by reaction conditions such as the acidity of the medium.[1]

Other potential impurities in your crude product may include:

  • Unreacted 3-chloroaniline: The starting material may not have been fully consumed during the reaction.

  • Polymeric byproducts: Crotonaldehyde can undergo self-condensation or polymerization under acidic conditions, leading to tar-like substances.

  • Other isomeric byproducts: Depending on the specific reaction conditions, minor amounts of other chloro-substituted quinaldines could be formed.

It is crucial to characterize your crude material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to understand the specific impurity profile before selecting a purification strategy.[2][3][4]

Part 2: Purification Techniques and Troubleshooting

This section provides detailed protocols and troubleshooting guides for the most common purification techniques for this compound: vacuum distillation, recrystallization, and column chromatography.

Vacuum Distillation

Rationale: Vacuum distillation is a suitable method for separating this compound from non-volatile impurities such as tars and polymeric materials. It is also effective if there is a significant difference in the boiling points of this compound and its impurities. The boiling point of the related isomer, 7-chloroquinaldine, is reported as 87 °C at 0.5 mmHg, suggesting that this compound will also require vacuum distillation to prevent decomposition at atmospheric pressure.[5][6]

Experimental Protocol: Vacuum Distillation of Crude this compound

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head or a Vigreux column for better separation. Ensure all glassware is clean and dry. Use a calibrated thermometer and a manometer to monitor the temperature and pressure accurately.

  • Charging the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure in the system using a vacuum pump. A typical starting pressure would be around 1-5 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle. Stir the mixture continuously.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities that distill first.

    • Main Fraction: Collect the this compound fraction over a narrow temperature range. The exact boiling point will depend on the pressure.

    • High-Boiling Residue: Leave the high-boiling impurities and tars in the distillation flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Troubleshooting Guide: Vacuum Distillation

Problem Potential Cause Solution
Bumping/Unstable Boiling Inefficient stirring or lack of boiling chips.Ensure the magnetic stir bar is spinning effectively. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.
Product Solidifies in Condenser The condenser water is too cold, or the distillation rate is too slow.Increase the temperature of the cooling water slightly or wrap the condenser with a heating tape set to a low temperature. Increase the heating rate to increase the distillation rate.
Poor Separation of Isomers The boiling points of this compound and 7-chloroquinaldine are likely very close.Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. A very slow and carefully controlled distillation may be necessary. However, complete separation by distillation alone may be challenging.
Darkening of the Product Thermal decomposition at high temperatures.Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. Do not overheat the distillation flask.

Visualization of the Distillation Workflow

G cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis crude Crude this compound charge Charge Distillation Flask crude->charge apparatus Assemble Vacuum Distillation Apparatus apparatus->charge vacuum Apply Vacuum charge->vacuum heat Gentle Heating & Stirring vacuum->heat collect_fore Collect Fore-run (Low-boiling impurities) heat->collect_fore residue High-boiling residue (Tars, polymers) collect_main Collect Main Fraction (this compound) collect_fore->collect_main analyze Analyze Purity (GC-MS, NMR) collect_main->analyze

Workflow for Vacuum Distillation.
Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurities have different solubility profiles.[7][8][9][10][11][12] Separating the 5- and 7-chloro isomers by recrystallization can be challenging due to their similar structures, which may lead to the formation of a eutectic mixture or co-crystallization.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. A systematic approach to solvent screening is recommended.

Solvent/Solvent System Rationale Expected Outcome
Ethanol This compound is likely to be soluble in hot ethanol and less soluble in cold ethanol.May provide good crystals, but separation from the 7-chloro isomer might be limited.
Hexane or Heptane As a non-polar solvent, it may provide good crystals if the compound has limited solubility.Good for removing more polar impurities. Isomer separation may be poor.
Ethanol/Water A mixed solvent system can be fine-tuned for optimal solubility.The addition of water (an anti-solvent) to a hot ethanolic solution can induce crystallization. This may improve the separation of isomers if their solubilities differ in this mixture.
Toluene/Hexane Another mixed solvent system that can be effective.Toluene can dissolve the compound when hot, and the addition of hexane can induce precipitation upon cooling.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent (near its boiling point).

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent to the hot mixture. If the oil persists, you may need to choose a lower-boiling solvent or use a mixed solvent system.
No Crystals Form The solution is not saturated, or the compound is too soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Poor Isomer Separation The 5- and 7-chloro isomers have very similar solubilities and may co-crystallize.Try different solvent systems. Consider fractional crystallization, where successive crops of crystals are collected and analyzed. A patent for the separation of the 7-isomer suggests that salt formation with tartaric acid can be effective, indicating that exploiting the basicity of the quinaldine nitrogen might be a viable strategy.[1]

Visualization of the Recrystallization Decision Tree

G start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter_y Hot Gravity Filtration hot_filter_q->hot_filter_y Yes cool Cool solution slowly hot_filter_q->cool No hot_filter_y->cool crystals_q Crystals form? cool->crystals_q crystals_y Cool in ice bath crystals_q->crystals_y Yes crystals_n Induce Crystallization (scratch, seed crystal) crystals_q->crystals_n No collect Collect & wash crystals crystals_y->collect crystals_n->cool analyze Analyze Purity collect->analyze

Decision tree for recrystallization.
Column Chromatography

Rationale: Column chromatography is a highly effective method for separating compounds with different polarities, making it a good option for separating this compound from its 7-chloro isomer and other impurities.[13][14][15] The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is crucial for good separation. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions. The elution can be isocratic (constant mobile phase composition) or gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Poor Separation The mobile phase is too polar or not polar enough. The column was poorly packed.Optimize the mobile phase composition using TLC. A less polar mobile phase will generally increase retention times and may improve separation. Ensure the column is packed uniformly without any cracks or channels.
Compound Stuck on the Column The mobile phase is not polar enough. The compound is interacting strongly with the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is basic, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution.
Tailing of Spots on TLC/Peaks in Fractions The compound is interacting with acidic sites on the silica gel.Add a small amount of triethylamine or another suitable base to the mobile phase.
Cracked Column Bed The silica gel has dried out.Do not let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase.

Visualization of the Chromatography Workflow

G start Crude this compound tlc TLC analysis to determine mobile phase start->tlc pack Pack silica gel column tlc->pack load Load sample onto column pack->load elute Elute with mobile phase load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Purified this compound evaporate->product

Workflow for Column Chromatography.

Part 3: Purity Analysis

After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity and identify any remaining impurities, including the 7-chloro isomer.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified product and detect impurities.[2][16][17][18][19]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The melting point of the related 7-chloroquinaldine is 74-78 °C.[5][6][20][21]

By following the guidance in this technical support center, you will be better equipped to purify crude this compound effectively and troubleshoot any challenges that may arise during your experiments.

References

  • Novel separ
  • This compound(4964-69-6) 1H NMR spectrum. ChemicalBook.
  • 7-Chloroquinaldine. CAS Common Chemistry.
  • SUPPORTING INFORM
  • Doebner–Miller reaction. Wikipedia.
  • Supporting Inform
  • Chemistry: Commercially available starting materials, reagents and anhydrous solvents were used as supplied. Flash column chroma. Semantic Scholar.
  • 7-Chloroquinaldine. Chem-Impex.
  • 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum. ChemicalBook.
  • 5-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase.
  • 7-Chloroquinaldine | 4965-33-7. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 1 H-NMR spectrum of 5,7-Dichloro-8-hydroxyquinaldine 2a-experimental...
  • Application Notes and Protocols: A Step-by-Step Guide to Recrystalliz
  • 7-chloroquinaldine synthesis. US5126456A.
  • What is the complete procedure for Doebner-von miller reaction ?.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Substances yield after recrystallization
  • Recrystalliz
  • RECRYSTALLIZATION.
  • An improvement in the Doebner-Miller synthesis of quinaldines.
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • recrystalliz
  • 6-Chloroquinaldine.
  • 7-Chloro-2-methylquinoline | 4965-33-7. ChemicalBook.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • Successful Flash Chrom
  • This compound CAS#: 4964-69-6. ChemicalBook.
  • Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. CN101638382B.
  • 4964-69-6|5-Chloro-2-methylquinoline|BLD Pharm.
  • 4965-33-7 | 7-Chloroquinaldine. ChemScene.
  • GC AND GC/MS.
  • Boiling Point Calcul
  • Handbook of chiral MPLC column.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • Preparing the Mobile Phases. Shimadzu.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
  • 7-Chloroquinaldine 99 4965-33-7. Sigma-Aldrich.
  • Pressure-Temperature Calcul
  • Solvent Boiling Point Chart. BRANDTECH Scientific.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

Quinoline Synthesis Technical Support Center: Troubleshooting Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a common and frustrating challenge: tar formation. Uncontrolled polymerization and side reactions can drastically reduce yields and complicate purification. This resource provides in-depth, field-proven insights and actionable protocols to help you achieve cleaner reactions and higher yields.

Understanding the Root Cause: Why Does Tar Form?

Tar formation in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions is primarily a consequence of the harsh reaction conditions required to drive the cyclization. The highly acidic environments and elevated temperatures, while necessary for the desired transformation, also create a perfect storm for unwanted side reactions.

The primary culprits are acid-catalyzed polymerization of reactants and intermediates.[1][2] In the Skraup and Doebner-von Miller syntheses, for instance, α,β-unsaturated aldehydes or ketones are key intermediates or starting materials.[3][4] Under strong acidic conditions, these compounds are highly susceptible to self-condensation and polymerization, leading to the formation of high-molecular-weight, intractable materials that constitute the bulk of the tar.[1][5] The notoriously vigorous and exothermic nature of the Skraup reaction can create localized hotspots, further accelerating these unwanted polymerization pathways.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding tar formation during quinoline synthesis.

Q1: My Skraup reaction was extremely vigorous, turned black almost immediately, and resulted in a low yield of a tarry product. What went wrong?

A1: This is a classic sign of a runaway reaction, a significant safety concern in Skraup synthesis.[8] The reaction is notoriously exothermic.[6] To prevent this, it is crucial to moderate the reaction's pace. The use of a moderator like ferrous sulfate (FeSO₄) is highly recommended as it is believed to act as an oxygen carrier, slowing down the oxidation step.[8][9] Additionally, ensure a gradual and controlled addition of sulfuric acid with efficient cooling and stirring to dissipate heat effectively.[6]

Q2: I'm observing significant tar formation in my Doebner-von Miller synthesis. How can I minimize it?

A2: Tar formation in the Doebner-von Miller reaction is most often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] To mitigate this, consider the slow, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline.[1] This keeps the instantaneous concentration of the polymerizable species low. Another effective strategy is to employ a biphasic solvent system, such as toluene and aqueous acid.[2] This sequesters the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase where the reaction with the aniline occurs.[10]

Q3: Is tar formation a significant issue in the Friedländer synthesis?

A3: While generally considered a milder method, tar formation can still occur in the Friedländer synthesis, though it is often less severe than in the Skraup or Doebner-von Miller reactions. The primary side reaction to be aware of is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[5] Using milder reaction conditions, such as employing a gold catalyst or performing the reaction in water, can minimize this side reaction.[5][10] Slow addition of the ketone to the reaction mixture can also be beneficial.[5]

Q4: My crude quinoline product is a dark, viscous oil. What is the most effective way to purify it from the tar?

A4: For classical syntheses like the Skraup, steam distillation is the most common and effective method for separating the volatile quinoline from the non-volatile tarry residue.[8][11] The crude reaction mixture is first made strongly alkaline, and then steam is passed through it. The quinoline co-distills with the water and can then be separated from the aqueous distillate.[8] For less severe tarring, column chromatography or recrystallization of a salt form (e.g., picrate) can be effective purification strategies.[12]

Troubleshooting Workflow for Tar Mitigation

The following workflow provides a systematic approach to diagnosing and resolving issues with tar formation in your quinoline synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Tar Formation start Start: Excessive Tar Formation Observed check_synthesis Identify Synthesis Method Skraup Doebner-von Miller Friedländer start->check_synthesis skraup_node Skraup Synthesis check_synthesis:s->skraup_node Skraup dvm_node Doebner-von Miller Synthesis check_synthesis:s->dvm_node Doebner-von Miller friedlander_node Friedländer Synthesis check_synthesis:s->friedlander_node Friedländer skraup_actions Implement Skraup-Specific Actions Add Moderator (FeSO₄) Slow H₂SO₄ Addition with Cooling Gradual Heating skraup_node->skraup_actions dvm_actions Implement DVM-Specific Actions Slow Carbonyl Addition Use Biphasic System (e.g., Toluene/H₂O) Optimize Acid Catalyst dvm_node->dvm_actions friedlander_actions Implement Friedländer-Specific Actions Use Milder Catalyst Slow Ketone Addition Consider Catalyst-Free in Water friedlander_node->friedlander_actions general_optimization General Optimization Strategies Check Reactant Purity Lower Reaction Temperature Monitor Reaction by TLC skraup_actions->general_optimization dvm_actions->general_optimization friedlander_actions->general_optimization evaluate_results Evaluate Results general_optimization->evaluate_results success Success: Tar Minimized evaluate_results->success Improved failure Failure: Tar Still an Issue evaluate_results->failure Not Improved purification Proceed to Purification Steam Distillation Column Chromatography Recrystallization success->purification failure->purification Attempt Purification

Caption: A logical workflow for diagnosing and mitigating tar formation in quinoline synthesis.

Reaction Pathways and Tar Formation Hotspots

Understanding the reaction mechanism is key to identifying where things can go wrong. The following diagrams illustrate the generalized pathways for the Skraup and Doebner-von Miller syntheses and highlight the stages prone to polymerization.

Skraup Synthesis Pathway

Skraup_Synthesis Skraup Synthesis: Tar Formation Hotspots glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, Heat (Dehydration) michael_adduct Michael Adduct acrolein->michael_adduct + Aniline (Michael Addition) tar Tar Formation acrolein->tar Acid-Catalyzed Polymerization aniline Aniline aniline->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration michael_adduct->tar Side Reactions quinoline Quinoline dihydroquinoline->quinoline Oxidation

Caption: Key steps in the Skraup synthesis with points of potential tar formation highlighted.

Doebner-von Miller Synthesis Pathway

DVM_Synthesis Doebner-von Miller: Tar Formation Hotspots carbonyl α,β-Unsaturated Carbonyl michael_adduct Michael Adduct carbonyl->michael_adduct + Aniline (Conjugate Addition) tar Tar Formation carbonyl->tar Acid-Catalyzed Polymerization aniline Aniline aniline->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Substituted Quinoline dihydroquinoline->quinoline Oxidation

Caption: Generalized pathway for the Doebner-von Miller synthesis, indicating polymerization of the carbonyl starting material as the primary source of tar.

Experimental Protocols for Tar Reduction

The following protocols provide detailed, step-by-step methodologies for minimizing tar formation in the Skraup and Doebner-von Miller syntheses.

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction exotherm and minimize charring.[6][8]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (serves as both oxidant and solvent)[13]

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Begin stirring the mixture to ensure homogeneity.

  • With external cooling (e.g., an ice-water bath), slowly and carefully add concentrated sulfuric acid to the stirred mixture. Maintain the temperature below 100°C during the addition.

  • After the acid addition is complete, add the nitrobenzene.

  • Gently heat the mixture. Once the reaction initiates (often indicated by an increase in temperature and bubbling), remove the heat source immediately.[8] The exothermic nature of the reaction should sustain reflux for a period.

  • If the reaction becomes too vigorous, use the ice-water bath to cool the flask.

  • After the initial exothermic phase subsides, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Proceed with a standard workup, which typically involves cooling, careful dilution with water, basification, and steam distillation to separate the quinoline from the tarry residue.[11]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Tar Suppression

This protocol utilizes a biphasic system and slow addition to minimize polymerization of crotonaldehyde.[2][10]

Materials:

  • Aniline

  • Crotonaldehyde

  • 6 M Hydrochloric Acid

  • Toluene

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Combine aniline and 6 M hydrochloric acid in the flask. Heat the mixture to reflux with vigorous stirring.

  • In the addition funnel, dissolve crotonaldehyde in toluene.

  • Once the aniline hydrochloride solution is refluxing, add the crotonaldehyde-toluene solution dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully make it strongly alkaline with a concentrated sodium hydroxide solution.

  • The 2-methylquinoline product can then be isolated by steam distillation or by separating the organic layer, extracting the aqueous layer with toluene, combining the organic phases, and purifying by distillation.

Summary of Key Parameters for Tar Reduction

ParameterSkraup SynthesisDoebner-von Miller SynthesisFriedländer Synthesis
Primary Cause of Tar Polymerization of acrolein, runaway reaction.[7][8]Polymerization of α,β-unsaturated carbonyl.[1][2]Self-condensation of ketone reactant.[5]
Key Mitigation Strategy Use of a moderator (e.g., FeSO₄).[8][9]Slow addition of carbonyl; biphasic system.[1][10]Milder catalyst; slow ketone addition.[5]
Temperature Control Crucial to control exotherm.[6][8]Avoid excessive heat to prevent polymerization.[1]Lower temperatures are generally favorable.[5]
Catalyst Choice Strong acid (H₂SO₄) is inherent.Optimize acid type (Brønsted vs. Lewis).[4]Milder acids or bases are effective.[14]
Purification Steam distillation is highly effective.[8]Steam distillation or extraction.Column chromatography or recrystallization.

References

  • Yuan, Z., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules.
  • Yuan, Z., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. National Institutes of Health.
  • Lee, C., et al. (2022). Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. MDPI.
  • Purification of Quinoline. (n.d.). LookChem.
  • Skraup reaction. (n.d.). Wikipedia.
  • Method for extracting quinoline and isoquinoline from coal tar wash oil. (2012). Google Patents.
  • Yuan, Z., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI.
  • Skraup reaction. (n.d.). chemeurope.com.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses.
  • Skraup Reaction. (n.d.). NROChemistry.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Yadav, M., & Shah, K. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Marco-Contelles, J. (2004). Recent Advances in the Friedländer Reaction. ResearchGate.
  • Thanna, A., & Sahu, P. K. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health.
  • El-Faham, A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
  • Analysis of quinoline insolubles in coal tar. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Naidoo, R. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Friedländer synthesis. (n.d.). Wikipedia.

Sources

Technical Support Center: Synthesis of 5-Chloroquinaldine with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloroquinaldine. This guide is designed for researchers, scientists, and drug development professionals seeking to explore modern, efficient, and sustainable catalytic methods for this important heterocyclic scaffold. We will delve into alternative catalytic systems that offer advantages over traditional synthetic routes, providing troubleshooting guidance and detailed protocols to ensure the successful execution of your experiments.

Introduction: Beyond Traditional Synthesis

The classical methods for quinoline synthesis, such as the Combes and Doebner-von Miller reactions, have long been the workhorses for constructing the quinoline core. However, they often rely on harsh conditions, stoichiometric amounts of strong acids, and can present challenges in terms of yield and purification.[1] The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is no exception. This guide focuses on the application of alternative catalysts to address these limitations, enhancing efficiency, and promoting greener chemical practices.

The primary routes to this compound involve the reaction of 3-chloroaniline with either a β-diketone (Combes synthesis) to yield a 2,4-disubstituted-5-chloroquinoline, or with an α,β-unsaturated aldehyde or ketone (Doebner-von Miller synthesis) to produce this compound. The choice of catalyst is paramount in controlling the reaction rate, yield, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods (e.g., concentrated H₂SO₄) for this compound synthesis?

A1: Alternative catalysts offer several key advantages:

  • Milder Reaction Conditions: Many modern catalysts operate under less harsh temperatures and pressures, reducing the likelihood of side reactions and decomposition of starting materials or products.

  • Improved Yields and Selectivity: By providing a different reaction pathway, these catalysts can often lead to higher yields and better control over the formation of the desired 5-chloro isomer over other potential regioisomers.[1]

  • Enhanced Sustainability ("Green Chemistry"): The use of recyclable heterogeneous catalysts, metal-free catalysts, and alternative energy sources like microwaves aligns with the principles of green chemistry by reducing waste and energy consumption.[2][3]

  • Simplified Work-up and Purification: Heterogeneous catalysts can often be removed by simple filtration, and milder reaction conditions typically lead to cleaner reaction mixtures, simplifying the purification process.[4][5]

Q2: Can I use microwave irradiation to accelerate the synthesis of this compound?

A2: Absolutely. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for quinoline synthesis.[6][7] The rapid and uniform heating provided by microwaves can efficiently drive the condensation and cyclization steps. This technique is particularly effective when combined with solvent-free conditions or high-boiling, microwave-absorbing solvents.

Q3: How does the chloro-substituent on the aniline ring affect the reaction?

A3: The chloro group is an electron-withdrawing group, which deactivates the aniline ring towards electrophilic aromatic substitution. This can make the cyclization step of the synthesis more challenging compared to using unsubstituted aniline. Consequently, a more active catalyst or slightly more forcing reaction conditions may be necessary to achieve good yields. The presence of the chloro group can also influence the regioselectivity of the cyclization, although with 3-chloroaniline, the formation of 5- and 7-chloroquinolines is possible, with the former often being the major product under kinetic control.

Q4: My reaction is producing a significant amount of tar-like byproducts. What can I do to minimize this?

A4: Tar formation is a common issue in quinoline synthesis, often due to the polymerization of reactants or intermediates under acidic conditions. To mitigate this:

  • Optimize Catalyst Loading: Use the minimum effective amount of catalyst to avoid excessive side reactions.

  • Control Temperature: Avoid excessively high temperatures, which can promote polymerization.

  • Slow Addition of Reagents: In the Doebner-von Miller synthesis, the slow addition of the aldehyde or ketone can help to maintain a low concentration of the reactive species, reducing self-condensation and polymerization.[1]

  • Consider a Heterogeneous Catalyst: Solid acid catalysts can provide localized acidity, which may reduce the bulk polymerization seen with strong mineral acids.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseTroubleshooting StepsScientific Rationale
Inactive Catalyst - Use a fresh batch of catalyst.- For heterogeneous catalysts, ensure proper activation if required.- Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).Catalysts can lose activity over time due to improper storage or poisoning. Heterogeneous catalysts may require thermal or chemical activation to expose active sites. Increasing the catalyst amount can enhance the reaction rate.
Insufficient Reaction Temperature - Gradually increase the reaction temperature in 10-15 °C increments.- If using microwave synthesis, increase the target temperature or power.The cyclization step in the synthesis of halogenated quinolines can have a significant activation energy barrier due to the deactivating effect of the chlorine atom.[8]
Poor Solubility of Reactants - Switch to a more polar solvent (e.g., DMF, DMSO) or a solvent mixture.- For solvent-free reactions, ensure adequate mixing to facilitate reactant interaction.If the starting materials are not sufficiently soluble, the reaction will be slow or may not proceed at all. This is particularly important for solid catalysts where mass transfer limitations can occur.
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure efficient stirring to improve contact between reactants and the catalyst.The reaction may simply be slow under the chosen conditions. Effective mixing is crucial, especially in heterogeneous catalysis, to overcome mass transfer limitations.[9]
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible CauseTroubleshooting StepsScientific Rationale
Formation of Regioisomers (e.g., 7-chloroquinaldine) - Modify the catalyst. Some catalysts may offer better steric or electronic control.- Adjust the reaction temperature. Lower temperatures often favor the kinetically controlled product.The cyclization of 3-chloroaniline can lead to both 5- and 7-chloro isomers. The choice of catalyst and reaction conditions can influence the electronic and steric factors that govern the regioselectivity of the electrophilic aromatic substitution step.[10]
Side Reactions (e.g., Aldol Condensation) - In the Doebner-von Miller synthesis, add the carbonyl compound slowly.- Consider using a milder catalyst that does not promote self-condensation.High concentrations of aldehydes or ketones can lead to self-condensation, especially under strong acid or base catalysis. Maintaining a low concentration of the carbonyl reactant can favor the desired reaction with the aniline.
Over-reaction or Decomposition - Reduce the reaction temperature or time.- Use a less active catalyst or a lower catalyst loading.The desired this compound product may be unstable under the reaction conditions, leading to degradation over time.
Issue 3: Difficulty in Product Purification
Possible CauseTroubleshooting StepsScientific Rationale
Complex Crude Mixture - Optimize reaction conditions to minimize byproduct formation (see above).- For heterogeneous catalysts, ensure complete removal by filtration before work-up.A cleaner reaction will always simplify purification. Residual catalyst can sometimes interfere with the purification process.
Product is an Oil or Gummy Solid - Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).- Consider converting the product to a crystalline salt (e.g., hydrochloride) for purification by recrystallization, followed by liberation of the free base.This compound can sometimes be difficult to crystallize directly from the crude mixture. Chromatographic methods are often effective for separating it from closely related impurities. Salt formation can significantly alter the physical properties, facilitating purification.
Co-elution of Impurities during Chromatography - Try a different solvent system with varying polarity.- Consider using a different stationary phase (e.g., alumina instead of silica gel).The polarity of the eluent and the nature of the stationary phase determine the separation efficiency. Experimenting with these parameters is key to achieving good separation.

Alternative Catalytic Systems: A Comparative Overview

The following table provides a summary of alternative catalytic systems for the synthesis of this compound, with a focus on their performance and reusability.

Catalytic SystemCatalyst ExampleTypical ReactionAdvantagesDisadvantagesYield Range (%)Recyclability
Heterogeneous Nanocatalysts Fe₃O₄@SiO₂-Ag[4]Doebner-von Miller- Mild conditions- Easy separation (magnetic)- High reusability- Catalyst synthesis required- Potential for metal leaching85-95High (up to 6 cycles)[4]
Functionalized Heterogeneous Catalysts g-C₃N₄-SO₃H[11]Friedländer-type- Metal-free- High surface acidity- Good thermal stability- Catalyst preparation involves multiple steps90-98Good (up to 6 cycles)[11]
Ionic Liquids [bmim][HSO₄]Combes/Doebner-von Miller- Acts as both solvent and catalyst- Recyclable- Can enhance reaction rates- Viscosity can be an issue- Cost80-95Moderate to High[12][13]
Microwave-Assisted Synthesis Acidic Resin (e.g., NKC-9)[6][7]Combes- Drastically reduced reaction times- Often higher yields- Solvent-free options- Requires specialized equipment- Scalability can be a challenge90-97Catalyst is recyclable[7]

Experimental Protocols

Protocol 1: Heterogeneous Nanocatalyst-Mediated Synthesis of this compound (Doebner-von Miller Type)

This protocol is adapted from methodologies for nanocatalyst-driven quinoline synthesis.[2]

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • Fe₃O₄@SiO₂-Ag nanocatalyst

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine 3-chloroaniline (1 mmol), crotonaldehyde (1.2 mmol), and the Fe₃O₄@SiO₂-Ag nanocatalyst (e.g., 2 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Stir the mixture at 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Microwave-Assisted Combes Synthesis of 5-Chloro-2,4-dimethylquinoline

This protocol is based on microwave-assisted Combes reactions using solid acid catalysts.[6][7]

Materials:

  • 3-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Acidic resin (e.g., NKC-9)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a microwave reaction vessel, mix 3-chloroaniline (1 mmol), acetylacetone (1.1 mmol), and the acidic resin catalyst (e.g., 0.1 g).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction, cool the vessel to room temperature.

  • Add ethyl acetate to dissolve the product and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate and combine the organic filtrates.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield 5-chloro-2,4-dimethylquinoline.

Visualizing the Workflow and Mechanisms

General Workflow for Heterogeneous Catalysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge Reactants: 3-Chloroaniline, Carbonyl Compound B Add Heterogeneous Catalyst A->B C Add Solvent (or Solvent-free) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Catalyst Removal (Filtration/Magnetic Separation) F->G H Solvent Evaporation G->H I Purification (Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound using a heterogeneous catalyst.

Simplified Combes Reaction Mechanism

G R1 3-Chloroaniline I1 Enamine Intermediate R1->I1 Condensation (-H₂O) R2 β-Diketone R2->I1 Condensation (-H₂O) Cat Catalyst (e.g., Acidic Resin) Cat->I1 Condensation (-H₂O) I2 Cyclized Intermediate I1->I2 Acid-Catalyzed Cyclization P 5-Chloro-Substituted Quinoline I2->P Dehydration (-H₂O)

Caption: A simplified mechanism for the Combes synthesis of a 5-chloro-substituted quinoline.

References

  • Bharate, J. B., Bharate, S. B., & Vishwakarma, R. A. (2014). Metal-free, ionic liquid-mediated synthesis of functionalized quinolines.
  • Nanomaterials Chemistry. (n.d.). Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. Nanomaterials Chemistry.
  • Shaikh, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • Yadav, A., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 23891. [Link]
  • Recyclable Catalysts for the Synthesis of Heterocyclic Compounds Using Carbon Materials. (n.d.). ResearchGate.
  • Shaikh, A. A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • Bharate, J. B., et al. (2014). Metal-free, ionic liquid-mediated synthesis of functionalized quinolines.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Wang, Y., et al. (2017).
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). MDPI.
  • Chen, Y., et al. (2021). Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • (a) Synthesis of quinoline from substituted aniline group with ionic liquid catalyst. (n.d.). ResearchGate.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Yuan, S., Zhang, K., & Xia, J. (2013). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry, 25(9), 5181-5183. [Link]
  • 7-chloroquinaldine synthesis. (n.d.). Google Patents.
  • United States Patent 19 11 Patent Number. (1991). Google Patents.
  • Taherpour, A. A., et al. (2009). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 21(8), 6349-6352. [Link]
  • Synthesis of 7-chloroquinaldine. (n.d.). PrepChem.com.
  • Yuan, S., Zhang, K., & Xia, J. (2013). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
  • Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities. (n.d.). SciSpace.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20543-20571. [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). Scientific Reports, 12(1), 17924. [Link]
  • Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction. (n.d.). Google Patents.
  • Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(5), 911-913. [Link]
  • An improvement in the Doebner-Miller synthesis of quinaldines. (n.d.). ResearchGate.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses, 101, 446-463. [Link]
  • Research and Developments of Heterogeneous Catalytic Technologies. (2024).
  • Facile synthesis of Co-based catalysts with high dispersion via an eco-friendly strategy. (2024). RSC Advances, 14(2), 1056-1062. [Link]
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022).

Sources

effect of temperature on the regioselectivity of the Doebner-Miller reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: The Doebner-Miller Reaction

Topic: Navigating the Effect of Temperature on Regioselectivity and Reaction Outcomes

Welcome to the technical support guide for the Doebner-Miller reaction. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most versatile methods for quinoline synthesis. Here, we address the critical role of temperature in controlling reaction pathways, influencing regioselectivity, and overcoming common experimental challenges like low yields and side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regiochemical outcome in a standard Doebner-Miller reaction, and what is the governing mechanism?

A1: In a typical Doebner-Miller synthesis using an aniline and a standard α,β-unsaturated aldehyde or ketone, the reaction predominantly yields the 2-substituted quinoline .[1][2] The widely accepted explanation for this regioselectivity is a mechanism initiated by a 1,4-conjugate addition (Michael addition) of the aniline to the carbonyl compound.[1][3] This is followed by a series of steps including dehydrative ring closure and oxidation to furnish the final aromatic quinoline product.[1] The reaction can be catalyzed by various Brønsted or Lewis acids.[4][5]

Q2: How does temperature directly impact the Doebner-Miller reaction?

A2: Temperature is a critical but complex parameter in the Doebner-Miller reaction. The synthesis generally requires heating to proceed at a practical rate, with temperatures often cited in the range of 100–150°C.[4][6] However, excessively high temperatures are a primary cause of common experimental failures.[7] The main effects of temperature are:

  • Reaction Rate: Higher temperatures increase the rate of the desired quinoline formation. Reactions that are sluggish at lower temperatures may require more thermal energy to overcome the activation barrier.[8]

  • Side Reactions: The most significant competing reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7][9] This process is highly sensitive to temperature, and excessive heat leads to the formation of intractable tars, which drastically reduces the yield and complicates product isolation.[7]

Q3: Can temperature be used as the primary tool to reverse the regioselectivity from a 2-substituted to a 4-substituted quinoline?

A3: While temperature is a key optimization parameter, it cannot, by itself, typically reverse the inherent regioselectivity of the reaction. The regiochemical outcome is fundamentally dictated by the reaction mechanism, which is controlled by the choice of substrates and catalyst.[1][10] To achieve a reversal and favor the 4-substituted quinoline , a modification of the reactants is necessary. The most effective documented method involves using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner, often with trifluoroacetic acid (TFA) as both the catalyst and solvent.[1][3] This change promotes a 1,2-addition mechanism, leading to the alternative regioisomer.[3]

Q4: What are the most common side-products exacerbated by high temperatures?

A4: The most prevalent and problematic side-reaction accelerated by high temperatures is the polymerization of the α,β-unsaturated aldehyde or ketone.[7] This leads to the formation of high-molecular-weight polymers and tars, which often appear as a thick, dark, and difficult-to-process residue.[7][9] Additionally, harsh conditions can lead to the degradation of the aniline starting material or the quinoline product itself. Another potential issue is incomplete oxidation, resulting in dihydroquinoline or tetrahydroquinoline impurities, although this is more directly related to the oxidant and reaction time than temperature alone.[7]

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Problem 1: My reaction has produced a thick, dark tar with a very low yield of the desired quinoline.

  • Root Cause Analysis: This is the classic symptom of runaway polymerization of the α,β-unsaturated carbonyl compound, a side reaction strongly promoted by high heat and concentrated acid.[7] The activation energy for polymerization is often comparable to or lower than that of the desired reaction, making it a significant kinetic competitor at elevated temperatures.

  • Troubleshooting Steps & Solutions:

    • Optimize Reaction Temperature: The most crucial first step is to find the minimum temperature required for the reaction to proceed. Start with milder conditions (e.g., 65-80°C) and gradually increase the temperature, monitoring the reaction by TLC for both product formation and the appearance of baseline tar.[8] Avoid excessively high temperatures from the outset.[7]

    • Control Reagent Concentration: Polymerization is often a higher-order process. Adding the α,β-unsaturated carbonyl compound slowly and dropwise to the heated aniline-acid mixture can keep its instantaneous concentration low, thus disfavoring self-condensation and polymerization.[3][9]

    • Employ a Biphasic System: Sequestering the sensitive carbonyl compound in a non-polar organic phase (like toluene) while the aniline salt resides in an aqueous acidic phase can dramatically reduce polymerization.[3][7] The reaction occurs at the interface, controlling the concentration of the reactants.

    • Consider Protecting Groups: For α,β-unsaturated aldehydes, using an acetal like acrolein diethyl acetal can prevent polymerization. The acetal is stable but hydrolyzes in situ under the acidic conditions to slowly release the reactive aldehyde.[3]

Problem 2: My reaction is sluggish at lower temperatures, but heating it causes immediate tar formation.

  • Root Cause Analysis: You are likely operating in a very narrow optimal temperature window. The activation energy for your desired reaction is high, but the window between that temperature and the temperature for rapid polymerization is small. This can also be exacerbated by unreactive substrates, such as anilines bearing strong electron-withdrawing groups.[7][8]

  • Troubleshooting Steps & Solutions:

    • Systematic Catalyst Screening: The choice of acid can significantly influence the reaction. While strong Brønsted acids (HCl, H₂SO₄) are common, certain Lewis acids (e.g., SnCl₄, ZnCl₂) or milder acids like p-toluenesulfonic acid may catalyze the reaction more efficiently at a lower temperature, thereby avoiding the polymerization threshold.[5][7]

    • Slow Addition at Elevated Temperature: Heat the aniline and acid mixture to the target temperature first. Then, begin the slow, dropwise addition of the carbonyl compound. This ensures that the carbonyl is consumed in the desired reaction as soon as it is introduced, rather than accumulating and polymerizing.

    • Increase Reaction Time: If a moderate temperature shows slow conversion without significant tarring, simply extending the reaction time may be the best solution to drive it to completion.

Problem 3: I am trying to synthesize a 4-substituted quinoline but keep isolating the 2-substituted isomer.

  • Root Cause Analysis: You are likely using standard Doebner-Miller conditions (e.g., aniline + crotonaldehyde) which are mechanistically predisposed to form the 2-substituted product via 1,4-addition.[1] As discussed in the FAQs, temperature control alone will not reverse this fundamental regiochemical preference.

  • Troubleshooting Steps & Solutions:

    • Change Substrates and Catalyst System: To obtain the 4-substituted regioisomer, you must change the reaction to favor a 1,2-addition pathway. The proven method is to react the aniline with a γ-aryl-β,γ-unsaturated α-ketoester in refluxing trifluoroacetic acid (TFA) .[1][3] This specific combination is essential for reversing the regioselectivity.

    • Verify Starting Materials: Ensure that your α,β-unsaturated carbonyl compound has not isomerized or degraded upon storage, which could lead to unexpected reaction pathways.

Data Presentation: Effect of Catalyst and Solvent on Reversed Regioselectivity

While temperature is a general parameter affecting rate and side reactions, the choice of catalyst and solvent has a more direct and quantifiable impact on regioselectivity, particularly in the modified reaction designed to produce 4-substituted quinolines.

Table 1: Effect of Acid Catalyst on the Reaction of 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate

Entry Catalyst (mol %) Solvent Time (h) Yield of 4-substituted (%) Yield of 2-substituted (%)
1 Hf(OTf)₄ (10) CH₂Cl₂ 48 18 44
2 TFA (solvent) TFA 12 81 -

Data sourced from J. Org. Chem. 2006, 71, 17, 6592–6595.[3]

This data clearly illustrates that for this specific substrate combination, the choice of acid catalyst is paramount in dictating the regiochemical outcome. TFA as the solvent and catalyst strongly favors the desired 4-substituted product.[3]

Experimental Protocols

Protocol 1: General Procedure for 2-Substituted Quinolines (Standard Selectivity)

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aniline (1.0 equiv) and a suitable acid catalyst (e.g., concentrated HCl or H₂SO₄) in a solvent like water or ethanol.

  • Reagent Addition: Heat the mixture to the optimized temperature (e.g., 80-100°C). Slowly add the α,β-unsaturated aldehyde or ketone (1.2-1.5 equiv) dropwise over 1-2 hours using an addition funnel.[3]

  • Reaction Monitoring: Maintain the temperature and stir the reaction for several hours. Monitor the progress by TLC.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a base (e.g., aqueous NaOH or NaHCO₃) until the solution is alkaline.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[3] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure for 4-Substituted Quinolines (Reversed Regioselectivity)

This protocol is adapted from J. Org. Chem. 2006, 71, 17, 6592–6595 and is specifically for the synthesis of 4-arylquinolines.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (2.0 equiv).

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to act as both the solvent and catalyst (e.g., 0.1 M concentration of aniline).

  • Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the TFA with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with an organic solvent, wash the organic layers, dry, and concentrate. Purify the crude material by column chromatography on silica gel.

Mechanistic & Workflow Visualizations

G start Aniline + α,β-Unsaturated Carbonyl path14 1,4-Conjugate Addition (Michael Addition) start->path14 Standard Conditions (e.g., HCl, Heat) path12 1,2-Addition (to Carbonyl Carbon) start->path12 Modified Substrates (γ-ketoester + TFA) product2 2-Substituted Quinoline (Standard Product) path14->product2 Cyclization & Oxidation product4 4-Substituted Quinoline (Reversed Selectivity) path12->product4 Cyclization & Oxidation

Caption: Competing reaction pathways controlling Doebner-Miller regioselectivity.

Troubleshooting start Low Yield or Poor Selectivity q1 Is excessive tar formation observed? start->q1 a1_yes 1. Lower Reaction Temp. 2. Add carbonyl slowly. 3. Use biphasic system. q1->a1_yes Yes q2 Is reaction sluggish or incomplete? q1->q2 No a2_yes 1. Gradually increase temp. 2. Screen catalysts. 3. Increase reaction time. q2->a2_yes Yes q3 Is the desired product the 4-substituted isomer? q2->q3 No a3_yes Switch to γ-ketoester and TFA catalyst system. q3->a3_yes Yes a3_no Optimize conditions for standard 2-substituted product formation. q3->a3_no No

Caption: Troubleshooting workflow for the Doebner-Miller reaction.

References

  • Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry - ACS Public
  • Title: On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis Source: The Journal of Organic Chemistry - ACS Public
  • Title: Advance organic chemistry 1 ; Doebner Miller reaction Source: Slideshare URL:[Link]
  • Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF Source: ResearchG
  • Title: Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines Source: YouTube URL:[Link]
  • Title: Doebner–Miller reaction Source: Wikipedia URL:[Link]
  • Title: What is the complete procedure for Doebner-von miller reaction ?
  • Title: Doebner-Miller Reaction Source: SynArchive URL:[Link]
  • Title: Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • Title: The Formation of Inherently Chiral Calix[7]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes Source: MDPI URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up of 5-Chloroquinaldine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloroquinaldine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Scaling up any chemical process introduces a new set of variables that can significantly impact yield, purity, and safety.[1][2] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address the specific challenges encountered during the scale-up of this compound production.

The synthesis of quinoline derivatives, such as this compound, often relies on classic named reactions like the Gould-Jacobs or Doebner-von Miller synthesis.[3][4] While effective at the bench, these methods present unique hurdles at larger scales, particularly concerning thermal management, reaction kinetics, and product isolation.[5][6]

Section 1: Core Synthesis & Reaction Control

The transition from a round-bottom flask to a multi-hundred-liter reactor is not linear.[2] Physical parameters that are negligible at the lab scale become process-critical variables during scale-up. This section addresses the most common issues related to reaction parameter control.

Q1: We are observing a significant drop in yield and the formation of an unexpected intermediate when scaling up our Gould-Jacobs synthesis of this compound. What is the likely cause?

This is a classic scale-up problem rooted in thermal management and reaction kinetics. The Gould-Jacobs reaction involves an initial condensation followed by a high-temperature intramolecular cyclization to form the quinoline ring.[7][8]

Causality:

  • Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio than lab glassware. This makes it significantly harder to heat the reaction mixture uniformly and quickly to the required cyclization temperature (often >250°C).[6] Pockets of lower temperature can result in an incomplete cyclization, causing the accumulation of the acyclic intermediate (anilidomethylenemalonate).[7]

  • Thermal Degradation: Conversely, localized "hot spots" near the reactor walls can cause degradation of the starting material or the final product, especially during prolonged heating times required to bring the entire batch to temperature.[6]

Troubleshooting & Optimization:

  • Reactor & Heating System:

    • Ensure you are using a jacketed reactor with a high-performance thermal fluid for precise temperature control.

    • For very large vessels, consider internal heating/cooling coils to improve heat distribution.

  • Stirring and Agitation:

    • Optimize the agitation speed and impeller design (e.g., turbine vs. anchor) to ensure homogenous mixing and prevent localized hot or cold spots.[6]

  • Temperature & Time Profile:

    • Do not simply extend the reaction time. Conduct a study to find the optimal balance between temperature and time for the scaled-up process. A slightly higher temperature for a shorter duration may be more effective than prolonged heating at a lower temperature.[7]

Workflow: Troubleshooting Low Yield in Scale-Up

This diagram outlines a logical decision-making process for diagnosing the root cause of decreased yield during scale-up.

Low_Yield_Troubleshooting Start Low Yield Observed in Scale-Up Batch Check_Purity Analyze Crude Mixture (HPLC, LC-MS) Start->Check_Purity High_SM High Levels of Starting Material? Check_Purity->High_SM Yes High_Intermediate High Levels of Acyclic Intermediate? Check_Purity->High_Intermediate No Incomplete_Reaction Incomplete Reaction High_SM->Incomplete_Reaction High_Byproducts High Levels of Unknown Byproducts? High_Intermediate->High_Byproducts No Incomplete_Cyclization Incomplete Cyclization High_Intermediate->Incomplete_Cyclization Yes Side_Reactions Side Reactions / Degradation High_Byproducts->Side_Reactions Yes Sol_Reaction Solution: - Optimize reagent stoichiometry - Verify addition rate - Check catalyst activity Incomplete_Reaction->Sol_Reaction Sol_Cyclization Solution: - Improve heat transfer - Increase agitation - Optimize temp/time profile Incomplete_Cyclization->Sol_Cyclization Sol_Byproducts Solution: - Lower reaction temperature - Reduce reaction time - Investigate impurity structure Side_Reactions->Sol_Byproducts

Caption: Decision tree for diagnosing low yield issues.

Section 2: Impurity Profile and Management

Controlling impurities is paramount in pharmaceutical manufacturing. What appears as a minor impurity at the gram scale can become a major separation challenge at the kilogram scale.[9]

Q2: Our final this compound product is contaminated with the 7-Chloroquinaldine isomer. How can we improve the regioselectivity?

Isomeric impurities are particularly challenging because their similar physical properties make them difficult to remove by standard crystallization.[10] This issue typically arises when using a meta-substituted aniline (e.g., 3-chloroaniline) in a Doebner-von Miller or Skraup-type synthesis, where cyclization can occur at two different ortho positions.

Causality: The formation of 5- vs. 7-chloroquinaldine is directed by the electronics and sterics of the cyclization step. While the 5-chloro isomer is often the major product, reaction conditions can significantly influence the ratio.

Troubleshooting & Optimization:

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the cyclization pathway. Experiment with different acids (e.g., HCl, H₂SO₄, PPA) and their concentrations to find the optimal conditions for regioselectivity.

  • Oxidizing Agent: In the Doebner-von Miller synthesis, the choice of oxidant is critical. A patented process for 7-chloroquinaldine found that using p-chloranil as an oxidant in a non-aqueous medium significantly improved the ratio of the desired isomer.[10] A similar investigation could be applied here to favor the 5-chloro isomer.

  • Process Analytical Technology (PAT): Implement in-process HPLC monitoring to track the formation of both isomers under different conditions. This data-driven approach allows for rapid optimization without having to wait for final batch analysis.[11]

Table 1: Common Impurities in this compound Synthesis
Impurity NamePotential OriginRecommended Analytical MethodMitigation Strategy
3-ChloroanilineUnreacted starting materialHPLC, GC-MSOptimize stoichiometry; ensure complete reaction.
Acyclic IntermediateIncomplete thermal cyclization (Gould-Jacobs)LC-MS, ¹H NMR[12]Improve heat transfer; optimize reaction time/temp.[7]
7-ChloroquinaldineLack of regioselectivity in cyclizationHPLC, GC-MS, ¹H NMRModify acid catalyst/oxidant; optimize temperature.[10]
Polymeric/Tar-like solidsSide reactions from overheating or high reagent concentrationVisual, TGAControl temperature precisely; optimize reagent addition rate.[13]
Section 3: Work-up and Purification

The purification strategy is one of the most significant changes required during scale-up. Laboratory-scale column chromatography is not economically or practically viable for multi-kilogram production.[6]

Q3: Our lab-scale purification relies on column chromatography. What are scalable alternatives for purifying this compound?

Moving to a scalable purification method requires a shift in mindset towards crystallization, extraction, and filtration.

Scalable Purification Strategies:

  • Crystallization: This is the most effective and scalable method for purifying solid compounds.[6]

    • Protocol: Develop a robust crystallization process by screening a variety of solvents and solvent/anti-solvent systems. Key parameters to optimize include the cooling rate, agitation speed, and seeding strategy.

    • Polymorphism: Be aware that different crystallization conditions can lead to different crystal forms (polymorphs), which can impact physical properties like solubility and bioavailability.[2] Characterize the solid form using techniques like XRD and DSC.

  • Acid-Base Extraction: As a basic compound, this compound can be effectively purified by liquid-liquid extraction.

    • Workflow: Dissolve the crude product in an appropriate organic solvent. Wash with an acidic aqueous solution to extract the basic product into the aqueous phase, leaving non-basic impurities behind. Separate the aqueous layer, basify it to precipitate the pure product, and then filter or extract it back into an organic solvent.[14]

  • Salt Formation: Consider forming a crystalline salt (e.g., hydrochloride, tartrate). Salts often have better crystallization properties than the freebase and can provide an excellent purification step.

Experimental Protocol: Scalable Crystallization of this compound

This protocol provides a starting point for developing a robust, scalable crystallization process.

  • Solvent Screening (Small Scale):

    • In parallel vials, test the solubility of crude this compound in a range of solvents (e.g., isopropanol, ethanol, acetone, toluene, heptane) at room temperature and at reflux.

    • Identify a solvent that shows high solubility at elevated temperatures and low solubility at low temperatures.

  • Procedure:

    • Charge the crude this compound to a jacketed reactor equipped with an overhead stirrer.

    • Add the chosen solvent (e.g., isopropanol) and heat the mixture with stirring until all solids dissolve completely.

    • Slowly cool the solution according to a pre-defined cooling ramp (e.g., 10-20°C per hour). Rapid cooling can lead to small crystals and impurity inclusion.[6]

    • If desired, seed the solution with a small amount of pure product once it becomes saturated to promote controlled crystal growth.

    • Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize yield.

    • Filter the product and wash the cake with a small amount of cold, fresh solvent.

    • Dry the purified product under vacuum.

Section 4: Safety Considerations

Safety protocols must be re-evaluated and enhanced during scale-up. Reactions that are easily managed in the lab can become hazardous on a larger scale.[1][15]

Q4: The cyclization step in our synthesis is highly exothermic and runs at high temperatures. What are the critical safety precautions for the pilot plant?

Causality:

  • Exothermic Reactions: A large reaction mass can generate a significant amount of heat. If this heat is not removed faster than it is generated, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.[1]

  • Hazardous Reagents: Quinaldine synthesis often involves strong acids, oxidizing agents, and aniline derivatives, which have their own handling hazards.[16][17]

Critical Safety Measures:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat evolution. This data is essential for designing a safe process and ensuring your reactor's cooling system can handle the heat load.

  • Controlled Reagent Addition: Never mix all reagents at once ("batch mode") if the reaction is exothermic.[1] Use a dosing pump for the controlled addition of the limiting reagent ("semi-batch mode"). This allows the cooling system to keep up with the heat being generated.[6]

  • Emergency Preparedness:

    • Ensure the reactor is equipped with pressure relief systems (bursting discs, relief valves).

    • Have a documented and tested emergency quenching procedure in place.

    • Ensure all personnel are trained on the specific hazards and are provided with appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, goggles, and face shields.[15]

Diagram: Scale-Up Safety Workflow

Safety_Workflow Start Proposed Scale-Up of this compound Synthesis Lit_Review Literature & SDS Review (Identify Hazards) Start->Lit_Review Calorimetry Reaction Calorimetry (RC1) (Quantify Exotherm) Lit_Review->Calorimetry Risk_Assessment Process Hazard Analysis (PHA) Calorimetry->Risk_Assessment Develop_Controls Develop Engineering & Administrative Controls Risk_Assessment->Develop_Controls Controls Controls: - Jacketed Reactor Sizing - Controlled Dosing - Pressure Relief System - Quench Procedure Develop_Controls->Controls Training Operator Training & Dry Runs Develop_Controls->Training Pilot_Batch Execute Pilot Batch with Strict Oversight Training->Pilot_Batch

Caption: Workflow for ensuring process safety during scale-up.

References
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Addressing challenges in scaling up FL118 synthesis. Benchchem.
  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Publishing.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Gould–Jacobs reaction. Wikipedia.
  • Challenges of scaling up production
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
  • The Skraup Synthesis of Quinolines.
  • SAFETY DATA SHEET - 4-Chloroquinaldine. Fisher Scientific.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn.
  • Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • 7-chloroquinaldine synthesis.
  • Technical Support Center: Characterization of Impurities in 5'-Amino-5'-deoxyuridine Synthesis. Benchchem.
  • Chemical Safety in Manufacturing Plants: Protecting Workers & Preventing Accidents. SafeRack.
  • 5 Dangerous Chemicals Used In Industrial Manufacturing. The Chemistry Blog.
  • Application Notes and Protocols for Scaling Up Himbadine Synthesis. Benchchem.
  • Comprehending 9 Common Quality Issues in Chemical Industry. Falcony.

Sources

Quinaldine Synthesis Technical Support Center: Strategies to Avoid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinaldine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common and often yield-destroying issue of polymerization during the synthesis of quinaldine (2-methylquinoline). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Polymerization Problem in Quinaldine Synthesis

Quinaldine is most commonly synthesized via the Doebner-von Miller reaction or a related Skraup synthesis. Both methods typically involve the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. For quinaldine, this carbonyl compound is crotonaldehyde, which can be added directly or generated in situ from acetaldehyde.[1]

The primary challenge in these syntheses is the competing acid-catalyzed polymerization of crotonaldehyde.[2][3] Under the strong acidic and often hot conditions required for cyclization, crotonaldehyde readily self-condenses, forming high-molecular-weight tars and polymers. This process not only consumes the starting material, drastically reducing the yield, but also makes product isolation and purification exceptionally difficult.[4][5]

This guide provides a structured approach to understanding, preventing, and troubleshooting this critical side reaction.

Part 1: Troubleshooting Guide - From Tar to Pure Product

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: My reaction mixture turned into a thick, dark, intractable tar almost immediately after adding the reagents.

  • Question: What causes this rapid, uncontrolled polymerization, and how can I prevent it?

  • Answer: This is a classic sign of a runaway reaction, where the highly exothermic nature of both the initial condensation and the polymerization of crotonaldehyde are not adequately controlled.[4] The heat generated accelerates the polymerization, creating a vicious cycle.

    Core Causality: The root cause is an excessively high concentration of the reactive α,β-unsaturated carbonyl compound in the presence of a strong acid catalyst and rapidly increasing temperature.

    Preventative Strategies:

    • Slow and Controlled Addition of Carbonyl: The most critical control parameter is the rate of addition of your crotonaldehyde (or its precursor, acetaldehyde). Instead of adding it all at once, use a dropping funnel to add the carbonyl dropwise to the heated, acidic solution of the aniline over an extended period (e.g., 1-2 hours).[2][6] This maintains a low, steady-state concentration of the carbonyl, favoring the desired reaction with aniline over self-polymerization.

    • Initial Temperature Control: The initial aldol condensation of acetaldehyde (if used) is exothermic. It is crucial to cool the reaction vessel in an ice bath during the slow addition of acetaldehyde to the aniline hydrochloride solution to minimize premature crotonaldehyde polymerization.[2]

    • Use of Moderators (Skraup Synthesis): The Skraup reaction is notoriously violent.[7] Adding a moderator like ferrous sulfate (FeSO₄) is essential. FeSO₄ is believed to act as an oxygen carrier, smoothing the exothermic oxidation step and preventing thermal spikes that would otherwise lead to charring and polymerization.[4][8]

Issue 2: My yield is consistently low, and I still get a significant amount of polymeric byproduct, even with slow addition.

  • Question: I'm controlling the addition rate, but polymerization is still consuming my starting material. What other factors can I optimize?

  • Answer: If slow addition isn't sufficient, the reaction environment itself may be promoting polymerization. Modifying the solvent system or the catalyst can create a less favorable environment for the unwanted side reaction.

    Core Causality: A homogeneous reaction medium with a strong Brønsted acid provides an ideal environment for the acid-catalyzed polymerization of the polar carbonyl compound.

    Optimization Strategies:

    • Employ a Biphasic Solvent System: This is a highly effective strategy for the Doebner-von Miller reaction. By using a two-phase system (e.g., aqueous HCl for the aniline salt and an immiscible organic solvent like toluene for the crotonaldehyde), you sequester the bulk of the carbonyl compound in the organic phase.[6][9] This dramatically lowers its concentration in the acidic aqueous phase where polymerization occurs, while still allowing it to react at the phase interface.

    • Optimize Acid Catalyst: While strong acids are required, their identity can impact the outcome. Excessively harsh conditions can accelerate tar formation.[6] Consider screening different catalysts. Sometimes, a Lewis acid (e.g., ZnCl₂, SnCl₄) may offer a better balance between promoting the cyclization and minimizing polymerization compared to strong Brønsted acids (e.g., H₂SO₄, HCl).[5][10]

    • Use an Acetal Protecting Group: To avoid having free crotonaldehyde present at the start, you can use its acetal, such as acrolein diethyl acetal. The acetal is stable but will hydrolyze in situ under the acidic conditions to slowly release the reactive aldehyde, effectively acting as a built-in slow-release system.[9]

Issue 3: I've managed to get a decent yield, but my crude product is a dark, tarry oil that is very difficult to purify.

  • Question: What is the best way to isolate the quinaldine from the polymeric sludge?

  • Answer: The crude product from these reactions is often a "black, tarry goo."[4] Standard purification methods like direct distillation or column chromatography are often ineffective due to the nature of the impurities.

    Purification Protocol:

    • Neutralization and Steam Distillation: This is the most robust method for separating the volatile quinaldine from the non-volatile polymers.

      • After the reaction is complete, cool the mixture and carefully dilute it with a large volume of cold water.

      • Slowly neutralize the strong acid by adding a concentrated base solution (e.g., NaOH) until the mixture is strongly alkaline. This must be done with external cooling.

      • Set up for steam distillation. Quinaldine is steam-volatile and will co-distill with the water, leaving the tars and polymers behind.[5][11]

    • Extraction: Collect the distillate, which will consist of two layers (water and crude quinaldine). Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether) to recover any dissolved product.[11]

    • Final Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent. The resulting crude quinaldine can be further purified by vacuum distillation.[5]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of the acid-catalyzed polymerization of crotonaldehyde?

    • A1: Under acidic conditions, the carbonyl oxygen of crotonaldehyde is protonated, making the β-carbon highly electrophilic. This activated molecule can then be attacked by the double bond of another crotonaldehyde molecule in a Michael-type addition. This process repeats, forming long polymer chains, which are often complex and lead to the formation of intractable tars.

  • Q2: Can I use a polymerization inhibitor like hydroquinone in my reaction?

    • A2: While polymerization inhibitors are used to stabilize monomers during storage, their use within the Doebner-von Miller or Skraup synthesis is not standard practice and can be problematic.[12][] These reactions often rely on radical processes for the final oxidation/aromatization step, and a radical scavenger like hydroquinone could interfere with this. The primary strategies for this synthesis focus on controlling reaction conditions (temperature, concentration) rather than adding inhibitors.

  • Q3: How does temperature management affect polymerization versus the desired reaction?

    • A3: Both the desired quinoline formation and the undesired polymerization have activation energy barriers. However, the polymerization of α,β-unsaturated aldehydes is often highly exothermic and can self-accelerate dramatically with rising temperature.[14] By maintaining the lowest possible temperature that still permits a reasonable rate for the main reaction, you kinetically disfavor the runaway polymerization side reaction.[5]

  • Q4: Is there a "best" acid catalyst to use to avoid polymerization?

    • A4: There is no single "best" acid, as the optimal choice depends on the specific substrates. However, the goal is to find a catalyst that is strong enough to promote the cyclization and dehydration steps without being so aggressive that it accelerates polymerization excessively. It is often a process of optimization. Starting with HCl or a milder Lewis acid like ZnCl₂ is common.[2][5] For some substrates, trifluoroacetic acid (TFA) has been used effectively.[15]

Part 3: Visualizations and Protocols

Diagrams of Key Processes

Here are Graphviz diagrams illustrating the core concepts discussed.

Polymerization_Mechanism cluster_activation Step 1: Acid Activation cluster_polymerization Step 2: Polymerization Cascade Crotonaldehyde Crotonaldehyde Activated Protonated Crotonaldehyde (Highly Electrophilic) Crotonaldehyde->Activated + H+ H_plus H+ Dimer Dimer Activated->Dimer Another_Crotonaldehyde Another Crotonaldehyde (Nucleophile) Another_Crotonaldehyde->Dimer Attacks Activated Species Polymer Polymer / Tar Dimer->Polymer + n Crotonaldehyde

Caption: Acid-catalyzed polymerization of crotonaldehyde.

Prevention_Workflow cluster_key Key Control Points start Start Quinaldine Synthesis setup Prepare Aniline in Acid (e.g., aq. HCl) start->setup temp_control Cool Reaction Vessel (Ice Bath if needed) setup->temp_control add_reagent Slow, Dropwise Addition of Crotonaldehyde temp_control->add_reagent monitor Maintain Controlled Temp & Monitor Exotherm add_reagent->monitor reflux Reflux to Complete Reaction monitor->reflux workup Workup: Neutralization & Steam Distillation reflux->workup product Pure Quinaldine workup->product

Caption: Experimental workflow for minimizing polymerization.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of Quinaldine with Controlled Addition

This protocol emphasizes the slow addition of crotonaldehyde to control the reaction exotherm and minimize polymerization.

  • Reactor Setup: In a fume hood, equip a 1-liter three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging Reactants: To the flask, add aniline (e.g., 93 g, 1.0 mol) and concentrated hydrochloric acid (e.g., 200 mL). Stir the mixture to form aniline hydrochloride.

  • Temperature Control & Addition: Gently heat the stirred mixture to reflux. In the dropping funnel, place crotonaldehyde (e.g., 77 g, 1.1 mol).

  • Slow Addition: Add the crotonaldehyde dropwise from the funnel to the refluxing aniline hydrochloride solution over a period of 1 to 2 hours. Maintain vigorous stirring and control the addition rate to sustain a gentle reflux without excessive boiling.[6]

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction progress by TLC if desired.

  • Work-up and Purification:

    • Allow the dark mixture to cool to room temperature.

    • Carefully pour the mixture into a large beaker containing 1 liter of cold water.

    • With external cooling (ice bath), slowly and carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10).

    • Transfer the mixture to a steam distillation apparatus and distill until the distillate is no longer cloudy and no more organic material is collected.

    • Separate the quinaldine layer from the distillate and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude quinaldine by vacuum distillation.

Protocol 2: Biphasic Doebner-von Miller Synthesis

This protocol utilizes a two-phase system to sequester the crotonaldehyde and reduce polymerization.[6][9]

  • Reactor Setup: Set up the apparatus as described in Protocol 1.

  • Charging Reactants: In the flask, combine aniline (1.0 eq), concentrated HCl, and water. Add toluene to form the second phase (e.g., a 1:1 volume ratio with the aqueous phase).

  • Heating: Heat the biphasic mixture to a steady reflux with vigorous stirring to ensure good mixing between the phases.

  • Slow Addition: Slowly add crotonaldehyde (1.1 eq), either neat or dissolved in a small amount of toluene, to the refluxing mixture over 1-2 hours.

  • Reaction Completion & Work-up: Continue to reflux for 4-6 hours. After cooling, separate the organic layer. Make the aqueous layer strongly basic with NaOH and extract with toluene or dichloromethane. Combine all organic phases, wash with brine, dry over an anhydrous salt, and remove the solvent. Purify by vacuum distillation as described above.

Summary of Key Control Parameters

ParameterStrategy to Avoid PolymerizationRationale
Temperature Cool during initial addition; avoid excessive heating; maintain lowest effective reflux temperature.Minimizes the rate of the highly exothermic polymerization side reaction.[5][14]
Reagent Addition Slow, dropwise addition of the α,β-unsaturated carbonyl (crotonaldehyde).Keeps the instantaneous concentration of the polymerizable monomer low.[2]
Solvent System Use a biphasic system (e.g., water/toluene).Sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rapid.[9]
Catalyst Optimize acid type and concentration (Brønsted vs. Lewis).Balances the required acidity for cyclization against the tendency to catalyze polymerization.[5]
Moderators Use ferrous sulfate (FeSO₄) in Skraup synthesis.Controls the violent exotherm of the oxidation step, preventing temperature spikes that induce polymerization and charring.[7][8]
Purification Employ steam distillation for product isolation.Effectively separates the volatile quinaldine product from non-volatile polymeric tars.[4][5]

By understanding the underlying causes of polymerization and implementing these robust control strategies, researchers can significantly improve the yield, reproducibility, and safety of quinaldine synthesis.

References

  • Organic Syntheses Procedure. (n.d.). Quinoline.
  • Wikipedia. (2023). Skraup reaction.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • chemeurope.com. (n.d.). Skraup reaction.
  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • ResearchGate. (2010). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis.
  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Modelling, Simulation & Computing Laboratory (mscLab). (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • MDPI. (2022). The Formation of Inherently Chiral Calix[4]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.

Sources

Navigating the Synthesis of 5-Chloroquinaldine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinaldine (5-chloro-2-methylquinoline). This document addresses common challenges related to reaction yield and product purity, with a special focus on the critical role of solvent selection. Drawing from established synthetic protocols and troubleshooting best practices, this guide is structured in a question-and-answer format to provide direct and actionable solutions to issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the quinoline core of this compound are the Doebner-von Miller reaction and the Skraup synthesis . The Doebner-von Miller reaction involves the condensation of an aniline (in this case, 4-chloroaniline) with an α,β-unsaturated carbonyl compound.[1][2] The Skraup synthesis is a classic method that utilizes the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

Q2: My reaction is resulting in a low yield of this compound. What are the likely causes?

A2: Low yields in quinoline synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: Both the Doebner-von Miller and Skraup syntheses are sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessive heat can promote the formation of byproducts and tar.[4]

  • Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical. An incorrect acid or concentration can lead to side reactions or incomplete cyclization.[4]

  • Polymerization of Reactants: In the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compound can polymerize under strong acidic conditions, leading to the formation of tar and reducing the yield of the desired product.[4][5]

Q3: I am observing significant tar formation in my reaction mixture. How can I mitigate this?

A3: Tar formation is a common challenge, particularly in the Doebner-von Miller and Skraup syntheses.[4] Key strategies to reduce tar formation include:

  • Use of a Biphasic Solvent System: In the Doebner-von Miller reaction, employing a two-phase system (e.g., an aqueous acid phase and an organic phase like toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, minimizing its acid-catalyzed polymerization.[5]

  • Controlled Reagent Addition: Slow, controlled addition of the more reactive reagents, such as the α,β-unsaturated carbonyl compound or sulfuric acid in the Skraup synthesis, can help to manage the reaction exotherm and reduce polymerization.[6]

  • Moderators in Skraup Synthesis: The addition of a moderator like ferrous sulfate can help to control the often vigorous and exothermic nature of the Skraup reaction.[3][6]

II. Troubleshooting Guide: Solvent Effects on Yield and Purity

The choice of solvent is a critical parameter in the synthesis of this compound, directly influencing both the reaction yield and the purity of the final product. The solvent's properties, such as polarity, boiling point, and its ability to dissolve reactants and intermediates, play a pivotal role in the reaction outcome.

Q4: How does solvent polarity impact the yield of this compound?

Q5: I am struggling with the formation of isomeric impurities, particularly the 7-chloro isomer. Can the solvent choice influence this?

A5: The formation of regioisomers, such as 7-chloroquinaldine when starting from 3-chloroaniline in a Doebner-von Miller type synthesis, is a known challenge. While the primary determinant of regioselectivity is the electronic and steric nature of the substituents on the aniline ring, the reaction conditions, including the solvent, can play a role. The solvent can influence the conformational preferences of intermediates and the relative energies of the transition states leading to the different isomers. Non-aqueous conditions using C2-C4 alcohols have been reported in the synthesis of 7-chloroquinaldine with the aim of improving the ratio of the desired isomer over the 5-chloro isomer.

Q6: What are the recommended starting points for solvent selection in the synthesis of this compound?

A6: Based on literature for related quinoline syntheses, the following solvents can be considered:

  • Alcohols (Ethanol, 2-Butanol): These are commonly used solvents in quinoline synthesis. They offer good solubility for many of the reactants and are relatively easy to remove. Ethanol, in particular, is often used for recrystallization.[6]

  • Biphasic Systems (e.g., Water/Toluene): As mentioned, this can be highly effective in the Doebner-von Miller synthesis to suppress tar formation.[5]

  • High-Boiling Aprotic Solvents (e.g., Nitrobenzene): In the classic Skraup synthesis, nitrobenzene can act as both a solvent and an oxidizing agent.[3] However, due to its toxicity and high boiling point, its use is often avoided in modern synthetic chemistry.

Below is a qualitative summary of the potential impact of different solvent types on the synthesis of this compound.

Solvent TypePotential Impact on YieldPotential Impact on PurityKey Considerations
Protic (e.g., Ethanol, Methanol) Moderate to good yields.Can be effective, but may require careful optimization of reaction conditions.Good solubility for many reactants. Ethanol is a good choice for subsequent recrystallization.[6]
Aprotic Polar (e.g., DMF, DMSO) Can lead to high yields due to good solvating power.May lead to cleaner reactions in some cases.Higher boiling points can make removal more difficult. Potential for side reactions with the solvent itself.
Aprotic Nonpolar (e.g., Toluene) Often used as the organic phase in biphasic systems.Can improve purity by reducing polymerization of reactants.[5]Limited solubility of some starting materials may require a co-solvent.
Biphasic (e.g., Water/Toluene) Can significantly improve yields by minimizing tar formation.[5]Leads to a cleaner crude product by reducing polymeric byproducts.Requires vigorous stirring to ensure adequate mixing of the two phases.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Doebner-von Miller Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 4-Chloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in ethanol.

  • Slowly add concentrated hydrochloric acid to the stirred solution.

  • Gently heat the mixture to reflux.

  • Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used and effective solvent for the recrystallization of quinoline derivatives.[6] A mixture of solvents, such as ethanol/water, can also be effective.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Purity Assessment

Q7: How can I assess the purity of my synthesized this compound?

A7: A combination of analytical techniques should be employed to accurately determine the purity of the final product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and monitor the progress of the purification.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly specific and quantitative method for determining the purity and identifying any impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities.

V. Common Byproducts and Their Removal

Q8: What are the common byproducts in the synthesis of this compound and how can I remove them?

A8: Common byproducts can include:

  • Isomeric Chloroquinaldines: As discussed, the formation of isomers like 7-chloroquinaldine is possible. Careful purification by recrystallization or column chromatography is typically required for their separation.

  • Partially Hydrogenated Quinolines: The final step of the Doebner-von Miller reaction involves an oxidation. Incomplete oxidation can lead to the presence of dihydro-5-chloroquinaldine as an impurity.[5]

  • Polymeric Materials/Tar: These high-molecular-weight byproducts are largely non-polar and can often be removed by filtration after the initial workup or during recrystallization.[4]

The most effective method for removing these impurities is typically a combination of an aqueous workup to remove acidic and basic starting materials, followed by recrystallization or column chromatography to separate the desired product from neutral byproducts and isomers.

VI. Visualizing the Workflow

Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Acid Concentration start->cause2 cause3 Polymerization of Reactants start->cause3 solution1 Optimize Reaction Temperature (e.g., incremental adjustments) cause1->solution1 solution2 Screen Different Acid Catalysts and Concentrations cause2->solution2 solution3 Employ Biphasic Solvent System (e.g., Water/Toluene) cause3->solution3 solution4 Slow, Controlled Reagent Addition cause3->solution4

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

General Workflow for Synthesis and Purification

Synthesis_Workflow step1 Reaction Setup 4-Chloroaniline + Solvent + Acid step2 Reaction Add Crotonaldehyde Reflux & Monitor by TLC step1->step2 step3 Workup Neutralization Extraction step2->step3 step4 Purification Recrystallization or Column Chromatography step3->step4 step5 Analysis TLC, MP, HPLC, GC-MS, NMR step4->step5

Caption: A generalized workflow for the synthesis and purification of this compound.

VII. References

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (2006). Retrieved January 7, 2026, from [Link]

  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 7, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020). Retrieved January 7, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • chloroquine and its Impurities - Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 7, 2026, from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025). Retrieved January 7, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 7, 2026, from [Link]

  • Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed. (1996). Retrieved January 7, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis method of 7-chloroquinaldine - Patsnap Eureka. (n.d.). Retrieved January 7, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved January 7, 2026, from [Link]

  • CN111499571A - Preparation method of hydroxychloroquine impurity - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate. (2025). Retrieved January 7, 2026, from [Link]

  • Solvent Selection Guides: Summary and Further Reading. (2025). Retrieved January 7, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Skraup Synthesis of Quinolines - Semantic Scholar. (2011). Retrieved January 7, 2026, from [Link]

  • Skraup synthesis - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved January 7, 2026, from [Link]

  • Solvent Selection Guide - Department of Chemistry - University of York. (n.d.). Retrieved January 7, 2026, from [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). Retrieved January 7, 2026, from [Link]

  • Principles and Practice of Analytical Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

workup procedure for isolating 5-Chloroquinaldine from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloroquinaldine Isolation

A Senior Application Scientist's Guide to Effective Workup and Purification

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides an in-depth, field-tested workup procedure for isolating this compound from typical reaction mixtures, such as those resulting from Doebner-von Miller or Skraup-type syntheses. As a Senior Application Scientist, my goal is to not only provide a protocol but to explain the underlying chemical principles, empowering you to troubleshoot and adapt the procedure for optimal results.

The primary challenge in this process is not merely isolating the product but separating it from its common isomer, 7-chloroquinaldine, which often forms concurrently when starting from 3-chloroaniline.[1][2] This guide is structured to address this and other common issues head-on, ensuring high purity and yield.

Phase 1: Foundational Workup Protocol

This section details the standard procedure for extracting the crude this compound from an acidic reaction mixture. The protocol is designed to be a self-validating system, with checkpoints to assess the efficiency of each step.

Experimental Protocol: Step-by-Step Extraction
  • Reaction Quenching & Neutralization:

    • Cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermic neutralization process.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10-20% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding the base until the pH is approximately 8-9.[3][4]

    • Scientist's Notebook: The acidic reaction medium protonates the nitrogen atom of the quinaldine ring, forming a water-soluble salt. Basification is critical to deprotonate this salt, rendering the this compound free base, which is soluble in organic solvents and thus extractable.

  • Liquid-Liquid Extraction:

    • Transfer the neutralized, biphasic mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (see Table 1). Dichloromethane (DCM) or Chloroform are common choices.[1][3] Use a volume roughly equal to the aqueous layer for the first extraction.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

    • Drain the lower organic layer. Repeat the extraction process two more times with fresh organic solvent (e.g., 2 x 0.5 volumes) to maximize recovery.

    • Scientist's Notebook: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. This is a direct application of the partition coefficient principle.

  • Washing the Combined Organic Layers:

    • Combine all organic extracts in the separatory funnel.

    • Wash the organic layer with deionized water (1 x 0.5 volume) to remove water-soluble inorganic salts.

    • Perform a final wash with a saturated aqueous sodium chloride solution (brine) (1 x 0.5 volume).[3]

    • Scientist's Notebook: The brine wash helps to break up any minor emulsions and further removes dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing, indicating the solution is dry.[3]

    • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of this compound and other impurities.

    • Scientist's Notebook: It is crucial to remove all water before solvent evaporation. Residual water can interfere with certain purification techniques like distillation and can co-distill with the product.

Data Presentation: Solvent Selection
SolventBoiling Point (°C)Density (g/mL)Key Considerations
Dichloromethane (DCM) 39.61.33Excellent solvent for many organics; forms the lower layer. Volatile and easy to remove.
Chloroform 61.21.49Similar to DCM, slightly less volatile; forms the lower layer.[1]
Ethyl Acetate 77.10.902Good solvent, less dense than water (upper layer). Can be prone to hydrolysis under strong acid/base.
Toluene 110.60.867Higher boiling point, useful if emulsions with chlorinated solvents are an issue. Forms the upper layer.[1]

Phase 2: Purification Strategy Workflow

The crude product obtained is rarely pure. The following workflow illustrates the decision-making process for achieving high purity, primarily focusing on the critical separation of the 5- and 7-chloro isomers.

Visualization: Purification Workflow

Workup_Purification_Flowchart cluster_workup Phase 1: Foundational Workup cluster_purification Phase 2: Purification ReactionMixture Crude Reaction Mixture (Acidic, Aqueous) Neutralize 1. Neutralize to pH 8-9 (e.g., NaOH, NaHCO3) ReactionMixture->Neutralize Extract 2. Extract with Organic Solvent (e.g., DCM) Neutralize->Extract Wash 3. Wash with H2O & Brine Extract->Wash Dry 4. Dry (e.g., MgSO4) & Filter Wash->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product (5-Cl, 7-Cl isomers, tars) Concentrate->CrudeProduct PurityCheck Check Purity/Isomer Ratio (HPLC, TLC, NMR) CrudeProduct->PurityCheck Distillation Option A: Vacuum Distillation PurityCheck->Distillation Sufficiently different boiling points Chromatography Option B: Column Chromatography PurityCheck->Chromatography High resolution needed Recrystallization Option C: Fractional Crystallization PurityCheck->Recrystallization Different salt solubilities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: Workflow for isolating and purifying this compound.

Phase 3: Troubleshooting and FAQs

This section addresses common problems encountered during the isolation of this compound in a direct question-and-answer format.

Q1: I'm getting a persistent emulsion during the extraction phase. How can I resolve this?

A1: Emulsion formation is common, especially if the reaction mixture contains tarry byproducts. Here are several strategies:

  • Add Brine: Introduce a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Solvent Change: In subsequent attempts, consider using a less dense solvent like toluene or ethyl acetate, as changing the solvent system can alter the emulsion-forming properties.

Q2: My final product yield is very low. What are the likely causes?

A2: Low yield can stem from several stages of the process:

  • Incomplete Reaction: First, ensure the initial synthesis reaction went to completion using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inadequate Neutralization: If the mixture is not sufficiently basic (pH < 8), the quinaldine will remain partially protonated and water-soluble, leading to poor extraction into the organic phase. Always verify the pH before extraction.

  • Insufficient Extraction: Ensure you are performing at least three separate extractions, as a significant amount of product can remain in the aqueous layer after the first extraction.

  • Loss During Purification: Aggressive purification techniques can lead to product loss. For vacuum distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition or loss of product to the vacuum trap. For chromatography, ensure proper column packing and solvent selection to avoid broad peaks and difficult separations.

Q3: My NMR/HPLC analysis shows my product is contaminated with the 7-chloroquinaldine isomer. How can I separate them?

A3: This is the most common purity issue. The physical properties of the 5- and 7-chloro isomers are very similar, making separation challenging.

  • Fractional Crystallization: This is a highly effective classical method. One patented approach involves dissolving the isomer mixture in a solvent like acetone and adding it to an aqueous solution of L-(+)-tartaric acid.[1] The tartrate salt of one isomer (typically the 7-chloroquinaldine) is often less soluble and will precipitate first, enriching the mother liquor with the other isomer (this compound). The free base can then be recovered from the enriched solution.

  • Preparative Chromatography: Flash column chromatography on silica gel can be effective.[5] A non-polar eluent system, such as hexanes/ethyl acetate, is a good starting point. Use an analytical TLC to determine the optimal solvent ratio that gives the best separation (Rf difference) between the two spots. HPLC analysis can confirm the purity of the collected fractions.[6]

  • Vacuum Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed.[2] This is more suitable for larger quantities but requires specialized equipment.

Q4: The crude product is a dark, tarry oil. How can I clean it up before high-purity separation?

A4: Tar formation is a known issue in Doebner-von Miller reactions.[4]

  • Pre-extraction Wash: Before neutralizing the reaction, you can perform an extraction of the acidic solution with a non-polar solvent like diethyl ether or hexanes.[5] The protonated quinaldine salt will remain in the aqueous layer, while many of the non-basic, tarry impurities will be removed into the organic phase.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or DCM) and add a small amount of activated carbon. Stir for 15-20 minutes at room temperature, then filter through Celite® to remove the carbon and the adsorbed color impurities. Be aware that this can sometimes lead to a slight loss of product.[4]

References

  • Source: Google Patents (US5126456A)
  • Source: Google Patents (US5066806A)
  • Source: Google Patents (CN108610288B)
  • Source: Google Patents (US3560508A)
  • Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: Provide a flow chart for the workup procedure for isolating cyclohexanone from cyclohexanol. Source: Chegg.com URL:[Link]
  • Source: Google Patents (CN101638382B)
  • Title: Synthesis of 7-chloroquinaldine Source: PrepChem.com URL:[Link]
  • Source: Google Patents (CN108822033B)

Sources

Validation & Comparative

A Comparative Analysis of 5-Chloroquinaldine and 7-Chloroquinaldine: Isomers at a Crossroads of Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, positional isomerism can dramatically alter a molecule's destiny. Nowhere is this more apparent than in the case of 5-Chloroquinaldine and 7-Chloroquinaldine. Though sharing the same molecular formula and weight, these two isomers exhibit divergent paths in chemical synthesis, industrial application, and biological investigation. 7-Chloroquinaldine has emerged as a high-value intermediate in pharmaceutical manufacturing, while its 5-chloro counterpart remains largely a synthetic byproduct, less characterized and explored. This guide provides an in-depth comparative analysis of these two molecules, offering field-proven insights for researchers, chemists, and drug development professionals.

Structural and Physicochemical Properties: A Tale of Two Isomers

Both this compound and 7-Chloroquinaldine are monochlorinated derivatives of quinaldine (2-methylquinoline). The sole difference lies in the position of the chlorine atom on the benzene ring portion of the quinoline scaffold. This seemingly minor structural shift has significant consequences for the molecule's electronic distribution, steric profile, and ultimately, its reactivity and utility.

PropertyThis compound7-Chloroquinaldine
Structure
CAS Number 4964-69-6[1][2][3]4965-33-7[4][5][6]
Molecular Formula C₁₀H₈ClN[1][2][3]C₁₀H₈ClN[4][5][6]
Molecular Weight 177.63 g/mol [1][2][3]177.63 g/mol [4][5][6]
Appearance White to brown crystalline solidWhite to gray or brown powder/crystal[7]
Melting Point Not consistently reported74-78 °C[5]
Boiling Point Data not readily available~278-282 °C[3][8]

The lack of consistently reported and verified physical constants for this compound underscores its status as a less common and commercially secondary compound compared to the well-characterized 7-isomer.

Synthesis and Regioselectivity: The Doebner-von Miller Challenge

The most common synthetic route to both isomers is the Doebner-von Miller reaction, a powerful method for generating quinolines.[9] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For 5- and 7-chloroquinaldine, the precursors are 3-chloroaniline and crotonaldehyde.

The core challenge of this synthesis is controlling the regioselectivity. The cyclization step involves an intramolecular electrophilic aromatic substitution on the 3-chloroaniline ring. The amino group is a strong activating group and ortho-, para-director. Cyclization can occur either ortho to the amino group (leading to the 5-chloro isomer) or para to the amino group (leading to the 7-chloro isomer).

Due to electronic and steric factors, cyclization at the less sterically hindered para-position is generally favored, resulting in a product mixture that is often richer in 7-Chloroquinaldine.[10] However, classical Skraup or Doebner-von Miller conditions frequently yield significant amounts of the undesired 5-chloro isomer, complicating purification and reducing the yield of the target product.[10]

Caption: General Doebner-von Miller pathway to chloro-isomers.
Protocol: Optimized Synthesis of 7-Chloroquinaldine

The causality behind achieving high selectivity for the 7-isomer lies in modifying the reaction conditions to strongly favor the para cyclization pathway and improve the oxidation step. The following protocol is based on an improved process that enhances the yield of 7-Chloroquinaldine over its 5-chloro isomer.[11]

Expertise & Rationale: This method replaces traditional aqueous acidic conditions with a non-aqueous medium and uses a milder, more selective oxidant (p-chloranil) instead of harsher agents.[11] The non-aqueous system and specific oxidant improve the yield and significantly increase the ratio of the desired 7-chloro isomer to the 5-chloro isomer.[11]

Methodology:

  • Acidic Medium Preparation: In a well-ventilated fume hood, bubble HCl gas into 400 mL of ice-cooled 2-butanol for approximately 10 minutes to achieve a final concentration of ~4.5-5.0 N HCl. This creates the non-aqueous acidic medium essential for the reaction's selectivity.

  • Reactant Charging: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-chloroaniline (1.0 equiv) and p-chloranil (1.1 equiv). Add the prepared acidic 2-butanol solution.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 75-110 °C).

  • Substrate Addition: Slowly add crotonaldehyde (1.2 equiv) dropwise over a period of 1-2 hours. Slow addition is critical to control the exothermic reaction and prevent polymerization of the aldehyde, thereby maximizing yield.[12]

  • Reaction Completion: Maintain the reflux with stirring for an additional 4-6 hours after the addition is complete.

  • Isolation: Cool the reaction mixture to 0 °C. The product, 7-chloroquinaldine hydrochloride, will crystallize out of the solution.

  • Purification: Collect the solid product by filtration and wash thoroughly with cold tetrahydrofuran (THF) to remove residual starting materials and the soluble 5-chloro isomer byproduct.[12] The free base can be obtained by neutralizing the hydrochloride salt with an aqueous base (e.g., NH₄OH or NaOH).

Analytical Workflow: Isomer Separation by HPLC

For pharmaceutical applications, where isomeric purity is mandated by regulatory bodies, a robust and validated analytical method to separate and quantify the two isomers is non-negotiable. The subtle difference in polarity between 5- and 7-Chloroquinaldine allows for effective separation using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Isomer Purity Assessment

This protocol is a self-validating system for ensuring the isomeric purity of a 7-Chloroquinaldine sample, based on conditions described in the literature.[11]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the chloro-quinaldine sample in a diluent of 10/90 (v/v) acetonitrile/0.1% phosphoric acid in water to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Zorbax RX-C8 (4.6 mm x 25 cm) or equivalent.

    • Mobile Phase: 10/90 (v/v) Acetonitrile / 0.1% Aqueous H₃PO₄.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 223 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The isomers will be separated based on their retention times. Under these conditions, 7-Chloroquinaldine typically elutes earlier (approx. 8.0 min) than this compound (approx. 12.7 min).[11] Calculate the relative peak area percentage to determine the isomeric purity.

Caption: HPLC workflow for isomeric purity analysis.

Comparative Biological Activity and Applications

The divergence between the two isomers is most pronounced in their documented biological activities and subsequent applications. Quinoline derivatives, in general, are known to possess a wide range of pharmacological properties.[6][13][14]

FeatureThis compound7-Chloroquinaldine
Primary Application Largely unutilized; primarily a byproduct of 7-chloroquinaldine synthesis.Key intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]
Notable Drug Product None reported.Montelukast: A widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis.[11]
Reported Biological Activity Very limited specific data available. Studies tend to focus on related structures like 5-chloroquinolin-8-ol, which show antituberculosis activity, but this is a different compound.[15]The 7-chloroquinoline scaffold is a component of numerous compounds investigated for various activities, including: • AntimalarialAnticancer [7] • Antibacterial [7]

7-Chloroquinaldine: A Cornerstone in Drug Development The strategic placement of the chlorine atom at the 7-position makes this isomer a crucial building block. Its primary role is as a key starting material for the synthesis of Montelukast.[11] The synthetic pathways to this drug rely on the specific reactivity offered by the 7-chloroquinoline nucleus. Furthermore, its derivatives are widely explored in medicinal chemistry for anti-infective and anti-cancer applications.[7]

This compound: A Road Less Traveled In stark contrast, there is a notable absence of significant research into the biological activities or applications of this compound. While this does not preclude the possibility of undiscovered utility, it reflects the synthetic challenges and the focus of the pharmaceutical industry on the more accessible and perhaps more biologically relevant 7-isomer. Its primary identity in the scientific literature is that of an impurity to be minimized and removed.

Conclusion

The comparative analysis of this compound and 7-Chloroquinaldine is a compelling case study in how subtle changes in molecular architecture can have profound practical implications. While chemically very similar, their paths diverge sharply at the point of synthesis. The inherent regioselectivity of the Doebner-von Miller reaction favors the 7-isomer, a preference that has been amplified by decades of process optimization driven by its utility as a key pharmaceutical intermediate. This has cemented 7-Chloroquinaldine's role as a valuable commodity in drug development, leaving this compound as an under-characterized and commercially overlooked byproduct. For researchers in the field, this guide highlights not only the established importance of the 7-isomer but also the potential untapped territory that the less-studied 5-isomer represents.

References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
  • US5126456A - 7-chloroquinaldine synthesis.
  • Doebner–Miller reaction. Wikipedia. [Link]
  • 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395. PubChem - NIH. [Link]
  • CN108822033B - Synthesis method of 7-chloroquinaldine.
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Doebner-Miller Reaction. SynArchive. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • 7-Chloroquinaldine. CAS Common Chemistry. [Link]
  • Biological activities of quinoline deriv
  • 1H- and 13C-NMR chemical shifts for compound 5.
  • 1H- and 13C-NMR chemical shifts for compound 7.
  • 13C-NMR spectrum of 5,7-Dichloro-8-hydroxyquinaldine 5a-experimental...
  • US5126456A - 7-chloroquinaldine synthesis.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Chloroquinaldine and Other Chloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of a chlorine atom to the quinoline ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 5-chloroquinaldine and other chloroquinoline isomers, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Introduction to Chloroquinolines: A Versatile Pharmacophore

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological properties, including antimalarial, anticancer, antimicrobial, and antifungal activities.[1][2] The position of the chlorine substituent on the quinoline ring, along with other functional groups, dictates the molecule's interaction with biological targets and its overall efficacy and toxicity profile. Understanding the nuances of how isomeric variations affect biological activity is paramount for rational drug design and the development of novel therapeutics.

Comparative Biological Activities

This section delves into the known biological activities of this compound and compares them with other positional isomers of chloroquinoline. The data presented is a synthesis of findings from various in vitro studies.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents.[2][3] The cytotoxic potential of chloroquinoline isomers is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Recent studies have highlighted the anticancer potential of derivatives of 5-chloro-8-hydroxyquinoline. For instance, a glycine-type precursor bearing the 5-chloro-8-hydroxyquinoline skeleton demonstrated potent toxic activity against Colo205 and Colo320 cell lines.[4] Furthermore, metal complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol have exhibited significant cytotoxicity toward lung cancer cell lines, with the copper(II) complex showing greater activity than the commonly used chemotherapy drug, cisplatin.[5]

While direct comparative studies of this compound with other chloroquinoline isomers on the same cancer cell lines are limited, the existing data suggests that the 5-chloro substitution pattern can be a key feature for potent anticancer activity. For example, chloroquine itself, a 7-chloroquinoline derivative, has been shown to enhance the chemotherapeutic activity of 5-fluorouracil in colon cancer cells.[6]

Table 1: Comparative Anticancer Activity of Chloroquinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50 or other metric)Reference(s)
5-Chloro-8-hydroxyquinoline precursorColo205, Colo320Potent toxic activity[4]
Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenolLung cancer cell linesHigher cytotoxicity than cisplatin[5]
Chloroquine (7-chloroquinoline derivative)DLD-1 (colon cancer)Enhances 5-FU cytotoxicity[6]
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34 µM[3]
Antimicrobial and Antifungal Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. The position of the chlorine atom can significantly impact the spectrum and potency of antimicrobial and antifungal activity.

5-Chloroquinolin-8-ol (cloxyquin) has demonstrated good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against various strains of Mycobacterium tuberculosis, including multidrug-resistant isolates.[7] This suggests that the 5-chloro substitution is favorable for anti-mycobacterial activity.

In the context of antifungal activity, halogenated quinolines have shown promise against Candida albicans and Cryptococcus neoformans.[8] While a direct comparison with this compound is not available, studies on other halogenated quinolines indicate that these compounds can effectively inhibit fungal growth and even eradicate mature biofilms.[8] For instance, 5,7-dichloro-2-methyl-8-quinolinol (chlorquinaldol), a derivative of 8-hydroxyquinoline, has shown bactericidal activity against various Gram-positive and Gram-negative bacteria.[9]

Table 2: Comparative Antimicrobial and Antifungal Activity of Chloroquinoline Derivatives

Compound/Derivative ClassMicroorganism(s)Reported Activity (MIC or other metric)Reference(s)
5-Chloroquinolin-8-ol (cloxyquin)Mycobacterium tuberculosisMIC: 0.062 - 0.25 μg/ml[7]
5,7-Dichloro-2-methyl-8-quinolinol (chlorquinaldol)Staphylococci, Gram-negative bacteriaMIC: 0.016 - 0.5 mg/L (Staphylococci)[9]
Halogenated quinoline analoguesCandida albicans, Cryptococcus neoformansMIC: 50 - 780 nM (C. neoformans)[8]
5,7-Dichloro-8-hydroxyquinaldyl-N-ethylcarbamateStaphylococcus aureus, Salmonella typhi, Escherichia coli, Pseudomonas aeruginosaGrowth inhibition at ≥ 100 µg/ml[10]
Antimalarial Activity

The most renowned application of chloroquinolines is in the treatment of malaria. The 7-chloro-4-aminoquinoline scaffold of chloroquine is essential for its antimalarial activity.[11] Structure-activity relationship studies have extensively explored modifications of this core structure to overcome drug resistance.[1][12]

While this compound itself is not a primary antimalarial agent, the broader class of chloroquinolines continues to be a focal point of antimalarial drug discovery. Studies on various substituted chloroquinolines have shown that the position of the chlorine atom is critical. For example, a detailed SAR study of 6-chloro-2-arylvinylquinolines has led to the discovery of compounds with potent activity against chloroquine-resistant Plasmodium falciparum strains.[13] This highlights that while the 7-chloro position is well-established, other isomers also hold therapeutic potential. The antimalarial activity of chloroquinoline-based chalcones has also been investigated, although they showed relatively low activity compared to chloroquine.[14][15][16]

Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies on quinoline derivatives provide valuable insights into the structure-activity relationships of chloroquinolines:

  • Position of the Chlorine Atom: The location of the chlorine atom is a critical determinant of biological activity. The electron-withdrawing nature of chlorine at the 7-position of the 4-aminoquinoline core is crucial for antimalarial efficacy.[11] For anticancer and antimicrobial activities, the 5-chloro substitution, often in combination with a hydroxyl group at the 8-position, appears to be a favorable structural feature.[4][7]

  • Substitution at Other Positions: The presence of other functional groups, such as the methyl group in quinaldine (2-methylquinoline), and their interplay with the chlorine atom, further modulate the biological activity. For instance, the dialkylamino side chain at the 4-position is essential for the antimalarial activity of chloroquine.[11]

  • Stereochemistry: For chiral quinoline derivatives like mefloquine, the stereochemistry of the molecule can significantly affect both efficacy and toxicity.[17]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section outlines the fundamental experimental protocols used to assess the biological activities of these compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[18][19][20] The broth microdilution method is a commonly used technique.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compound in a 96-well plate D Inoculate each well with the microbial suspension A->D B Prepare bacterial/fungal inoculum adhering to 0.5 McFarland standard C Dilute inoculum to final concentration C->D E Incubate plates at appropriate temperature and duration D->E F Visually inspect for turbidity or use a plate reader E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound (e.g., this compound) in a suitable broth medium within a 96-well microtiter plate.[19]

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate containing the compound dilutions. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL.[9]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each assay.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[21]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at a specific wavelength using a plate reader E->F G Calculate cell viability and determine the IC50 value F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength typically between 540 and 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.[3]

Conclusion and Future Directions

The available evidence indicates that this compound and its related isomers are a promising class of compounds with a diverse range of biological activities. The 5-chloro substitution pattern, particularly when combined with other functional groups, appears to be a key determinant for potent anticancer and antimicrobial effects. While direct, systematic comparative studies across a broad range of chloroquinoline isomers are somewhat limited, the existing body of research provides a strong foundation for future investigations.

Future research should focus on head-to-head comparisons of chloroquinoline isomers, including this compound, against a standardized panel of cancer cell lines and microbial strains. Such studies will provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective therapeutic agents. Furthermore, elucidation of the precise mechanisms of action for these compounds will be crucial for their clinical development.

References

  • Gessner, R. K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(22), 13733–13754.
  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR)
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health, 16(11), 1836-1848.
  • Gu, H., et al. (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 9(6), 543–548.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.
  • Fu, S., et al. (1985). In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum. British Journal of Clinical Pharmacology, 20(2), 93–96.
  • Sieniawska, E., et al. (2022).
  • Egan, T. J. (2008). Structure-Function Relationships in Chloroquine and Related 4-Aminoquinoline Antimalarials. Infectious Disorders-Drug Targets, 8(3), 164-178.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Alpan, S., et al. (2021). Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Sciforum.
  • Hayat, F., et al. (2012). Antiprotozoal Activity of Chloroquinoline Based Chalcones.
  • Asif, M. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Hayat, F., et al. (2012). Antiprotozoal activity of chloroquinoline based chalcones. European Journal of Medicinal Chemistry, 54, 943-949.
  • Karaman, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197–48214.
  • Sigma-Aldrich. (n.d.). Antiprotozoal activity of chloroquinoline based chalcones. Merck.
  • Campanini, G., et al. (2017). In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. Frontiers in Microbiology, 8, 2038.
  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Acta Pharmaceutica Hungarica, 94(1), 1-10.
  • Lee, Y. Y., et al. (2012).
  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4825.
  • Prammananan, T., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(8), 3448–3449.
  • St-Onge, S., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(19), 6542.
  • Lesiak-Kosecka, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2995.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
  • Joseph, A., et al. (2012). The anticancer activity of chloroquine-gold nanoparticles against MCF-7 breast cancer cells. Colloids and Surfaces B: Biointerfaces, 95, 195-200.
  • de Oliveira, A. C. C., et al. (2020). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Journal of Antimicrobial Chemotherapy, 75(10), 2886–2890.
  • Kang, H. Y., & Min, K. J. (1998). Study on the Synthesis and Antimicrobial Activity of 5.7-Dichloro-8-HydroxyquinaldyI-N-Ethylcarbamate. Journal of Environmental Health Sciences, 24(1), 38-44.
  • Kwiecień, H., & Szczęśniak, P. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
  • Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(16), 3786.
  • Linares, M. D. L. Á., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry, 83, 319-328.
  • Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(16), 3786.
  • Wang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. European Journal of Medicinal Chemistry, 281, 116849.
  • Rodrigues, J. H. C., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 11(10), 834.
  • Karakuş, S., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Molecules, 28(13), 5034.
  • BenchChem. (2025).
  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(8), 1046.
  • Singh, A., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. ACS Medicinal Chemistry Letters, 8(11), 1184–1189.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 114, 117765.
  • Kushwaha, N., et al. (2012). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 32(6), 1161-1215.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Quinaldine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinaldine Scaffold - A Privileged Structure in Modern Chemistry

Quinaldine, or 2-methylquinoline, is more than just a simple heterocyclic compound. It represents a "privileged scaffold," a molecular framework that is recurrent in a multitude of high-value molecules, from pharmaceuticals to advanced materials. Its derivatives are cornerstones in medicinal chemistry, forming the basis of drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Beyond medicine, the rigid, aromatic nature of the quinoline ring system makes its derivatives excellent candidates for optoelectronic applications, including fluorescent probes and organic light-emitting diodes (OLEDs), owing to their unique photophysical properties.[4][5]

The remarkable versatility of the quinaldine core lies in its susceptibility to chemical modification. By introducing various functional groups (substituents) at different positions on its rings, we can systematically tune its electronic, steric, and photophysical properties. This fine-tuning is the essence of rational drug design and materials engineering.

This guide provides a comprehensive comparison of substituted quinaldine derivatives through the lens of spectroscopy. We will explore how the identity and position of a substituent predictably alter the molecule's interaction with electromagnetic radiation. By understanding these structure-spectra relationships, researchers can accelerate the identification of novel compounds and elucidate the mechanisms of action for newly synthesized molecules. We will delve into four primary spectroscopic techniques: UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, providing both the theoretical basis and practical, field-tested protocols for analysis.

Part 1: The Spectroscopic Workflow: From Sample to Spectrum

A rigorous spectroscopic analysis is a self-validating process. The choice of solvent, concentration, and instrumentation parameters are not arbitrary; they are selected to isolate the molecular phenomena of interest and ensure reproducibility. The following section details the standardized protocols for analyzing quinaldine derivatives and the logic underpinning these experimental choices.

General Experimental Workflow

The analysis of any new quinaldine derivative follows a logical progression of spectroscopic techniques, each providing a unique piece of the structural puzzle.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Compound Synthesized Quinaldine Derivative Purity Assess Purity (TLC, LC-MS) Compound->Purity Solubilize Solubilize in Appropriate Solvent Purity->Solubilize FTIR FT-IR Spectroscopy (Functional Group ID) Solubilize->FTIR Neat/Solid or Solution NMR NMR Spectroscopy (¹H, ¹³C - Structural Backbone) Solubilize->NMR Deuterated Solvent UVVis UV-Vis Spectroscopy (Electronic Transitions) Solubilize->UVVis UV-grade Solvent Data Data Integration & Structural Elucidation FTIR->Data NMR->Data Fluoro Fluorescence Spectroscopy (Emission Properties) UVVis->Fluoro Determine λex UVVis->Data Fluoro->Data

Caption: General workflow for the spectroscopic analysis of quinaldine compounds.

Protocol 1: UV-Visible (UV-Vis) Spectroscopy
  • Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule, specifically the π → π* and n → π* transitions of the conjugated quinoline system.[1] The energy of these transitions, and thus the maximum absorption wavelength (λmax), is highly sensitive to the electronic effects of substituents and the polarity of the solvent.

  • Methodology:

    • Solvent Selection: Choose a UV-grade solvent that completely dissolves the compound and is transparent in the desired wavelength range (typically 200-800 nm). Common choices include ethanol, methanol, chloroform, and n-hexane.[6]

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the quinaldine derivative in the chosen solvent. This ensures accuracy when making dilute solutions.

    • Working Solution: From the stock solution, prepare a dilute working solution with a final concentration typically between 1x10⁻⁵ M and 5x10⁻⁵ M.[6] The goal is to achieve an absorbance reading between 0.1 and 1.0, where Beer's Law is most accurate.

    • Instrumentation: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank (reference) and the other with the sample solution.

    • Data Acquisition: Record the absorption spectrum over the desired range (e.g., 200-500 nm). The wavelength of maximum absorbance (λmax) is the key data point.

Protocol 2: Fluorescence Spectroscopy
  • Causality: This technique measures the light emitted from a molecule after it has absorbed light. The emission properties are critically dependent on the molecule's structure, rigidity, and the presence of functional groups that can facilitate or quench the fluorescence process. It is often orders of magnitude more sensitive than UV-Vis spectroscopy.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution as described for UV-Vis spectroscopy. The concentration should be low enough (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

    • Determine Excitation Wavelength (λex): The optimal excitation wavelength is typically the λmax value obtained from the UV-Vis spectrum.

    • Data Acquisition: In a spectrofluorometer, set the excitation wavelength (λex) and scan a range of emission wavelengths, starting approximately 10-20 nm above λex. The resulting peak is the maximum emission wavelength (λem).

    • Quantum Yield (Optional): To quantify the fluorescence efficiency, the quantum yield (Φf) can be measured relative to a known standard, such as 9,10-diphenylanthracene.[4]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the position and electronic nature of substituents.

  • Methodology:

    • Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The deuterium signal is used by the spectrometer to "lock" the magnetic field.

    • Sample Preparation: Transfer the solution to an NMR tube. Ensure the solution is clear and free of particulate matter.

    • Instrumentation: Insert the tube into the NMR spectrometer. The instrument is then tuned, locked, and the magnetic field is "shimmed" to achieve maximum homogeneity.

    • Data Acquisition: Acquire the ¹H NMR spectrum first, as it is faster. Subsequently, acquire the ¹³C NMR spectrum. For complex structures, 2D NMR experiments (like COSY and HSQC) can be performed to establish connectivity between protons and carbons.[1][9]

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, making FT-IR an indispensable tool for confirming the successful incorporation of substituents.

  • Methodology:

    • Sample Preparation (ATR): Modern FT-IR spectroscopy most commonly uses an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact. Record a background spectrum of the empty crystal, which is automatically subtracted from the sample spectrum.[1]

    • Analysis: Co-add 16-32 scans to improve the signal-to-noise ratio. The resulting spectrum shows absorption peaks (reported in wavenumbers, cm⁻¹) that correspond to specific functional groups.

Part 2: A Comparative Analysis of Substituted Quinaldines

The true power of spectroscopy is revealed when we compare the spectra of different, but related, compounds. By changing one variable at a time—the nature or position of a substituent—we can build a predictive model of structure-spectra relationships.

UV-Visible Spectroscopy: The Influence of Electronics and Environment

The UV-Vis spectrum of the parent quinaldine shows characteristic absorptions for the quinoline ring system. The introduction of substituents can cause these absorption maxima (λmax) to shift to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methoxy (-OCH₃), and hydroxyl (-OH) are EDGs. They donate electron density into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, as less energy is required for the electronic transition. A prime example is the highlighted effect on the absorption bathochromic shift for compounds having an amine group at position 6 of the quinoline core.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) are EWGs. They pull electron density from the π-system, increasing the HOMO-LUMO energy gap and typically causing a hypsochromic (blue) shift.

  • Solvatochromism: The polarity of the solvent can also influence λmax.[6] This effect, known as solvatochromism, is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states.[4]

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Substituted Quinaldine Derivatives

CompoundSubstituent(s)Solventλmax (nm)Reference
QuinaldineH (unsubstituted)Various~300-315[4][6]
6-Aminoquinoline Derivative6-NH₂VariousBathochromic shift noted[4]
Substituted StyrylquinolineStyryl groupDMSO362[10]
Phenylquinoline DerivativePhenyl groupVarious~355-390[4]
Nitroquinoline DerivativeNitro groupEthanol~350[11]
Fluorescence Spectroscopy: Tuning Light Emission

Fluorescence is highly sensitive to structural and environmental factors. Extending the π-conjugation, for example by adding a styryl group, often enhances fluorescence and shifts the emission to longer wavelengths.[10]

  • Structural Rigidity: Planar, rigid structures tend to be more fluorescent because they minimize energy loss through non-radiative vibrational processes.

  • Substituent Effects: EDGs often enhance fluorescence intensity, while heavy atoms (like bromine or iodine) and EWGs like the nitro group can quench fluorescence through intersystem crossing or other non-radiative decay mechanisms.[10]

  • Protonation: Protonation of the quinoline nitrogen can dramatically increase fluorescence intensity.[12][13] This makes some quinaldine derivatives useful as pH sensors.[14]

Table 2: Comparison of Fluorescence Emission Properties for Substituted Quinaldine Derivatives

Compound ClassKey Structural FeatureEffect on FluorescenceReference
Amino-substitutedElectron-donating -NH₂ groupIncreased intensity, bathochromic shift[15][16]
Nitro-substitutedElectron-withdrawing -NO₂ groupQuenching (no photoluminescence)[10]
Styryl-substitutedExtended π-conjugationEnhanced emission[2][10]
Protonated QuinolinesAcidic environmentSignificant fluorescence enhancement[12][13]
NMR Spectroscopy: Mapping the Electronic Landscape

In ¹H and ¹³C NMR, the chemical shift (δ) indicates the degree of magnetic shielding around a nucleus.

  • Deshielding: EWGs pull electron density away from nearby protons and carbons, reducing their shielding and shifting their signals to a higher ppm (downfield).

  • Shielding: EDGs donate electron density, increasing the shielding and shifting signals to a lower ppm (upfield).

  • Positional Effects: The effect is strongest on the atoms closest to the substituent and diminishes with distance. The predictable patterns of these shifts are invaluable for confirming the position of substitution on the quinaldine ring.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Representative Quinaldine Derivatives in CDCl₃

Compound¹H Shift (C2-CH₃)¹³C Shift (C2-CH₃)Key Aromatic Shifts (ppm)Reference
Quinaldine (2-Methylquinoline)2.74~25Aromatic region: 7.2 - 8.1[7][17]
2,6-Dimethylquinoline2.7 (C2-CH₃), 2.5 (C6-CH₃)~25.0 (C2-CH₃), ~21.5 (C6-CH₃)Methyl group at C6 shields other protons.[7]
6-Methoxy-2-methylquinoline2.7 (C2-CH₃)~25.0 (C2-CH₃), 55.5 (-OCH₃)Methoxy group strongly shields aromatic protons.[7]
Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy provides definitive evidence for the presence of specific functional groups introduced during synthesis. It is less for comparing the core quinaldine structure and more for verifying the identity of the substituents.

Table 4: Characteristic IR Frequencies for Substituents on a Quinaldine Core

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Amide (-CONH-)N-H stretch~3290[1]
C=O stretch (Amide I)~1640-1690[1][18]
Carboxylic Acid (-COOH)O-H stretch (broad)2500-3300[8]
C=O stretch~1715[8]
Amine (-NH₂)N-H stretch~3100-3300[18]
Nitro (-NO₂)Asymmetric stretch1500-1550-
Symmetric stretch1300-1370-

Part 3: Visualizing Structure-Spectra Relationships

The interplay between a substituent's electronic properties and the resulting spectroscopic output can be summarized in a logical diagram. This provides a predictive framework for researchers designing new molecules.

G cluster_uv UV-Vis / Fluorescence cluster_nmr NMR Spectroscopy sub Substituent Added to Quinaldine Core edg Electron Donating Group (-NH₂, -OCH₃) sub->edg Type ewg Electron Withdrawing Group (-NO₂) sub->ewg Type red_shift Bathochromic Shift (Red Shift) (λmax ↑, λem ↑) edg->red_shift Causes shield Shielding (Upfield Shift) (δ ↓) edg->shield Causes blue_shift Hypsochromic Shift (Blue Shift) (λmax ↓) ewg->blue_shift Causes quench Fluorescence Quenching ewg->quench Causes deshield Deshielding (Downfield Shift) (δ ↑) ewg->deshield Causes

Caption: Logic diagram of substituent effects on spectroscopic data.

Conclusion

The spectroscopic analysis of substituted quinaldine derivatives is a foundational activity in modern chemical research. As we have demonstrated, UV-Vis, Fluorescence, NMR, and IR spectroscopy are not independent techniques but rather complementary tools that, when used in concert, provide a holistic view of molecular structure and electronic properties. The effect of a given substituent is predictable and rational: electron-donating groups enrich the π-system, causing bathochromic shifts in optical spectra and upfield shifts in NMR, while electron-withdrawing groups have the opposite effect.

For researchers in drug development and materials science, a mastery of these principles is paramount. It allows for the rapid confirmation of synthetic products, provides deep insight into structure-activity relationships, and ultimately enables the rational design of novel quinaldine derivatives with tailored properties for any given application.

References

  • Spectral analysis of quinaldines. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbtIyoN-KQYPyGaPwBvHEam_6HxX9nSATHtIoUTGqFY5PLjwz98yPBMgHlN8v996eoH2Od27UqPdUMnIvA5p_GGR1tMGyBMIXXmkDufMqN5eJblNrTqXMPv4v9sYzB1cPgfTk9QlhR0lZ3mkGurnjsUiOv1WHbdQ==]
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Scite.ai. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEof718uq9dsIUmz0TyOBNIFsYQDiYMCSNf44qIUK18ue7JCY2E_Xrfmbuac7WcUDOoSMdirgHN_ELhOwP2oC7DY4yXviUgOObmRRIFi_i7zPyllCHIlU3hsbum9l6egLlPEt6BsoSOpx9NhPLJGwGFQE4x2iMBoL51icC5afC2ZyARGkpYta60ouhnZF4k2V8=]
  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPCy5lM7L-sJhpENrwWIsGHintiY-Xandg27D2icDi8sXefOiVjjPjxLsOpGQuhB1J7WuGhbwkEPwCGJyYYsEimePXBU0wXzP_9lftnM0owVgWscN7ONB89uXe2K5MsriUBFLxIr_LRBaToAbdyYStxbTFyuEvvncNRcsyvcRE5J8tzIquLXkcwXmNNt_XvM0j5sy4-9c35eDw3DfAlDk=]
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [URL: https://www.mdpi.com/2079-4991/11/5/1218]
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [URL: https://www.orientjchem.
  • Spectroscopic Analysis of Quinaldanilide Compounds: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaGIlOI4kSh4VtovbW_l54qV6hRTY5c5Bceo4Ay_TxY7A_HivH4JLqAqFpG7MoqYsQi3SQ0PtnBddk8Px8n38_RiO0Gb4gD8f72btbH27zBOTbpjRt2lPKV0X7kIb8WQCUoNHt-oUtMB8YBdBcR-WfI0_FzYaDsT8XVufsw43d4PBH43B9sXF5RqXhJ3Zv7Og3JwQDSRFxp45f1fNonRCMDPxmLioWWkVAPSFdW5j5]
  • Quinaldine(91-63-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum/91-63-4_1HNMR.htm]
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdXMcQU2ryocl4OWuyz9FhGjZuLt1Hlqysynu5WnNuqLudVvO3ml_cyd27q3muvzmKZA4qXWzTdCm79ugdHquxTKWwObZwEjWTDWzpU4ZJ2r2BCNcvoosO_cya7Sxnlr34FcBy]
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. IUCr Journals. [URL: https://journals.iucr.org/c/issues/2021/03/00/cq5117/]
  • Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj02268e]
  • Fluorescence enhancement of quinolines by protonation. ResearchGate. [URL: https://www.researchgate.net/figure/The-fluorescence-spectra-of-a-isoquinoline-b-acridine-and-c-benzohquinoline_fig1_273468087]
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFloNcH2X3TDfN6Ia-FV89DagYNN2q0lK-EzN_KPo6aBQU0Nj4fz7l9TL_sSTEhpff_PABRQrl6wiJWLTouEGIys9Cm5tXSOUi57G7ER94vlW_0neFb2WTTTFA_ARJkQar_TAh77yBDu-P_GfUE691u8p06ZPj9NAEjBYiCbCc6I18LExEjSn7ogw==]
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6620]
  • Absorption (a) and fluorescence (b) spectra of isoquinoline while titrating with TFA. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports (Nature). [URL: https://www.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI. [URL: https://www.mdpi.com/1422-0067/26/13/3820]
  • Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2016/nj/c6nj02268e]
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [URL: https://www.researchgate.net/publication/343467644_Selective_synthesis_of_substituted_amino-quinoline_derivatives_by_C-H_activation_and_fluorescence_evaluation_of_their_lipophilicity-responsive_properties]
  • Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. ResearchGate. [URL: https://www.researchgate.
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00117a016]
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [URL: https://www.researchgate.net/figure/UV-Vis-absorption-of-quinoline-nitroquinoline-aminoquinoline-and-dimethylamine_fig2_319641773]
  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [URL: https://www.researchgate.net/figure/UV-Vis-spectra-of-quinoline-fused-both-non-peripheral-and-peripheral-ZnII-and-MgII_fig2_352763329]
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/708]
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate. [URL: https://www.researchgate.

Sources

A Comparative Guide to the Cytotoxicity of 5-Chloroquinaldine and Related Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Derivatives of quinoline can modulate tumor progression through diverse mechanisms such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key cellular enzymes crucial for cancer cell survival.[2]

The introduction of electron-withdrawing groups, particularly halogens like chlorine, can significantly enhance the cytotoxic potential of the quinoline core.[3] These substitutions influence the molecule's electronic properties, affecting its ability to interact with biological targets like DNA, generate reactive oxygen species (ROS), and inhibit critical enzymes.[3] This guide provides a comparative analysis of the cytotoxic performance of 5-chloroquinaldine and structurally related chloro-quinoline derivatives against various cancer cell lines. We will delve into their mechanisms of action and provide detailed experimental frameworks for their evaluation, offering a data-driven perspective for drug development professionals.

Comparative Cytotoxicity Profile of Chloro-Quinoline Derivatives

The primary metric for quantifying the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[3] The efficacy of various chloro-quinoline derivatives has been evaluated across a panel of human cancer cell lines, revealing a range of potencies that are often dependent on the substitution pattern on the quinoline ring and the specific cancer cell type.

For instance, metal complexes derived from a 5-chloro-quinoline Schiff base have demonstrated significant cytotoxicity. A Cu(II) complex, in particular, showed a potent IC50 value of 3.93 µM in A549 lung cancer cells, which was considerably more active than its corresponding Zn(II) and Mn(II) complexes.[4] Further studies on other chloro-quinoline derivatives have highlighted compounds with potent, sub-micromolar activity. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown IC50 values in the range of 0.55–2.74 µM against the CCRF-CEM leukemia cell line.[5] Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides have displayed strong activity against triple-negative breast cancer cells (MDA-MB-231), with IC50 values around 20 µM.[6]

The data below summarizes the in vitro cytotoxicity of selected chloro-quinoline derivatives, benchmarked against standard chemotherapeutic agents where available.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Cu(II) Complex with 5-Chloro-Schiff BaseA549 (Lung)3.93--[4]
7-Chloro-(4-thioalkylquinoline) (cpd 81)HCT116 (Colorectal)1.34--[5]
7-Chloro-(4-thioalkylquinoline) (cpd 81)CCRF-CEM (Leukemia)0.55--[5]
7-Chloroquinoline-triazole (QTCA-1)MDA-MB-231 (Breast)19.91 (72h)--[6]
2-Chloro-quinoline (cpd 7b)HCT-116 (Colorectal)15.85-Fluorouracil40.7[1]
2-Chloro-quinoline (cpd 7b)PC3 (Prostate)18.85-Fluorouracil63.8[1]
8-Hydroxyquinoline-5-sulfonamide (cpd 3c)A549 (Lung)11.2Cisplatin9.8[7]
8-Hydroxyquinoline-5-sulfonamide (cpd 3c)MDA-MB-231 (Breast)12.3Doxorubicin0.9[7]

Mechanisms of Action: Unraveling the Pathways to Cell Death

Chloro-quinoline derivatives exert their anticancer effects by modulating multiple signaling pathways that are fundamental to cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical anticancer mechanism. Many chloro-quinoline derivatives have been shown to trigger this process. For example, a Cu(II) complex of a 5-chloro-quinoline derivative was found to significantly increase the population of apoptotic A549 cells, as confirmed by Annexin V/PI staining.[4] This process often involves the generation of intracellular Reactive Oxygen Species (ROS), which can cause oxidative stress and damage to cellular components, leading to apoptosis.[3][8] Further studies have confirmed that these compounds can activate caspases, a family of proteases that are central to the execution of apoptosis.[9]

Below is a hypothesized signaling pathway illustrating how a chloro-quinoline derivative might induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQD Chloro-Quinoline Derivative ROS ROS Generation CQD->ROS Induces DNA_Damage DNA Damage / Topoisomerase Inhibition CQD->DNA_Damage Causes Mito Mitochondrial Stress ROS->Mito Leads to Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes DNA_Damage->Casp9 Activates

Caption: Hypothesized pathway for chloro-quinoline-induced apoptosis.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and replicating their DNA. For instance, treatment of A549 lung cancer cells with a 5-chloro-quinoline derivative led to an accumulation of cells in the G0/G1 phase.[4] Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives caused an increase in the sub-G1 population of CCRF-CEM leukemia cells, which is indicative of apoptotic cells, and an accumulation of cells in the G0/G1 phase.[5]

Experimental Protocols for Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are essential.[10][11] These assays measure different biological endpoints, such as metabolic activity, cellular protein content, or membrane integrity, to quantify the effect of a test compound.[12]

Below is a generalized workflow for in vitro cytotoxicity screening.

Caption: Standard workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay quantifies total cellular protein content, providing a reliable estimate of cell number and growth inhibition.[12]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.[13]

  • Cell Fixation: After the incubation period, gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[12]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve as described for the MTT assay.[13]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol. Incubate for 15-20 minutes in the dark at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound and related chloro-quinoline derivatives as a promising scaffold for the development of novel anticancer agents. These compounds exhibit significant cytotoxicity across a range of human cancer cell lines, often acting through the induction of apoptosis and cell cycle arrest. The comparative data presented in this guide highlight that modifications to the quinoline core, such as the position of the chloro group and the addition of other functional moieties, can profoundly impact cytotoxic potency and selectivity.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish more precise structure-activity relationships. Mechanistic studies should further elucidate the specific molecular targets and signaling pathways affected by the most potent compounds. Ultimately, the integration of robust in vitro screening with subsequent in vivo validation will be crucial for advancing these promising molecules through the drug discovery pipeline.

References

[10] A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 7, 2026, from [14] In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [11] Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 7, 2026, from [15] In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 7, 2026, from [12] Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (2025). BenchChem. Retrieved January 7, 2026, from [16] Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [4] Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). MDPI. Retrieved January 7, 2026, from [17] Morphology changes of cells treated with compounds 5k, 5n and 5q or... (n.d.). ResearchGate. Retrieved January 7, 2026, from [3] Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. (n.d.). BenchChem. Retrieved January 7, 2026, from [18] Navigating the Cytotoxic Landscape of Novel 5-Chloroisoquinoline Compounds: A Comparative Guide. (2025). BenchChem. Retrieved January 7, 2026, from [13] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [9] Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 7, 2026, from [1] Personal Use Only Not For Distribution. (n.d.). ResearchGate. Retrieved January 7, 2026, from [7] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 7, 2026, from [5] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. Retrieved January 7, 2026, from [19] (PDF) Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. (2014). ResearchGate. Retrieved January 7, 2026, from [20] Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). MDPI. Retrieved January 7, 2026, from [2] Application Notes & Protocols: The Role of 3-Chloroquinoline in Anticancer Drug Design. (2025). BenchChem. Retrieved January 7, 2026, from [21] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [6] Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. (2017). National Center for Biotechnology Information. Retrieved January 7, 2026, from [8] Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 5-Chloroquinaldine Against Ciprofloxacin and Ampicillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic value. Quinoline derivatives have long been a source of potent antimicrobial agents. This guide provides a comparative analysis of the in vitro antimicrobial activity of 5-Chloroquinaldine, a substituted quinoline, against two widely-used antibiotics: Ciprofloxacin, a fluoroquinolone, and Ampicillin, a beta-lactam. We present standardized methodologies for determining antimicrobial susceptibility, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and discuss the mechanistic rationale behind these experimental choices. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the potential of this compound as a lead compound in antimicrobial drug discovery.

Introduction: The Case for New Antimicrobials

The relentless rise of multi-drug resistant pathogens poses a significant global health threat, rendering many first-line antibiotics ineffective.[1] This crisis impels the scientific community to investigate new chemical scaffolds that operate via novel mechanisms of action. Quinolines are a privileged heterocyclic scaffold in medicinal chemistry, forming the core of drugs like the antimalarial chloroquine and the potent fluoroquinolone class of antibiotics.[2][3]

This compound is a chlorinated derivative of quinaldine (2-methylquinoline). While its direct antimicrobial properties are not extensively documented in publicly accessible literature, related halogenated 8-hydroxyquinoline compounds, such as Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol), have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[4] The proposed mechanism for many quinoline-based antimicrobials involves the chelation of essential metal ions, disrupting vital enzymatic processes within the bacterial cell.[5]

To contextualize the potential of this compound, this guide compares its activity profile with two benchmark antibiotics representing distinct mechanistic classes:

  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby leading to cell death.[6]

  • Ampicillin: An aminopenicillin belonging to the beta-lactam class. It inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins, leading to cell lysis and death, particularly in growing bacteria.[7]

This comparative evaluation will be grounded in standardized in vitro susceptibility testing protocols, which are the cornerstone for the preliminary assessment of any potential antimicrobial agent.[8][9]

Experimental Protocols: A Framework for In Vitro Evaluation

The following protocols for determining MIC and MBC are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of appropriate controls.[9][10][11] The choice of Mueller-Hinton Broth (MHB) is critical, as it is a standardized medium with low levels of inhibitors (e.g., sulfonamide, trimethoprim, and tetracycline antagonists) that could otherwise interfere with the results.[12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][13][14] The broth microdilution method is a widely used, quantitative technique for MIC determination.[1][15]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve this compound, Ciprofloxacin, and Ampicillin in a suitable solvent (e.g., DMSO, followed by dilution in sterile broth) to create high-concentration stock solutions. Ensure complete dissolution.

    • The initial stock concentration should be at least double the highest concentration to be tested to account for subsequent dilutions.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium on a non-selective agar plate, select 3-4 isolated colonies.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11] This step is crucial for standardizing the initial bacterial load, ensuring reproducibility.

    • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][15]

  • Broth Microdilution Assay (96-Well Plate):

    • Dispense 100 µL of sterile MHB into columns 1 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the prepared antimicrobial stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[11] This creates a logarithmic concentration gradient of the test compound.

    • Column 11 serves as the Growth Control (positive control), containing MHB and the bacterial inoculum but no antimicrobial agent.

    • Column 12 serves as the Sterility Control , containing only MHB to check for contamination.

    • Inoculate all wells from column 1 to 11 with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.[11]

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[10][15]

    • Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] It is determined as a subsequent step to the MIC assay to assess whether an agent is bactericidal (killing) or bacteriostatic (inhibiting growth). An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[18]

Step-by-Step Protocol:

  • Sub-culturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations (i.e., the clear wells).

    • Aspirate a 10 µL aliquot from each of these selected wells.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation and Interpretation:

    • Incubate the agar plate at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16][17]

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Broth Microdilution) cluster_mbc Phase 3: MBC Assay Inoculum Inoculum Preparation (0.5 McFarland Standard) Plate Serial Dilution in 96-Well Plate Inoculum->Plate Stock Antimicrobial Stock Solution Preparation Stock->Plate Inoculate Inoculate with Bacterial Suspension Plate->Inoculate Incubate_MIC Incubate Plate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Visual Inspection Subculture Subculture from Clear Wells onto Agar Plate Read_MIC->Subculture Proceed if MIC is determined Incubate_MBC Incubate Agar (37°C, 18-24h) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC Colony Counting

Sources

A Comparative Guide to the Reactivity of 5-Chloroquinaldine vs. 8-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positional Isomerism as a Critical Determinant of Reactivity

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, serving as the core for a multitude of functional molecules.[1][2] Quinaldine (2-methylquinoline), when halogenated, provides key intermediates for further elaboration. Among its chlorinated derivatives, 5-chloroquinaldine and 8-chloroquinaldine present a compelling case study in how the seemingly minor shift of a substituent can profoundly alter chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity of these two positional isomers. We will dissect the underlying electronic and steric factors that govern their behavior and provide supporting experimental frameworks for researchers engaged in the synthesis and development of quinoline-based compounds. The central question we address is: How does the placement of a chlorine atom at the C-5 versus the C-8 position of the quinaldine ring dictate its susceptibility to chemical transformation, particularly in nucleophilic aromatic substitution (SNAr) reactions?

Chapter 1: Theoretical Underpinnings of Reactivity

Before examining experimental data, it is crucial to establish a theoretical framework based on fundamental chemical principles. The reactivity of the C-Cl bond in these isomers is primarily dictated by a balance between electronic activation and steric hindrance.

Molecular Structures

First, let's visualize the isomers. Quinaldine is a quinoline ring with a methyl group at the C-2 position. The chlorine atom is located on the carbocyclic (benzene) portion of the fused ring system.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

However, the activating effect of the nitrogen is most pronounced at the ortho (C-2) and para (C-4) positions. Its influence on the C-5 and C-8 positions, while still present, is significantly weaker and operates primarily through induction.

  • This compound : The chlorine at C-5 is meta to the nitrogen atom. The electron-withdrawing effect of the nitrogen provides moderate activation at this position, making it more susceptible to nucleophilic attack than a simple chloronaphthalene.

  • 8-Chloroquinaldine : The chlorine at C-8 is ortho to the fusion point but is in a peri position relative to the nitrogen atom. The electronic activation from the nitrogen is comparable to the C-5 position.

From a purely electronic standpoint, one might predict similar reactivities. However, this perspective is incomplete without considering the steric environment.

Steric Hindrance: The Decisive Factor

Steric effects often play a decisive role in determining reaction outcomes.

  • This compound : The C-5 position is relatively unhindered. The adjacent C-4 and C-6 positions are occupied by hydrogen atoms, allowing straightforward access for incoming nucleophiles.

  • 8-Chloroquinaldine : The C-8 position is significantly more sterically encumbered. [3]It is flanked by the C-7 position and, more importantly, is subject to peri-strain from the nitrogen atom at position 1. This proximity to the heterocyclic ring creates a crowded environment that can physically block the trajectory of a nucleophile's approach to the C-8 carbon. This steric hindrance is known to impact the properties and reactivity of 8-substituted quinolines. [4][5][6] Conclusion of Theoretical Analysis: While electronic factors render both C-Cl bonds susceptible to nucleophilic attack, the significant steric hindrance around the C-8 position in 8-chloroquinaldine strongly suggests it will be considerably less reactive than this compound in SNAr reactions.

Chapter 2: Experimental Comparison and Protocols

Literature Precedent in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are among the most common transformations for halo-N-heterocycles, used to install amine, ether, and other functional groups. [7]

Reaction Type Isomer Typical Conditions Yield Observations & Commentary
Amination This compound Amine, K₂CO₃ or other base, DMSO, 120-160 °C Moderate to Good The reaction proceeds under standard SNAr conditions, though high temperatures are often required due to the moderate electronic activation.
Amination 8-Chloroquinaldine Amine, Stronger base (e.g., NaH), DMF/DMSO, >160 °C or microwave Low to Moderate More forcing conditions are typically necessary. The steric hindrance can make it less susceptible to attack, especially by bulky nucleophiles. [3]
Hydrolysis This compound NaOH/H₂O, High Temperature/Pressure Good Conversion to 5-hydroxyquinaldine is feasible but requires significant energy input.

| Hydrolysis | 8-Chloroquinaldine | NaOH/H₂O, High Temperature/Pressure (e.g., 200-250 °C) | Good | The hydrolysis to 8-hydroxyquinoline is well-documented, but like its C-5 isomer, it requires harsh conditions. [3]|

The available data, though fragmented, supports the theoretical prediction: 8-chloroquinaldine consistently requires more stringent reaction conditions to achieve comparable transformations to this compound , a direct consequence of steric hindrance.

Proposed Protocol for Direct Reactivity Comparison

To generate definitive, quantitative data, a parallel competitive experiment is the gold standard. This protocol is designed to be a self-validating system for comparing the reactivity of the two isomers with a common nucleophile, such as morpholine.

Caption: Experimental workflow for a competitive reactivity study.

Detailed Steps:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 mmol), 8-chloroquinaldine (1.0 mmol), morpholine (1.2 mmol), potassium carbonate (2.0 mmol), and an internal standard (e.g., decane, 0.5 mmol) in anhydrous DMSO (10 mL).

  • Reaction: Heat the mixture to 140 °C under a nitrogen atmosphere.

  • Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching & Extraction: Immediately quench the aliquot in ice-cold water (1 mL) and extract with ethyl acetate (1 mL).

  • Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

  • Quantification: Determine the concentration of each chloro-isomer relative to the internal standard at each time point. The faster disappearance of one isomer will provide a direct measure of its higher reactivity.

Expected Outcome: This experiment is expected to show a significantly faster rate of consumption for this compound compared to 8-chloroquinaldine, providing quantitative validation of the theoretical principles.

Chapter 3: Synthesis and Broader Implications

Synthesis of Starting Materials

Both isomers are typically synthesized via the Doebner-von Miller reaction, a classic method for creating quinolines. [8]The choice of starting aniline dictates the position of the chlorine atom.

  • This compound: Synthesized from 3-chloroaniline reacting with crotonaldehyde. This reaction can also produce the 7-chloro isomer as a byproduct, requiring careful purification. [9]* 8-Chloroquinaldine: Synthesized from 2-chloroaniline reacting with crotonaldehyde. The accessibility and purification of these starting materials are important practical considerations for any multi-step synthesis.

Implications for Drug Development and Synthesis Design

The difference in reactivity is not merely an academic curiosity; it has profound practical implications:

  • Selective Functionalization: If a molecule contained both a 5-chloro and an 8-chloroquinoline moiety, one could selectively react at the 5-position under milder conditions, leaving the 8-position intact for a subsequent, different transformation under more forcing conditions.

  • Process Optimization: When designing a synthesis targeting the 8-position, chemists must anticipate the need for higher temperatures, longer reaction times, or more reactive reagents (and potentially stronger bases) compared to a synthesis targeting the 5-position. [3]This impacts energy consumption, cost, and the stability of other functional groups in the molecule.

  • Palladium-Catalyzed Cross-Coupling: While this guide focuses on SNAr, the same steric arguments apply to reactions like Suzuki and Buchwald-Hartwig couplings. The bulky catalytic complexes required for these reactions would face even greater steric repulsion at the 8-position, often necessitating specialized, highly active ligand systems to achieve good yields.

Conclusion

This difference is not governed by electronics, which are broadly similar for both isomers, but is overwhelmingly dictated by steric hindrance . The peri-interaction at the C-8 position creates a sterically congested environment that impedes the approach of nucleophiles, thereby increasing the activation energy of the reaction and demanding more forcing conditions. For researchers and drug development professionals, understanding this fundamental structure-activity relationship is critical for rational synthesis design, reaction optimization, and the strategic functionalization of complex quinoline-based molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline. PrepChem.com.
  • Pranata, J., et al. (1990). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • Google Patents. (1991). Improved 7-chloroquinaldine synthesis.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Gershon, H., Clarke, D. D., et al. (1994). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol. Fordham Research Commons.
  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH.
  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • ResearchGate. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Gershon, H., & Clarke, D. D. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6-and 7-chloro and bromo analogues.
  • Unknown. (n.d.).
  • PrepChem. (n.d.). Synthesis of 7-chloroquinaldine. PrepChem.com.
  • Google Patents. (1992). 7-chloroquinaldine synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • Google Patents. (2018). Synthesis method of 7-chloroquinaldine.
  • Google Patents. (1996). Process for producing 7-chloro-quinaldine.
  • Gall, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • Unknown. (n.d.). Reaction Examples.
  • Chemistry LibreTexts. (2023). 16.
  • ResearchGate. (2018). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).

Sources

A Comparative Guide to the Structural Validation of 5-Chloroquinaldine: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Chloroquinaldine, a substituted quinoline derivative of interest in synthetic and medicinal chemistry. While single-crystal X-ray crystallography remains the definitive method, this document explores its operational principles and compares it with powerful alternatives, offering a comprehensive perspective on structural elucidation in the context of drug discovery and development.

Introduction to this compound and the Imperative of Structural Validation

This compound (C₁₀H₈ClN) is a heterocyclic aromatic compound.[1] As with many quinoline derivatives, its biological activity is intrinsically linked to its precise three-dimensional geometry, which governs its interactions with biological targets. Accurate structural data is therefore not merely confirmatory but foundational for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property claims. This guide will use this compound as a representative small molecule to illustrate the principles and workflows of various structural validation techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely considered the most definitive method for determining the absolute structure of a small molecule.[2][3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

The Causality Behind the Crystallographic Workflow

The success of an X-ray crystallography experiment hinges on the ability to grow a high-quality single crystal. This is often the most challenging and time-consuming step.[3] The crystal acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the molecular structure can be determined.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Validation
  • Crystallization: The initial and most critical step is the growth of a diffraction-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. The crystal is rotated, and a series of diffraction images are collected on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the molecule. This model is subsequently refined against the experimental data to obtain the final, high-resolution structure.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.[4][5][6] This includes checking for consistency with known chemical principles and comparing the refined model with the experimental electron density map.

Caption: Workflow for X-ray Crystallography.

Expected Data from X-ray Crystallography of this compound
ParameterExpected Value/InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Bond Lengths e.g., C-Cl, C-N, C-C (Å)Provides precise interatomic distances.
Bond Angles e.g., C-C-Cl, C-N-C (°)Defines the geometry around each atom.
Torsion Angles e.g., defining planarity (°)Describes the conformation of the molecule.
R-factor < 0.05 for a good quality structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and can be essential when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

The Power of Chemical Shifts and Coupling Constants

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing information about the types of atoms and functional groups present. Coupling between neighboring nuclei gives rise to splitting patterns that reveal the connectivity of the atoms.

Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign each signal to a specific atom in the molecule.

Caption: Workflow for NMR Spectroscopy.

Expected NMR Data for this compound
TechniqueExpected DataInformation Provided
¹H NMR Chemical shifts (ppm), Integration, Multiplicity (e.g., s, d, t, m), Coupling constants (Hz)Number of unique protons, their chemical environment, and connectivity.
¹³C NMR Chemical shifts (ppm)Number of unique carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

From Molecular Ion to Fragmentation Pattern

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion is detected. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Fragmentation patterns can provide further structural information.

Experimental Protocol: Mass Spectrometric Analysis
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry.

Expected Mass Spectrometry Data for this compound
TechniqueExpected DataInformation Provided
Low-Resolution MS Molecular ion peak (m/z)Confirms the nominal molecular weight.
High-Resolution MS (HRMS) Exact mass of the molecular ionDetermines the elemental composition (e.g., C₁₀H₈ClN).[7]
Tandem MS (MS/MS) Fragmentation patternProvides structural information based on how the molecule breaks apart.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the structure and spectroscopic properties of molecules.[8][9]

Predicting Structure and Properties from First Principles

DFT calculations can predict the lowest energy conformation of a molecule, its bond lengths and angles, and even its NMR and vibrational spectra.[9] These predictions can be compared with experimental data to validate the proposed structure.

Computational Protocol
  • Structure Building: An initial 3D model of this compound is built.

  • Geometry Optimization: The geometry of the model is optimized to find the lowest energy conformation.

  • Property Calculation: Spectroscopic properties (e.g., NMR chemical shifts) are calculated.

  • Comparison with Experiment: The calculated data is compared with the experimental spectra.

Caption: Workflow for Computational Chemistry.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atomsMolecular weight, elemental composition, fragmentationPredicted 3D structure, spectroscopic properties
Sample Requirement High-quality single crystalSoluble sample in deuterated solventSmall amount of sampleNone (in silico)
Primary Strength Unambiguous structure determination[2][3]Detailed information on molecular connectivity in solutionHigh sensitivity and accurate mass determination[10]Predictive power and comparison with experimental data[8][9]
Primary Limitation Crystal growth can be a major bottleneck[3]Does not provide direct 3D structural informationLimited structural information from fragmentationAccuracy depends on the level of theory and basis set used

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process. While single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms, a comprehensive validation strategy should integrate data from orthogonal techniques. NMR spectroscopy confirms the molecular connectivity, high-resolution mass spectrometry verifies the elemental composition, and computational chemistry provides a theoretical framework for interpreting experimental data. By employing a combination of these powerful analytical tools, researchers can achieve a high level of confidence in the structure of their compounds, a critical step in the journey of drug discovery and development.

References

  • Paley, D. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). IUCr Journals.
  • Supporting Information. The Royal Society of Chemistry.
  • 1 H-NMR spectrum of 5,7-Dichloro-8-hydroxyquinaldine 2a-experimental spectrum. ResearchGate.
  • wwPDB X-ray Structure Validation Summary Report i. (2021). wwPDB.
  • 5-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). PMC.
  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018). IUCr Journals.
  • X-Ray Crystallography of Chemical Compounds. (2008). PMC.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. OUCI.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Chloroquine. NIST WebBook.
  • 7-Chloro-2-methylquinoline. PubChem.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). Authorea.
  • Contemporary Computational Applications and Tools in Drug Discovery. (2021). PMC.
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry.
  • Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. (2026). ResearchGate.
  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2022). MDPI.
  • 5-Chloro-8-hydroxyquinoline. PubChem.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology.
  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2023). NIH.
  • Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. (2019). PMC.
  • 2-Pentanone, 5-chloro-. NIST WebBook.

Sources

The Evolving Landscape of Quinaldine-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 5-Chloroquinaldine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. Within this important class of heterocycles, 5-chloroquinaldine (5-chloro-2-methylquinoline) presents a particularly interesting starting point for analog development due to the influence of the chloro and methyl substituents on the electronic and steric properties of the quinoline ring.

This guide offers a comprehensive comparative analysis of the structure-activity relationships (SAR) of this compound analogs. While direct, large-scale comparative studies on a wide array of this compound derivatives are limited in the public domain, this document synthesizes available data from studies on closely related quinoline and quinaldine analogs to provide valuable insights. By examining the impact of various structural modifications, we aim to elucidate the key determinants of biological activity and provide a framework for the rational design of future therapeutic candidates.

Deciphering the Structure-Activity Relationship: Key Insights

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the quinoline core and any appended functionalities. Analysis of related compounds reveals several key SAR trends:

  • Substitution at the 4-Position: The 4-position of the quinoline ring is a critical site for modulating biological activity. Introduction of amino and substituted amino groups at this position has been a common strategy in the development of potent anticancer and antimalarial agents. For instance, in a series of quinoline-chalcone derivatives, the linkage of a chalcone moiety to the 4-amino group of a 2-methylquinoline core resulted in compounds with significant antiproliferative activity.[1]

  • The Role of the 5-Chloro Group: The presence of a chlorine atom at the 5-position significantly influences the electron distribution of the quinoline ring system, which can impact binding to biological targets. Halogen atoms, like chlorine, can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.

  • Modifications of the 2-Methyl Group: The 2-methyl group of the quinaldine core can be a site for further functionalization. For example, it can be a precursor for the synthesis of Schiff bases, which have been shown to form metal complexes with interesting anticancer properties.[2]

  • Hybrid Molecules and Pharmacophore Combination: A promising strategy for enhancing biological activity is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach has been successfully applied to other quinoline derivatives, leading to compounds with improved potency and novel mechanisms of action.

Comparative Biological Activity of this compound Analogs and Related Compounds

To provide a quantitative basis for comparison, the following table summarizes the in vitro biological activity of selected this compound analogs and structurally related compounds from various studies. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against different cancer cell lines.

Compound IDBase ScaffoldModificationsCancer Cell LineBiological Activity (IC50/GI50, µM)Reference
12e 4-((2-methylquinolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one4-chloro substitution on the terminal phenyl ringMGC-8031.38[1]
HCT-1165.34[1]
MCF-75.21[1]
C1 (Cu(II) complex) 5-chloro-2-N-(2-quinolylmethylene)aminophenolCopper(II) complexA549Not specified, but showed significant cytotoxicity[2]
(S)-1 5-Chloro-1H-indole-2-carboxamide derivativeComplex multi-substituted indoleHCT1167.1[3]
14g 2-chloro-4-anilinoquinazoline-chalconePhenylamino at C4, chalcone at C2, chloro at C2K-562 (Leukemia)0.622[4]
RPMI-8226 (Leukemia)1.81[4]
HCT-116 (Colon)1.25[4]
16c Quinazoline-based pyrimidodiazepineFused pyrimidodiazepine ringVariousHigh cytotoxic activity, 10-fold higher than doxorubicin against some cell lines[4]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound analogs involve a series of well-established chemical and biological techniques. Below are representative protocols based on methodologies described in the literature.

General Synthesis of 4-Amino-5-chloroquinaldine Analogs

A common synthetic route to introduce functionality at the 4-position of the quinaldine ring involves a nucleophilic aromatic substitution reaction.

Step-by-step methodology:

  • Starting Material: 4,5-dichloro-2-methylquinoline.

  • Reaction: The starting material is reacted with an appropriate amine (e.g., a substituted aniline or an aliphatic amine) in a suitable solvent such as ethanol or isopropanol.

  • Conditions: The reaction is typically carried out at elevated temperatures (reflux) and may be catalyzed by an acid, such as hydrochloric acid.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated. The solid product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Unraveling the Mechanism of Action: Potential Molecular Targets

The anticancer and antimicrobial activities of this compound analogs are likely mediated through various mechanisms of action. Based on studies of related quinoline derivatives, several potential molecular targets and signaling pathways can be proposed.

Inhibition of Tubulin Polymerization

Several classes of anticancer agents exert their effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Some quinoline and chalcone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Molecular docking studies suggest that these compounds may bind to the colchicine binding site on β-tubulin.[5]

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many quinoline-based compounds have been developed as kinase inhibitors.[7][8] For example, certain quinazoline derivatives, which share a similar bicyclic aromatic structure with quinolines, are potent inhibitors of kinases such as c-Src and Abl.[9] It is plausible that this compound analogs could also exert their anticancer effects by targeting specific kinases involved in cancer cell proliferation and survival.

Caption: General pathway of kinase inhibition by this compound analogs.

DNA Intercalation and Interaction

The planar aromatic ring system of quinoline derivatives allows them to intercalate between the base pairs of DNA, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing apoptosis.[4] Metal complexes of quinoline derivatives have also been shown to interact with DNA, contributing to their anticancer activity.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The insights gathered from the structure-activity relationships of related compounds underscore the importance of systematic structural modifications to optimize biological activity. Future research in this area should focus on the synthesis and evaluation of a diverse library of this compound analogs with a particular emphasis on substitutions at the 4-position and functionalization of the 2-methyl group. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement as potential therapeutic candidates. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new and effective this compound-based drugs.

References

  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. (2023). Molecules. [Link]
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. (2021). Bioorganic Chemistry. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry. [Link]
  • Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. (2010). BMC Cancer. [Link]
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2002). Antimicrobial Agents and Chemotherapy. [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules. [Link]
  • Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. (2010). BMC Cancer. [Link]
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2021). RSC Advances. [Link]
  • Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules. [Link]
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Cancers. [Link]
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz
  • A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics. (2021). Bioorganic Chemistry. [Link]
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). Journal of Medicinal Chemistry. [Link]
  • Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A. (2000). Journal of Medicinal Chemistry. [Link]
  • Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. (2018). Saudi Pharmaceutical Journal. [Link]
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules. [Link]
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2022). Pharmaceuticals. [Link]
  • Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. (2011). Journal of Medicinal Chemistry. [Link]
  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2023). Chemistry & Biodiversity. [Link]
  • Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Chloroquinaldine: Doebner-Miller vs. Skraup

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of quinoline and its derivatives remains a cornerstone for the development of pharmaceuticals and functional materials. Among these, 5-chloroquinaldine stands as a valuable intermediate. This guide provides an in-depth, comparative analysis of two classical methods for its synthesis: the Doebner-Miller reaction and the Skraup synthesis. Drawing upon experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

At a Glance: Doebner-Miller vs. Skraup for this compound

FeatureDoebner-Miller SynthesisSkraup Synthesis
Primary Reactants 3-Chloroaniline, Crotonaldehyde3-Chloroaniline, Glycerol
Catalyst/Medium Strong acids (e.g., HCl, H₂SO₄)Concentrated H₂SO₄
Oxidizing Agent Often an external oxidant (e.g., arsenic pentoxide, nitrobenzene, chloranil) or air oxidationTypically an external oxidant (e.g., nitrobenzene, arsenic acid)
Key Intermediate Michael adduct of aniline and an α,β-unsaturated carbonylAcrolein (formed in situ from glycerol)
Regioselectivity Generally favors the 7-chloro isomer, but the ratio is highly dependent on conditions.Also favors the 7-chloro isomer, with the isomer ratio influenced by acid concentration.
Reaction Vigor Can be exothermic but is generally considered more controllable than the Skraup reaction.Notoriously vigorous and can be difficult to control, often requiring moderators.[1][2]
Yield Variable, dependent on conditions and the desired isomer.Moderate, with total isomer yields around 60% being reported.[3]

Delving into the Mechanisms

Understanding the underlying reaction pathways is crucial for optimizing the synthesis of the desired this compound isomer. Both the Doebner-Miller and Skraup syntheses proceed through an electrophilic aromatic substitution on the aniline ring. However, the nature of the electrophile and the reaction conditions lead to differences in outcomes.

The Doebner-Miller Reaction: A Stepwise Approach

The Doebner-Miller reaction utilizes a pre-formed α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, which reacts with 3-chloroaniline under acidic conditions.[4][5][6] The generally accepted mechanism involves the following key steps:

  • Michael Addition: 3-Chloroaniline undergoes a conjugate addition to crotonaldehyde to form a β-aminocarbonyl compound.

  • Cyclization: The intermediate cyclizes via an intramolecular electrophilic attack on the aniline ring.

  • Dehydration: The resulting dihydroquinoline intermediate is dehydrated to form a more stable system.

  • Oxidation: Finally, the dihydroquinaldine is oxidized to the aromatic this compound.

The regioselectivity of the cyclization step is a critical determinant of the final product distribution. With a meta-substituted aniline like 3-chloroaniline, the electrophilic attack can occur at either the ortho or para position to the amino group, leading to the formation of 7-chloroquinaldine and this compound, respectively. Steric and electronic factors of the chloro substituent influence this regioselectivity.

Doebner_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline 3-Chloroaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Crotonaldehyde (Michael Addition) Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Isomer_Mixture 5- & 7-Chloroquinaldine Cyclized_Intermediate->Isomer_Mixture Dehydration & Oxidation

Doebner-Miller reaction pathway for this compound.
The Skraup Synthesis: The In Situ Generation of Acrolein

The Skraup synthesis is a classic method for quinoline synthesis that involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2][7] The key difference from the Doebner-Miller reaction is the in situ formation of acrolein from the dehydration of glycerol by the hot sulfuric acid.[6]

The subsequent steps of Michael addition, cyclization, dehydration, and oxidation are analogous to the Doebner-Miller reaction. The highly acidic and high-temperature conditions of the Skraup synthesis contribute to its often-violent nature.

Skraup_Synthesis_Workflow Reactants 3-Chloroaniline + Glycerol + H₂SO₄ + Oxidizing Agent Heating Heating Reactants->Heating InSitu_Acrolein In Situ Acrolein Formation Heating->InSitu_Acrolein Reaction_Cascade Michael Addition -> Cyclization -> Dehydration -> Oxidation InSitu_Acrolein->Reaction_Cascade Product_Mixture Mixture of 5- & 7-Chloroquinaldine Reaction_Cascade->Product_Mixture Separation Isomer Separation Product_Mixture->Separation Final_Product This compound Separation->Final_Product

Experimental workflow for the Skraup synthesis of this compound.

Head-to-Head Comparison: Experimental Realities

When synthesizing this compound from 3-chloroaniline, both methods yield a mixture of the 5- and 7-chloro isomers. The separation of these isomers is a critical consideration for any practical application.

Regioselectivity: The Challenge of Isomer Formation

The primary challenge in the synthesis of this compound is controlling the regioselectivity of the cyclization step.

  • Doebner-Miller Reaction: This reaction often shows a preference for the formation of the 7-chloro isomer. In some reported instances, the ratio of 7-chloroquinaldine to this compound can be as high as 99.75:0.25 under specific non-aqueous conditions with chloranil as the oxidant.[8] This makes the isolation of the 5-chloro isomer challenging. However, other reports indicate that the isomer ratio can be influenced by the reaction conditions. One study reported a 21% total yield with an 11:89 ratio of 5- to 7-chloroquinaldine using the Doebner method.[9]

  • Skraup Synthesis: The Skraup synthesis also typically favors the formation of the 7-chloro isomer. The concentration of sulfuric acid has been shown to influence the isomer ratio. For instance, using 60% sulfuric acid can yield a 3:1 ratio of 7- to this compound with a total yield of about 60%.[3] Another report cites a 25:75 ratio of 5- to 7-chloroquinaldine with a 60% total yield.[9]

Reaction Conditions and Yield
SynthesisTypical ConditionsReported Total Yield (Isomer Mixture)
Doebner-Miller 3-chloroaniline, crotonaldehyde, HCl or H₂SO₄, often with an added oxidant. Can be run in aqueous or non-aqueous media.Highly variable, with some reports of around 21-47%.[9]
Skraup 3-chloroaniline, glycerol, concentrated H₂SO₄, oxidizing agent (e.g., nitrobenzene, arsenic acid). High temperatures (120-130°C).Approximately 60%.[3][9]

Experimental Protocols

The following are representative protocols for the synthesis of a mixture of 5- and 7-chloroquinaldine. Researchers should note that these are generalized procedures and optimization may be required.

Doebner-Miller Synthesis of 5- and 7-Chloroquinaldine Mixture

Materials:

  • 3-Chloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Oxidizing agent (e.g., arsenic pentoxide or p-chloranil)

  • Suitable solvent (e.g., water or a C2-C4 alcohol for non-aqueous conditions)[8]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3-chloroaniline in the chosen solvent and acid.

  • If using an external oxidant that is a solid, add it to the aniline solution.

  • Heat the mixture to a moderate temperature (e.g., 75-110°C for non-aqueous systems).[8]

  • Slowly add crotonaldehyde to the reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, continue to heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide or ammonia).

  • Extract the product mixture with an organic solvent (e.g., dichloromethane or ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude isomer mixture.

Skraup Synthesis of 5- and 7-Chloroquinaldine Mixture

Materials:

  • 3-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., 3-chloronitrobenzene or arsenic acid)[3]

Procedure:

  • Caution: This reaction is highly exothermic and should be performed with appropriate safety measures in a well-ventilated fume hood.

  • In a large, robust reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-chloroaniline and glycerol while stirring and cooling in an ice bath.

  • Add the oxidizing agent to the mixture.

  • Slowly and carefully heat the reaction mixture. The reaction will become vigorous. Maintain the temperature at approximately 120-130°C for several hours.[9]

  • After the reaction is complete, allow the mixture to cool.

  • Carefully pour the cooled mixture into a large volume of water and neutralize with a concentrated base solution (e.g., sodium hydroxide) until strongly alkaline.

  • Perform steam distillation to isolate the crude isomer mixture.

  • Separate the organic layer from the distillate and dry it over an anhydrous salt.

Isomer Separation: Isolating the Target Compound

As both syntheses produce a mixture of 5- and 7-chloroquinaldine, a subsequent separation step is necessary to obtain the pure 5-chloro isomer. Several methods have been reported for the separation of these isomers, including:

  • Fractional Crystallization: This can be achieved by crystallizing the free bases from a suitable solvent like petroleum ether.[3]

  • Salt Formation: Separation can be accomplished by forming salts with specific acids. For example, tartaric acid has been shown to selectively precipitate the 7-chloroquinaldine salt, allowing for the enrichment of the 5-chloro isomer in the mother liquor.[3] The formation of picrates has also been used for separation.[9]

  • Complexation: The formation of a hydrochloride-zinc chloride complex has been utilized to selectively isolate 7-chloroquinaldine.[3]

Conclusion: A Strategic Choice for Synthesis

Both the Doebner-Miller and Skraup syntheses are viable routes for the preparation of the quinoline core of this compound, starting from 3-chloroaniline. The choice between the two methods depends on several factors:

  • Desired Isomer and Separation Strategy: Both methods predominantly yield the 7-chloro isomer. If this compound is the primary target, an efficient separation method is paramount. The Doebner-Miller reaction, under certain conditions, can provide a very high ratio of the 7-chloro isomer, which might be advantageous if the 7-chloro isomer is also of interest or if a highly effective separation technique for the minor 5-chloro isomer is available.

  • Safety and Controllability: The Doebner-Miller reaction is generally less vigorous and more controllable than the Skraup synthesis, which is a significant consideration for scale-up.

  • Starting Materials: The Doebner-Miller reaction requires crotonaldehyde, while the Skraup synthesis utilizes the more readily available glycerol.

For researchers aiming to synthesize this compound, a careful evaluation of the reaction conditions to influence the isomer ratio, coupled with an effective separation strategy, will be key to a successful outcome. While the Skraup synthesis might offer a slightly higher total yield of the isomer mixture, the improved safety profile of the Doebner-Miller reaction may make it a more attractive starting point for laboratory-scale synthesis and methods development.

References

  • US5066806A - Novel separation process - Google P
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchG
  • HU212967B - Process for producing 7-chloro-quinaldine - Google P
  • US5126456A - 7-chloroquinaldine synthesis - Google P
  • Doebner–Miller reaction - Wikipedia. [Link]
  • United States Patent 19 11 P
  • CN108822033B - Synthesis method of 7-chloroquinaldine - Google P
  • EP0537847A1 - Improved 7-chloroquinaldine synthesis - Google P
  • Synthesis of 7-chloroquinaldine - PrepChem.com. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
  • 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem. [Link]
  • Skraup reaction - Wikipedia. [Link]
  • Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors | Rel
  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. [Link]
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. [Link]
  • Doebner-Miller Reaction - SynArchive. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
  • CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google P
  • Chemical Properties of Cloxyquin (CAS 130-16-5) - Cheméo. [Link]
  • Preparation and Uses of Chlorinated Glycerol Deriv
  • SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS - SciELO. [Link]

Sources

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 5-Chloroquinaldine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will delve into the rationale behind method development, present a robust experimental protocol, and discuss the interpretation of results, all grounded in scientific principles and extensive field experience.

The Critical Role of Purity in this compound Synthesis

This compound is commonly synthesized via the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1] This reaction, while effective, is prone to generating various impurities. The most significant of these are often positional isomers, which are notoriously difficult to separate due to their similar physicochemical properties.[2]

The primary impurity of concern in the synthesis of this compound is its positional isomer, 7-chloroquinaldine.[3] The presence of this and other process-related impurities, such as unreacted starting materials or byproducts from side reactions, can have cascading effects on downstream synthetic steps and the final API.[4] Therefore, a highly specific and sensitive analytical method is imperative to ensure the quality of the synthesized this compound.

Comparing HPLC Approaches for this compound Analysis

Reverse-phase HPLC (RP-HPLC) stands out as the most suitable technique for the purity assessment of this compound due to its versatility, robustness, and wide applicability to a range of small organic molecules.[5] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[6]

Choosing the Right Column: A Matter of Selectivity

The heart of an HPLC separation is the column. For separating positional isomers like 5- and 7-chloroquinaldine, a stationary phase that offers unique selectivity is crucial. While standard C18 columns are the workhorses of RP-HPLC, columns with different bonded phases can provide enhanced separation for aromatic and heterocyclic compounds.[7]

Stationary PhasePrinciple of Separation & Suitability for this compoundExpected Performance
C18 (Octadecylsilane) Primarily hydrophobic interactions. A good starting point for method development.Good retention of this compound, but may show limited resolution of positional isomers.
Phenyl-Hexyl Offers π-π interactions in addition to hydrophobic interactions, which can enhance the separation of aromatic compounds.[8]Improved selectivity for positional isomers compared to C18 due to the interaction with the quinoline ring system.
PFP (Pentafluorophenyl) Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Potentially the highest selectivity for chloro-substituted aromatic isomers.

For the purpose of this guide, we will focus on a widely accessible and effective C8 stationary phase, which provides a good balance of hydrophobic retention and selectivity for this class of compounds.[3]

A Validated RP-HPLC Protocol for this compound Purity

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. The method is based on established principles for the separation of quinoline derivatives.[3]

Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Zorbax RX-C8, 4.6 mm x 25 cm, 5 µm particle size (or equivalent).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • Isocratic elution with 10% Acetonitrile (90% A) for 15 minutes.

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm[3]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Analysis Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

Calculation of Purity

The purity of this compound is calculated using the area normalization method:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified. The positional isomer, 7-chloroquinaldine, is expected to have a longer retention time under these conditions.[3]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the HPLC-based purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare Standard Solution (0.1 mg/mL this compound) system_suitability System Suitability Test (5 injections of Standard) prep_std->system_suitability prep_sample Prepare Sample Solution (1.0 mg/mL Synthesized Product) sample_run Inject Sample prep_sample->sample_run blank_run Inject Blank (Diluent) system_suitability->blank_run If Pass std_run Inject Standard blank_run->std_run std_run->sample_run integrate_peaks Integrate Peak Areas sample_run->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity report Generate Report (Purity, Impurity Profile) calculate_purity->report

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Chloroquinaldine Derivatives for Antimalarial Activity

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel therapeutic agents. Quinolines, the foundational scaffold of chloroquine, remain a fertile ground for developing new antimalarials. This guide provides an in-depth, comparative framework for researchers evaluating the in vitro antiplasmodial potential of 5-chloroquinaldine derivatives, moving beyond mere protocol recitation to explain the causality behind critical experimental choices. Our focus is on establishing a robust, self-validating system for generating reliable and comparable data.

The Strategic Imperative: Choosing the Right Assay

The initial step in any antiplasmodial screening campaign is selecting the appropriate assay. The choice is not arbitrary; it is dictated by the screening scale, the anticipated mechanism of action, and available resources. While the classical [³H]-hypoxanthine incorporation assay was once the gold standard for measuring parasite proliferation, its reliance on radioisotopes has led to its replacement by safer, more scalable methods.[1] We will compare two predominant, high-throughput compatible assays: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.

SYBR Green I-Based Fluorescence Assay (MSF)

This method has become a mainstay in antimalarial drug discovery due to its simplicity, cost-effectiveness, and high-throughput capability.[2]

Causality Behind the Method: The assay's principle is elegantly simple: the SYBR Green I dye intercalates with double-stranded DNA. As the malaria parasite replicates within the red blood cell, its DNA content increases, leading to a proportional increase in fluorescence upon addition of the dye.[3] A potent antimalarial compound will inhibit parasite growth, resulting in lower DNA content and a weaker fluorescent signal compared to untreated controls.

Experimental Workflow: SYBR Green I Assay

cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay & Readout prep1 Dispense serially diluted This compound derivatives into 96-well plate prep2 Add parasite culture (e.g., 3D7 or Dd2 strain) synchronized at ring stage prep1->prep2 100 µL/well incubate Incubate for 72 hours (Standard gas mixture, 37°C) prep2->incubate assay1 Add Lysis Buffer containing SYBR Green I dye incubate->assay1 assay2 Incubate in dark (1 hour, room temp) assay1->assay2 assay3 Read fluorescence (Ex: 485 nm, Em: 530 nm) assay2->assay3

Caption: High-throughput workflow for the SYBR Green I-based antimalarial assay.

Protocol: SYBR Green I-Based Assay

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in RPMI 1640 medium in a 96-well black plate. Include chloroquine and artesunate as positive controls and a vehicle control (e.g., 0.5% DMSO).

  • Parasite Culture: Use synchronized P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) at the ring stage with 1% parasitemia and 2% hematocrit.[4]

  • Co-incubation: Add the parasite culture to the compound-containing plates.

  • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well.

  • Fluorescence Reading: After a one-hour incubation in the dark, measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Trustworthiness and Caveats: The robustness of this assay is high, often yielding a Z' factor between 0.73 and 0.95, making it excellent for high-throughput screening.[5] However, a critical consideration for quinoline-based compounds is potential assay interference. Because the assay relies on a DNA-intercalating dye, compounds that also bind DNA can compete with SYBR Green I, potentially leading to erroneously low fluorescence readings (false positives).[6] It is therefore prudent to cross-validate hits using an orthogonal assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This assay offers a distinct biochemical approach, measuring metabolic activity rather than nucleic acid content.

Causality Behind the Method: Plasmodium parasites are heavily reliant on glycolysis for energy and produce a specific isoform of lactate dehydrogenase (pLDH) that is distinct from human LDH isoforms. The pLDH assay is a colorimetric method that measures the enzymatic activity of pLDH.[7] A decrease in pLDH activity serves as a proxy for parasite death or growth inhibition.[8]

Experimental Workflow: pLDH Assay

cluster_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay & Readout prep1 Dispense serially diluted This compound derivatives into 96-well plate prep2 Add parasite culture (e.g., 3D7 or Dd2 strain) synchronized at ring stage prep1->prep2 100 µL/well incubate Incubate for 72 hours (Standard gas mixture, 37°C) prep2->incubate assay1 Lyse cells to release pLDH incubate->assay1 assay2 Add Malstat reagent & NBT/PES (Substrate & Color Reagents) assay1->assay2 assay3 Incubate in dark (30 mins, room temp) assay2->assay3 assay4 Read absorbance (650 nm) assay3->assay4

Caption: Step-by-step workflow for the colorimetric pLDH antimalarial assay.

Protocol: pLDH Assay

  • Compound Plating & Incubation: Steps 1-4 are identical to the SYBR Green I assay.

  • Cell Lysis: Freeze-thaw the plate to lyse the red blood cells and release the parasite pLDH enzyme.

  • Enzymatic Reaction: Add a substrate solution (e.g., Malstat™ reagent) containing lactate and a tetrazolium dye (Nitroblue Tetrazolium, NBT). pLDH will convert lactate to pyruvate, a reaction that reduces the NBT dye to a colored formazan product.

  • Absorbance Reading: After a 30-minute incubation, measure the absorbance at ~650 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values as described for the previous assay.

Trustworthiness and Strategic Application: The pLDH assay is fast, inexpensive, and avoids the potential artifacts associated with DNA-binding compounds.[9] This makes it an excellent choice for an orthogonal validation of hits discovered through a SYBR Green I screen. However, its sensitivity can be lower for slow-acting drugs, as the enzyme may persist for a period after parasite death.[7]

Comparative Data Analysis: Evaluating this compound Derivatives

Effective evaluation requires comparing the novel derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains. This immediately reveals if a compound can overcome common resistance mechanisms. The data below is illustrative, using activities of known chloro-quinoline analogs to demonstrate how results for this compound derivatives should be structured and interpreted.[10][11][12]

Table 1: Illustrative In Vitro Antiplasmodial Activity of Quinolines

CompoundStrain (Resistance)IC₅₀ (nM)Selectivity Index (SI)
Chloroquine NF54 (CQS)23>4300
Dd2 (CQR)337>296
5-Cl-Quinaldine-A NF54 (CQS)50>1000
Dd2 (CQR)75>660
5-Cl-Quinaldine-B NF54 (CQS)15>3300
Dd2 (CQR)25>2000
Styrylquinoline-29 Dd2 (CQR)4.8>2000

Note: Data for "5-Cl-Quinaldine" derivatives are hypothetical for illustrative purposes. Data for Chloroquine and Styrylquinoline-29 are based on published findings.[10][13] Selectivity Index (SI) is calculated as (IC₅₀ against a mammalian cell line, e.g., HEK293) / (IC₅₀ against Plasmodium). A higher SI is desirable, indicating specific toxicity to the parasite.

Interpretation:

  • Activity against CQR Strains: The primary goal is to identify compounds with potent activity against CQR strains like Dd2. In our example, both "5-Cl-Quinaldine-A" and "5-Cl-Quinaldine-B" show significantly better activity than chloroquine against the Dd2 strain, indicating they may circumvent chloroquine's resistance mechanism.

  • Potency: "5-Cl-Quinaldine-B" displays a lower IC₅₀ value than "A", suggesting it is the more potent of the two derivatives. Its potency against the resistant strain (25 nM) approaches that of chloroquine against the sensitive strain (23 nM), making it a promising candidate.

  • Selectivity: A high Selectivity Index is crucial to avoid host toxicity. All compounds in this illustrative table show high selectivity, a prerequisite for further development.

Probing the Mechanism: The Hemozoin Inhibition Hypothesis

For 4-aminoquinolines like chloroquine, the primary mechanism of action is the disruption of heme detoxification in the parasite's acidic food vacuole.[14] It is highly probable that this compound derivatives act via a similar pathway.

Causality of Chloroquine's Action: The parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite biocrystallizes this heme into an inert polymer called hemozoin. Chloroquine, a weak base, becomes protonated and trapped within the acidic food vacuole, where it binds to heme and caps the growing hemozoin crystal, preventing further polymerization.[15][16] The buildup of toxic free heme leads to oxidative damage and parasite death.[17]

Proposed Mechanism for this compound Derivatives

cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hb Hemoglobin (from host cell) Heme Toxic Free Heme Hb->Heme Digestion Hz Inert Hemozoin Crystal Heme->Hz Biocrystallization (Detoxification) Complex Heme-Drug Complex Heme->Complex Lysis Membrane Damage & Parasite Lysis Heme->Lysis Drug This compound Derivative Drug->Complex Complex->Hz Inhibition

Caption: Inhibition of heme detoxification by a this compound derivative.

By comparing a series of this compound derivatives, researchers can establish structure-activity relationships (SAR) to optimize potency and overcome resistance, ultimately identifying lead candidates for the next generation of antimalarial drugs.[18][19]

References

  • Bennett, T. N., Paguio, M., Gligorijevic, B., Seudieu, C., Kassim, A., Fidock, D. A., & Roepe, P. D. (2004). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial Agents and Chemotherapy, 48(6), 1927–1933. [Link]
  • Kuhn, S., & Capal, J. (2019). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 2013, 113-122. [Link]
  • Dinko, B., Prato, M., & Taramelli, D. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 71(11), 3149–3156. [Link]
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial Agents and Chemotherapy, 51(6), 1927-1933. [Link]
  • Singh, P. P., Kumar, P., Kumar, A., & Chauhan, V. S. (2014). Assessment of SYBR green I dye-based fluorescence assay for screening antimalarial activity of cationic peptides and DNA-interacting agents. Antimicrobial Agents and Chemotherapy, 58(7), 4212–4215. [Link]
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]
  • Dinko, B., Prato, M., & Taramelli, D. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 71(11), 3149-3156. [Link]
  • Vallejo, A. F., Martinez, A., Tobon, A., & Arboleda, M. (2012). A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs. Malaria Journal, 11, 387. [Link]
  • Ziegler, H. L., Staerk, D., Christensen, J., Hviid, L., Hägerstrand, H., & Jaroszewski, J. W. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441–1446. [Link]
  • Makler, M. T., Ries, J. M., Williams, J. A., Bancroft, J. E., Piper, R. C., Gibbins, B. L., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American Journal of Tropical Medicine and Hygiene, 48(6), 739-741. [Link]
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
  • WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
  • Phuwajaroanpong, A., Chaniad, P., Konyanee, A., Plirat, W., & Punsawad, C. (2025). Antiplasmodial Screening of Phikud Navakot Formulation and In Vivo Evaluation, Toxicity, and Phytochemical Profiling of the Potent Terminalia chebula Gall Aqueous Extract. Journal of Parasitology Research. [Link]
  • Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. [Link]
  • Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]
  • Makler, M. T., & Hinrichs, D. J. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. Experimental Parasitology, 76(2), 205-210. [Link]
  • Blair, S., Ceballos, L., & Segura, C. (2012). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Journal of Parasitology Research, 2012, 583934. [Link]
  • Traoré, S., Guessennd, N., & Konan, A. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(4), 284-289. [Link]
  • Navidpour, L., et al. (2021). Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives: In vitro, in vivo assessment and β-hematin formation inhibition activity.
  • Mayo Clinic. (2025). Chloroquine (Oral Route). [Link]
  • Tang, A. H., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(23), 10677-10691. [Link]
  • Sharma, M., & Singh, S. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18(10), 2445-2470. [Link]
  • Flipo, M., Beghyn, T., & Charton, J. (2003). Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(16), 2659-2662. [Link]
  • de Kock, C., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112440. [Link]
  • Kumar, A., et al. (2018). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives.
  • Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 5(2), 95-103. [Link]
  • Pabon, A., et al. (2003). Inhibition of in vitro malarial growth by selected 4-aminoquinolines, evaluated in a new method which can be automated.
  • Basco, L. K., Le Bras, J., Rhoades, Z., & Wilson, C. M. (1996). In vitro activity of antimalarials against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon. The American Journal of Tropical Medicine and Hygiene, 55(3), 254-258. [Link]
  • Sapariya, N. H., et al. (2017). Synthesis, characterization, in silico molecular docking study and biological evaluation of 5-(phenylthio) pyrazole based polyhydroquinoline core moiety.
  • Gibhard, L., et al. (2015). In vitro antiplasmodial activity of triazole-linked chloroquinoline derivatives synthesized from 7-chloro-N-(prop-2-yn-1-yl)quinolin-4-amine. Bioorganic & Medicinal Chemistry, 23(15), 4579-4586. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Chloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, famously represented by chloroquine, a compound with a storied history in treating malaria and emerging applications in cancer and viral diseases.[1] However, the specific placement of the chlorine atom on the quinoline ring—a matter of isomerism—can profoundly alter the molecule's interaction with biological targets.[2][3] This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of chloroquinoline isomers. We will explore the causal relationships behind methodological choices, establish a self-validating protocol, and interpret the resulting data to generate actionable insights for drug development professionals.

The Imperative of Isomerism in Drug Design

Isomerism, while seemingly a subtle chemical distinction, is of paramount importance in pharmacology. Isomers of a drug can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicity profiles.[2][4] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[5][6] For chloroquinoline, positional isomers (e.g., 4-chloroquinoline vs. 7-chloroquinoline) present different electronic and steric properties. These differences dictate how the molecule fits into a protein's binding pocket and forms critical interactions, such as hydrogen bonds and hydrophobic contacts, ultimately governing its biological activity.[3]

Computational docking allows us to predict and rationalize these differences in silico, providing a cost-effective and rapid method to prioritize which isomers warrant the resource-intensive process of synthesis and in vitro testing.[7][8]

Strategic Selection of Biological Targets

Chloroquinoline and its derivatives are known to interact with a variety of biological targets. The choice of target for a docking study is therefore critical and should be hypothesis-driven.

  • Antimalarial Targets: The primary antimalarial mechanism of chloroquine involves inhibiting the polymerization of heme in the parasite's food vacuole.[1] Docking studies can explore interactions with heme itself or with proteins involved in heme detoxification.[9]

  • Anticancer Targets: Chloroquinolines have shown promise as anticancer agents, often through the inhibition of autophagy or by targeting specific kinases.[1][10] A relevant target for docking could be an enzyme like Phosphoinositide 3-kinase (PI3K), which is implicated in various cancers.[10]

  • Antiviral Targets: In the context of viral diseases, key viral enzymes are primary targets. For instance, studies have explored the interaction of chloroquine with the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2.[11] Another study investigated interactions with the RNA binding domain of the nucleocapsid phosphoprotein.[12]

For this guide, we will use human Phosphoinositide 3-kinase (PI3K) as our example target, given the documented anticancer potential of novel chloroquinoline derivatives.[10]

A Validated Protocol for Comparative Docking

Scientific integrity demands a protocol that is both reproducible and self-validating. The following workflow is designed to meet these criteria, primarily using the widely-accepted AutoDock Vina software.[13][14][15]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Target Selection (e.g., PI3K from RCSB PDB) PrepP 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepP Redock 5. Protocol Validation (Re-dock native ligand into protein active site) PDB->Redock Native Ligand Ligands 2. Ligand Selection (Chloroquinoline Isomers from PubChem) PrepL 4. Ligand Preparation (Generate 3D conformers, assign charges, define rotatable bonds) Ligands->PrepL Grid 7. Grid Box Generation (Define docking search space around active site) PrepP->Grid Docking 8. Run Docking Simulation (AutoDock Vina) PrepL->Docking RMSD 6. RMSD Calculation (Compare re-docked pose to crystal pose) Redock->RMSD Accept Is RMSD < 2.0 Å? RMSD->Accept Accept->PDB No (Refine Protocol) Accept->Grid Yes Grid->Docking Results 9. Pose Generation & Scoring (Binding Affinities in kcal/mol) Docking->Results Analyze 10. Data Analysis (Compare scores & interactions) Results->Analyze Visualize 11. Visualization (PyMOL, Discovery Studio) Analyze->Visualize Conclusion 12. Draw Conclusions & Formulate Hypotheses Visualize->Conclusion

Caption: Workflow for a validated comparative molecular docking study.

Step-by-Step Methodology

Part A: Ligand Preparation

  • Obtain Isomer Structures: Download the 3D structures of the desired chloroquinoline isomers (e.g., 2-chloroquinoline, 6-chloroquinoline, 7-chloroquinoline) from the PubChem database.[16][17][18] Save them in SDF or MOL2 format.

  • Energy Minimization: Use a program like Open Babel or Avogadro to perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.

  • Prepare for Docking: Using AutoDock Tools (ADT), read in the minimized ligand. ADT will automatically compute Gasteiger charges and define rotatable bonds, which are essential for ligand flexibility during docking. Save the final structure in the required PDBQT format.[19]

Part B: Target Protein Preparation

  • Download Protein Structure: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Worldwide Protein Data Bank (wwPDB).[20][21] For our example, we might select a PI3K structure.

  • Clean the Structure: Open the PDB file in ADT or another molecular viewer like PyMOL.

    • Rationale: PDB files contain non-essential molecules that can interfere with docking.

    • Action: Remove all water molecules and any co-solvents or ions not critical to the binding site's integrity. Separate the co-crystallized (native) ligand and save it for protocol validation.

  • Prepare for Docking: In ADT, add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds. Assign Kollman charges. Merge non-polar hydrogens to reduce computational complexity. Save the prepared protein in PDBQT format.[22]

Part C: Protocol Validation (The Trustworthiness Pillar)

  • Rationale: Before docking our isomers, we must prove that our docking parameters can accurately reproduce the experimentally determined binding pose.[23][24] This is the single most important step for ensuring the trustworthiness of your results.

  • Re-docking: Define a grid box that encompasses the entire binding site where the native ligand was located.[13] Use AutoDock Vina to dock the extracted native ligand back into the protein's binding site.

  • RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[25][26] If the RMSD is higher, the protocol (e.g., grid box size, protein preparation) must be refined and re-validated.

Part D: Comparative Docking Simulation

  • Grid Box Generation: Using the validated grid parameters from Part C, prepare the grid for the docking of your chloroquinoline isomers.

  • Run Vina: Use the command line to run AutoDock Vina for each isomer.[27] A typical command specifies the receptor, ligand, configuration file (containing grid coordinates), and output file name. vina --receptor protein.pdbqt --ligand isomer_7_Cl.pdbqt --config config.txt --out output_7_Cl.pdbqt --log log_7_Cl.txt

  • Execution: Vina will perform a series of docking runs, exploring different conformations of the ligand within the binding site and scoring them.[15][27]

Data Presentation and Interpretation

The primary output from AutoDock Vina is a log file containing binding affinity scores (in kcal/mol) for the top-ranked poses and a PDBQT file with the coordinates of these poses.[28]

Comparative Docking Results Table
IsomerPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Example)Hydrogen Bonds
2-Chloroquinoline 11928[16]-6.8Val851, Lys802, Asp9331 (with Asp933)
6-Chloroquinoline 69163[17]-7.5Val851, Met922, Ile8480
7-Chloroquinoline 521963[18]-8.2Val851, Lys802, Asp933, Ile9322 (with Lys802, Asp933)
Native Ligand (Control) --9.5Val851, Lys802, Asp933, Tyr8363 (with Lys802, Tyr836)

Note: The data above is illustrative and intended for demonstration purposes.

Interpreting the Results
  • Binding Affinity (ΔG): This score estimates the free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[29][30] In our example, 7-chloroquinoline (-8.2 kcal/mol) shows a stronger predicted affinity for the PI3K active site than 2-chloroquinoline (-6.8 kcal/mol).

  • Binding Pose and Interactions: The true insight comes from analyzing the 3D poses.[30] Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked pose for each isomer.

    • Causality: Why is 7-chloroquinoline predicted to bind more tightly? The analysis might reveal that the chlorine at position 7 allows the quinoline ring to sit deeper in a hydrophobic pocket, while simultaneously positioning a nitrogen atom to form a critical hydrogen bond with a residue like Lys802.[31] Conversely, the chlorine at position 2 might cause a steric clash, forcing the molecule into a less favorable orientation.

  • Comparison to Control: The native ligand's score provides a benchmark for the best-case binding affinity. Comparing isomer scores to this benchmark helps contextualize their potential.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative docking of chloroquinoline isomers. The in silico data generated through this protocol provides a powerful rationale for prioritizing specific isomers for chemical synthesis and biological evaluation. Our illustrative results suggest that the placement of the chlorine atom at position 7 may be optimal for binding to the PI3K active site, a hypothesis driven by both a superior binding score and specific, favorable interactions. The next logical step would be to acquire or synthesize these compounds and validate these computational predictions through in vitro binding assays and cell-based cytotoxicity studies.

References

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–23. [Link]
  • Patsnap Eureka. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity.
  • Fox, J. (2018). Isomer discovery could yield countless new drugs. BioWorld. [Link]
  • FasterCapital. (n.d.). Importance Of Isomerism In Pharmaceuticals. FasterCapital. [Link]
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • ResearchGate. (2013). A review of drug isomerism and its significance.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
  • ResearchGate. (2015). How can I validate a docking protocol?.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
  • G-Repo. (2010).
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • MDPI. (2023). A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2. MDPI. [Link]
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock.
  • Bioinformatics Insights. (2020).
  • Worldwide Protein D
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • PLOS. (2025).
  • PubMed. (2021). Docking study of chloroquine and hydroxychloroquine interaction with RNA binding domain of nucleocapsid phospho-protein - an in silico insight into the comparative efficacy of repurposing antiviral drugs. PubMed. [Link]
  • Rehman, M. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
  • AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing. [Link]
  • Bioinformatics at UTEP. (n.d.). II. Step 1: Gathering Protein Data Bank (PDB) Files.
  • YouTube. (2023).
  • National Institutes of Health. (n.d.). Chloroquine. PubChem. [Link]
  • RCSB PDB. (n.d.). Homepage. RCSB PDB. [Link]
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
  • National Institutes of Health. (n.d.). 2-Chloroquinoline. PubChem. [Link]
  • National Institutes of Health. (n.d.). 6-Chloroquinoline. PubChem. [Link]
  • National Institutes of Health. (n.d.). 7-Chloroquinoline. PubChem. [Link]
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
  • National Institutes of Health. (n.d.). (-)-Chloroquine. PubChem. [Link]
  • ResearchGate. (2024). How to choose protein from RCSB PDB database for molecular docking?.
  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]
  • PubMed Central. (n.d.). Chloroquine against malaria, cancers and viral diseases. PubMed Central. [Link]
  • PubMed Central. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Chloroquinaldine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloroquinaldine is a crucial heterocyclic intermediate in the synthesis of a variety of pharmaceuticals, including antimalarials and kinase inhibitors. The strategic placement of the chlorine atom and the methyl group on the quinoline scaffold makes it a valuable building block for targeted drug design. An efficient and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides an in-depth, side-by-side comparison of the two principal synthetic routes to this compound: the Doebner-von Miller reaction and the Combes quinoline synthesis. We will explore the mechanistic details, experimental protocols, and comparative performance of each method to provide a comprehensive resource for researchers in the field.

I. The Doebner-von Miller Reaction: A Time-Honored Approach

First described in the 1880s, the Doebner-von Miller reaction is a classic method for quinoline synthesis.[1][2] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, 3-chloroaniline is reacted with crotonaldehyde.

Mechanism and Rationale: The reaction mechanism is complex and has been a subject of study, with a fragmentation-recombination pathway being proposed based on isotope scrambling experiments.[1][3][4][5] The process is generally understood to initiate with a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[4] The oxidation step is crucial for the final aromatization and can be facilitated by the α,β-unsaturated carbonyl compound itself or by the addition of an external oxidizing agent.[6]

Doebner_von_Miller cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Chloroaniline 3-Chloroaniline Michael_Addition 1. Michael Addition 3-Chloroaniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Cyclization_Dehydration 2. Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Intermediate Oxidation 3. Oxidation (Aromatization) Cyclization_Dehydration->Oxidation This compound This compound Oxidation->this compound

Figure 1: Simplified workflow of the Doebner-von Miller synthesis of this compound.

Experimental Protocol: Doebner-von Miller Synthesis
  • Reaction Setup: A mixture of 3-chloroaniline and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in an acidic medium, typically hydrochloric acid or sulfuric acid.

  • Reagent Addition: Crotonaldehyde is added dropwise to the reaction mixture, maintaining a controlled temperature.

  • Reaction Progression: The mixture is heated under reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base. The crude this compound is then isolated, often as a mixture with the 7-chloro isomer, and purified by techniques such as steam distillation, crystallization of salts, or chromatography.[7] An improved method utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant in a non-aqueous medium, which has been shown to improve the yield and the ratio of 7-chloroquinaldine to this compound.[8]

II. The Combes Quinoline Synthesis: A Versatile Alternative

The Combes quinoline synthesis, first reported in 1888, provides another effective route to substituted quinolines.[9] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][9] In the synthesis of this compound, 3-chloroaniline is reacted with acetylacetone.

Mechanism and Rationale: The reaction proceeds in three main steps.[9] First, the aniline undergoes a condensation reaction with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to a more stable enamine intermediate.[9][10] The second and rate-determining step is the acid-catalyzed intramolecular cyclization (annulation) of the enamine.[9] Finally, a dehydration step results in the formation of the aromatic quinoline ring.[9] Strong acids such as sulfuric acid or polyphosphoric acid (PPA) are commonly used as catalysts to facilitate both the initial condensation and the subsequent cyclodehydration.[6][10]

Combes_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Chloroaniline 3-Chloroaniline Enamine_Formation 1. Enamine Formation 3-Chloroaniline->Enamine_Formation Acetylacetone Acetylacetone Acetylacetone->Enamine_Formation Cyclodehydration 2. Acid-Catalyzed Cyclodehydration Enamine_Formation->Cyclodehydration Intermediate This compound This compound Cyclodehydration->this compound

Figure 2: Simplified workflow of the Combes synthesis of this compound.

Experimental Protocol: Combes Quinoline Synthesis
  • Reactant Mixing: 3-Chloroaniline and acetylacetone are mixed, often without a solvent.

  • Catalyst Addition: A strong acid catalyst, such as polyphosphoric acid (PPA), is added to the mixture.

  • Heating: The reaction mixture is heated to a temperature typically in the range of 120-140°C for a relatively short period.

  • Work-up and Purification: The reaction mixture is cooled and then poured into a mixture of ice and water. The solution is neutralized with a base, causing the crude product to precipitate. The solid this compound is then collected by filtration, washed, and can be further purified by recrystallization.

III. Side-by-Side Comparison of Synthetic Routes

The choice between the Doebner-von Miller and Combes syntheses for preparing this compound depends on several factors, including desired yield, reaction time, and the complexity of the purification process.

FeatureDoebner-von Miller SynthesisCombes Quinoline Synthesis
Starting Materials 3-Chloroaniline, α,β-unsaturated carbonyl (e.g., crotonaldehyde)3-Chloroaniline, β-diketone (e.g., acetylacetone)
Catalyst Strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, SnCl₄)[4]Strong acids (e.g., H₂SO₄, Polyphosphoric Acid)[6][10]
Key Intermediates Michael adduct, dihydroquinolineSchiff base, enamine[9]
Reaction Conditions Typically requires heating for several hours.Generally shorter reaction times with heating.
Yield Often moderate, can be affected by side reactions and isomer formation.Generally good to high yields.
Purification Can be challenging due to the formation of the 7-chloro isomer and other byproducts, often requiring chromatographic separation or fractional crystallization.[7]Typically more straightforward, with the product often precipitating upon neutralization, simplifying isolation.
Advantages Utilizes simple and readily available starting materials.Higher yields, shorter reaction times, and often simpler purification.
Disadvantages Formation of isomeric mixtures, potentially lower yields, and more complex purification.[7]β-Diketones can be more expensive or less readily available than α,β-unsaturated carbonyl compounds.

IV. Conclusion and Expert Recommendations

For the laboratory-scale synthesis of this compound, the Combes quinoline synthesis is generally the recommended route. Its advantages of higher yields, shorter reaction times, and simpler work-up and purification procedures make it a more efficient and practical choice for most research applications. The formation of a single regioisomer (when using symmetrical β-diketones) is a significant benefit, avoiding the often difficult separation of the 5- and 7-chloro isomers encountered in the Doebner-von Miller synthesis.

The Doebner-von Miller reaction , while historically significant and still a viable option, is often hampered by issues of regioselectivity and purification. However, it may be considered if the required β-diketone for the Combes synthesis is unavailable or prohibitively expensive. In such cases, careful optimization of the reaction conditions and the use of modern purification techniques are essential to obtain the desired this compound in acceptable purity and yield.

Ultimately, the selection of the synthetic route will be guided by the specific needs and resources of the research team. This guide provides the foundational knowledge and comparative data to make an informed decision, facilitating the efficient synthesis of this important pharmaceutical intermediate.

V. References

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • PubMed. (1990). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine. Retrieved from

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis. Retrieved from

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper management of 5-Chloroquinaldine waste, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we recognize that true expertise lies not just in a compound's application, but in its responsible stewardship from acquisition to disposal.

This compound, a halogenated heterocyclic compound, requires careful handling due to its toxicological profile. Safety Data Sheets (SDS) for structurally similar compounds, such as 4-Chloro-2-methylquinoline and 5-Chloro-8-hydroxyquinoline, indicate that these chemicals are toxic if swallowed or inhaled, cause skin and eye irritation, and are very toxic to aquatic life with long-lasting effects[1]. Therefore, the disposal of this compound is not a matter of simple convenience but of stringent safety and regulatory compliance.

The Cornerstone of Disposal: Professional Waste Management

It is imperative to understand that the ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility. The methods employed by these facilities, typically high-temperature incineration with flue gas scrubbing, are designed to completely destroy the compound and neutralize its hazardous byproducts, such as hydrogen chloride gas[2]. Attempting chemical neutralization in a standard laboratory setting without a validated and approved protocol is strongly discouraged. Such attempts can lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and significant safety risks.

This guide will, therefore, focus on the critical procedures for the safe collection, segregation, storage, and preparation of this compound waste for professional disposal, as well as the immediate actions to take in the event of a spill.

Hazard Profile of Chlorinated Quinolines

To underscore the importance of meticulous disposal procedures, the following table summarizes the key hazards associated with chlorinated quinoline derivatives, based on data from analogous compounds.

Hazard ClassificationPotential EffectsRationale for Cautious Disposal
Acute Toxicity (Oral, Inhalation) Toxic or fatal if swallowed or inhaled[1].Prevents accidental poisoning of personnel through ingestion or inhalation of dust or vapors.
Skin and Eye Irritation Causes skin irritation and serious eye irritation[1].Mandates the use of appropriate Personal Protective Equipment (PPE) to prevent chemical burns and eye damage.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1].Prohibits disposal down the drain to prevent severe environmental damage.
Combustion Byproducts Combustion can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas[3].Highlights the need for controlled, high-temperature incineration by professionals to manage these hazardous emissions.

Step-by-Step Disposal Protocol: A Cradle-to-Grave Approach

The following protocol outlines the necessary steps for managing this compound waste from the point of generation to its final collection by a waste disposal service.

Step 1: Waste Identification and Segregation

The principle of waste segregation is fundamental to safe and compliant laboratory practice. Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designate a Specific Waste Container: All waste containing this compound, whether solid or liquid, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Segregate Halogenated Waste: As a chlorinated organic compound, this compound waste must be segregated as "halogenated organic waste." Do not mix it with non-halogenated organic solvents[4]. This is crucial because the disposal methods for halogenated and non-halogenated wastes differ, and mixing them can increase disposal costs and environmental impact.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated items such as weighing papers, gloves, and disposable labware in a designated, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible liquid waste container.

Step 2: Container Labeling and Management

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant")

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Step 3: Safe On-Site Accumulation and Storage

The area where you temporarily store your hazardous waste before pickup is known as a Satellite Accumulation Area (SAA).

  • Designated Area: Store the waste container in a designated, secure, and well-ventilated SAA that is at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.

  • Incompatible Materials: Ensure that the stored this compound waste is kept away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent accidental reactions[5].

Step 4: Arranging for Professional Disposal
  • Contact Your EHS Office: When the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety (EHS) office to schedule a pickup.

  • Provide Documentation: Be prepared to provide all necessary documentation, including the completed hazardous waste label and any other forms required by your institution.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal Generate This compound Waste (Solid or Liquid) Segregate Segregate as Halogenated Organic Waste Generate->Segregate Identify as hazardous Collect Collect in Dedicated, Labeled Container Segregate->Collect Store Store in Secure SAA with Secondary Containment Collect->Store Transfer to storage Inspect Keep Container Closed & Inspect Regularly Store->Inspect Schedule Schedule Pickup with EHS/Waste Vendor Inspect->Schedule Container full or time limit reached Dispose Professional Disposal (e.g., Incineration) Schedule->Dispose

Caption: Disposal workflow for this compound waste.

Managing Spills and Decontamination

Accidents happen, and being prepared is a cornerstone of laboratory safety. In the event of a this compound spill, immediate and correct action is crucial.

Immediate Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: Before attempting any cleanup, at a minimum, don:

    • Chemical splash goggles and a face shield

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • A lab coat

    • If there is a risk of airborne dust or vapors, a respirator may be necessary.

Step-by-Step Spill Cleanup Procedure
  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand. Work from the outside in[6].

  • Absorb the Material:

    • For liquids: Gently cover the spill with the absorbent material and allow it to be fully absorbed.

    • For solids: Carefully cover the spill with a damp cloth or paper towel to avoid raising dust.

  • Collect the Waste: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with soap and water or another appropriate cleaning agent.

    • Collect all cleaning materials (e.g., paper towels, sponges) as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to a strict protocol of professional disposal, meticulous segregation, and safe on-site management, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This comprehensive approach, grounded in an understanding of the compound's hazards, transforms a procedural necessity into a cornerstone of a robust safety culture.

References

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 5-Chloroquinaldine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of chemical intermediates is paramount. 5-Chloroquinaldine, a key building block in synthetic chemistry, requires meticulous attention to safety protocols. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when handling this compound. Our approach is grounded in the hierarchy of controls, emphasizing that PPE is the final, critical barrier between the scientist and potential chemical exposure.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before any container is opened, a thorough understanding of the risks associated with this compound is essential. While a specific Safety Data Sheet (SDS) for 5-chloro-2-methylquinoline is not always readily available, data from closely related isomers and halogenated quinolines provide a strong basis for a conservative safety assessment.

The primary hazards include:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (H319): Vapors or splashes can result in significant eye damage.[2]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1]

  • Acute Oral Toxicity: Like many quinoline derivatives, it may be harmful if swallowed.[1][3]

Combustion of this compound can produce hazardous byproducts, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[4][5][6] Therefore, all handling procedures must be designed to mitigate these risks effectively.

Foundational Safety: Engineering and Administrative Controls

PPE is a critical last line of defense, but it should never be the only one. A robust safety culture relies on foundational controls that engineer out risks and establish safe work practices.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood .[1][3][6][7] This ensures that any dust or vapors are contained and exhausted away from the user. All transfers, weighing, and reactions involving this compound must be performed within the fume hood. The work area must also be equipped with an accessible and recently tested eyewash station and safety shower .[1][4][6]

  • Administrative Controls: A site-specific Standard Operating Procedure (SOP) for handling this compound should be written, reviewed, and understood by all personnel. This includes training on the specific hazards, proper use of PPE, and emergency procedures. Never work alone when handling this or similarly hazardous materials.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling this compound.

Body Part PPE Item Specification & Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles: Must be tight-fitting and indirectly vented to protect against splashes and vapors.[4][6] Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes during transfers of larger quantities.[4]
Hands Chemical-Resistant GlovesType: Nitrile gloves are a common and effective choice. Consider double-gloving for extended work. Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use. Replacement: Change gloves immediately if contamination is suspected, and every 30-60 minutes during continuous use.[8][9]
Body Laboratory Coat / CoverallType: A long-sleeved, flame-resistant lab coat is the minimum requirement. For larger scale operations, a chemical-resistant apron or disposable coverall provides enhanced protection.[1]
Respiratory NIOSH-Approved RespiratorWhen to Use: Required if work cannot be conducted in a fume hood or if there is a potential for exceeding exposure limits (e.g., during a large spill cleanup). Type: A half-mask or full-face respirator with organic vapor/acid gas cartridges is appropriate.[3][4]
Feet Closed-Toed ShoesRequirement: Leather or chemical-resistant, non-porous shoes that cover the entire foot are mandatory in the laboratory at all times.[10][11]

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

  • Clear the Workspace: Ensure the fume hood is uncluttered, providing a clean and organized area for your work.

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, weigh boats, waste containers) inside the fume hood before introducing the this compound.

  • Review the SOP: Take a moment to mentally walk through the procedure and the emergency plan.

Step 2: Donning PPE
  • Put on your lab coat and ensure it is fully buttoned.

  • Don safety goggles.

  • Don the first pair of nitrile gloves.

  • If double-gloving, don the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • If required by your SOP, don a face shield.

Step 3: Handling this compound
  • Perform all manipulations deep within the fume hood (at least 6 inches from the sash).

  • Handle the solid compound carefully to avoid generating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the primary container sealed when not in use.

Step 4: Post-Handling Decontamination & Doffing PPE
  • Decontaminate: Clean any contaminated surfaces within the fume hood. Wipe down equipment with an appropriate solvent.

  • Segregate Waste: Place all contaminated disposables (gloves, weigh boats, pipette tips) into a designated hazardous waste container located within the hood.[4][7]

  • Doff PPE (in order):

    • Remove outer gloves (if double-gloved).

    • Remove face shield and lab coat.

    • Remove inner gloves, turning them inside out as you pull them off to trap any residual contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]

Diagram: Safe Handling Workflow This diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood & Assemble Materials don 2. Don PPE (Coat, Goggles, Gloves) prep->don handle 3. Handle Chemical (Weigh, Transfer, React) don->handle decon 4. Decontaminate Workspace & Segregate Waste handle->decon doff 5. Doff PPE (Gloves Last) decon->doff wash 6. Wash Hands Thoroughly doff->wash

Caption: A procedural flow for handling this compound, emphasizing safety at each stage.

Emergency Response: Spills and Exposures

Spills:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab and contact emergency services.

  • Contain: For small spills inside a fume hood, use an inert absorbent material like clay or diatomaceous earth to contain the substance.[4]

  • Clean: Wearing full PPE, carefully collect the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Operational Plan: Waste Disposal

Proper disposal is a legal and ethical responsibility. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and weigh boats in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Ensure waste streams are compatible before mixing.

    • Empty Containers: The original chemical container must be disposed of as hazardous waste. Do not rinse it into the sink.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and other components.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by trained hazardous waste personnel.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[5][13]

Diagram: Waste Disposal Decision Tree This flowchart outlines the decision-making process for proper waste segregation and disposal.

G cluster_waste_type cluster_containers start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Waste Container (e.g., Contaminated Gloves) is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Liquid Waste Container (e.g., Reaction Quench) is_liquid->liquid_waste Yes container_waste Original Container (Treat as Solid Waste) is_container->container_waste Yes end_process 3. Store in Satellite Accumulation Area for Pickup is_container->end_process No solid_waste->end_process liquid_waste->end_process container_waste->end_process

Caption: A decision tree for the proper segregation and disposal of this compound waste.

References

  • Seton, Discover the Various Types of PPE for Optimal Chemical Safety. Source: Seton. URL: [Link]
  • Storemasta, Examples of PPE for Various Dangerous Goods Classes. Source: Storemasta. URL: [Link]
  • PharmaState Academy, Personal Protective Equipment (PPEs)- Safety Guideline.
  • Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. Source: Provista. URL: [Link]
  • GERPAC, Personal protective equipment for preparing toxic drugs. Source: GERPAC. URL: [Link]

Sources

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